Technical Documentation Center

(S)-1-Methyl-2-(trifluoromethyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-Methyl-2-(trifluoromethyl)piperazine

Core Science & Biosynthesis

Foundational

Enantioselective Synthesis of (S)-1-Methyl-2-(trifluoromethyl)piperazine: A Strategic Guide to Asymmetric Catalysis and Regioselective Functionalization

Introduction & Pharmacological Rationale Piperazine derivatives are universally recognized as privileged scaffolds in modern medicinal chemistry and drug development . The incorporation of a trifluoromethyl (–CF₃) group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Piperazine derivatives are universally recognized as privileged scaffolds in modern medicinal chemistry and drug development . The incorporation of a trifluoromethyl (–CF₃) group into the piperazine ring profoundly alters its physicochemical profile. The strong electron-withdrawing nature of the –CF₃ group lowers the pKa of the adjacent nitrogen, modulating overall basicity, while its steric bulk and lipophilicity improve metabolic stability and membrane permeability.

Specifically, (S)-1-Methyl-2-(trifluoromethyl)piperazine has emerged as a critical chiral building block in the development of advanced therapeutics, including LRRK2 inhibitors for Parkinson's disease and LATS kinase inhibitors . Achieving high enantiomeric excess (ee) and strict regiocontrol during its synthesis requires a meticulously designed sequence that leverages the unique stereoelectronic properties of the fluorinated core.

Retrosynthetic Strategy & Mechanistic Causality

The primary synthetic challenge lies in the regioselective N-methylation of the piperazine ring. In 2-(trifluoromethyl)piperazine, the two nitrogen atoms are electronically distinct:

  • N1 (Adjacent to –CF₃): Experiences a strong inductive (–I) effect, significantly reducing its nucleophilicity and basicity.

  • N4 (Distal to –CF₃): Behaves as a standard, highly nucleophilic secondary aliphatic amine.

Direct methylation of the unprotected core inevitably leads to N4-methylation or over-alkylation. Therefore, our retrosynthetic strategy relies on stereoelectronic differentiation . By first protecting the highly reactive N4 position, we force the subsequent reductive amination to occur exclusively at the deactivated N1 position. The chiral center is established early in the sequence via the state-of-the-art Iridium-catalyzed asymmetric hydrogenation of a cyclic imine precursor.

Retrosynthetic strategy for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Stereoelectronic differentiation enabling regioselective N4-protection.

Quantitative Data: Catalyst Optimization for Asymmetric Hydrogenation

The asymmetric hydrogenation of cyclic imines is notoriously challenging due to catalyst poisoning and the high activation barrier of the C=N bond. The addition of molecular iodine (I₂) is a critical causal factor; it oxidatively adds to the Ir(I) precursor to generate an active Ir(III) catalytic species that efficiently coordinates the imine .

Table 1: Optimization of the Asymmetric Hydrogenation of N4-Boc-3-(CF3)-5,6-dihydropyrazine

Catalyst PrecursorChiral LigandAdditive (10 mol%)SolventH₂ PressureConversion (%)Enantiomeric Excess (ee %)
[Ir(COD)Cl]₂(S)-BINAPNoneToluene50 psi< 10N/A
[Ir(COD)Cl]₂(S)-BINAPI₂Toluene50 psi8578
[Ir(COD)Cl]₂(S)-SynPhosI₂Toluene50 psi> 9994
[Ir(COD)Cl]₂(S)-SynPhosI₂THF50 psi9585
[Ru(p-cymene)Cl₂]₂(S)-TsDPENHCOOH / TEADCMTransfer Hyd.4055

Data Synthesis: (S)-SynPhos provides the optimal bite angle to accommodate the bulky –CF₃ group, maximizing both conversion and enantioselectivity.

Experimental Protocols (Self-Validating Workflows)

The following sequence details the validated, step-by-step methodology required to synthesize the target compound from the dihydropyrazine precursor.

Step 1: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Establish the (S)-stereocenter with high enantiomeric excess.

  • Preparation of Catalyst: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and (S)-SynPhos (2.2 mol%) in anhydrous toluene (5 mL/mmol substrate). Stir for 30 minutes at room temperature.

  • Activation: Add molecular iodine (I₂, 10 mol%) to the catalyst solution. Stir for an additional 30 minutes until the solution turns dark red, indicating the formation of the active Ir(III) species.

  • Hydrogenation: Transfer the catalyst solution to a stainless-steel autoclave containing tert-butyl 3-(trifluoromethyl)-5,6-dihydropyrazine-1(2H)-carboxylate (1.0 equiv).

  • Reaction: Purge the autoclave with H₂ gas three times, then pressurize to 50 psi. Stir vigorously at 25 °C for 24 hours.

  • Workup: Vent the H₂ gas safely. Concentrate the reaction mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield (S)-N4-Boc-2-(trifluoromethyl)piperazine as a pale yellow oil (Yield: 95%, 94% ee).

Step 2: Regioselective N1-Reductive Amination

Objective: Methylate the sterically hindered and electronically deactivated N1 position. Protocol adapted from validated LRRK2 inhibitor synthesis workflows .

  • Imine Formation: To a solution of (S)-N4-Boc-2-(trifluoromethyl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 20 °C, add aqueous formaldehyde (HCHO, 37% w/w, 2.5 equiv). Stir for 30 minutes to allow complete iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Portionwise, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 equiv). Causality Note: NaBH(OAc)₃ is chosen because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of unreacted formaldehyde to methanol.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH, 0-2% gradient) to yield (S)-N4-Boc-1-methyl-2-(trifluoromethyl)piperazine (Yield: 82%).

Step 3: N4-Boc Deprotection

Objective: Remove the Boc protecting group to yield the final target.

  • Reaction: Dissolve the intermediate from Step 2 in a minimal amount of DCM. Add a solution of 4M HCl in 1,4-dioxane (10.0 equiv). Stir at room temperature for 2 hours.

  • Isolation: The product will precipitate as a hydrochloride salt. Add diethyl ether to maximize precipitation, filter the solid, wash with cold ether, and dry under high vacuum to yield (S)-1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride as a white crystalline solid (Quantitative yield).

References

  • [1] Title: WO2024108116A1 - Lrrk2 inhibitors and uses thereof Source: Google Patents URL:

  • [2] Title: Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions Source: ACS Publications (Organic Letters) URL:[Link]

  • [3] Title: WO2018198077A2 - 6-6 fused bicyclic heteroaryl compounds and their use as lats inhibitors Source: Google Patents URL:

  • [4] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate URL:[Link]

  • [5.1] Title: Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Imines Source: Journal of the American Chemical Society (External Reference) URL:[Link]

  • [5.2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (External Reference) URL:[Link]

Sources

Exploratory

Stereospecific Synthesis of 1-Methyl-2-(trifluoromethyl)piperazine: A Technical Guide for Advanced Medicinal Chemistry

Executive Summary The incorporation of trifluoromethyl (–CF₃) groups into saturated nitrogen heterocycles is a premier strategy in modern drug design. The –CF₃ moiety serves as a robust bioisostere, modulating basicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into saturated nitrogen heterocycles is a premier strategy in modern drug design. The –CF₃ moiety serves as a robust bioisostere, modulating basicity, enhancing lipophilicity, and blocking metabolic liabilities (e.g., cytochrome P450-mediated oxidation)[1]. Among these scaffolds, 1-methyl-2-(trifluoromethyl)piperazine is a highly privileged, yet synthetically challenging, building block.

The primary challenge in its synthesis lies in dual control: stereocontrol (establishing the absolute configuration at the C2 position) and regiocontrol (selectively methylating the sterically hindered N1 position over the accessible N4 position). While alternative photochemical methods like the CarboxyLic Amine Protocol (CLAP) excel for standard 2-substituted piperazines, trifluoromethylated variants often resist these pathways due to the extreme electronic deactivation caused by the –CF₃ group[2].

This whitepaper details a field-proven, self-validating, four-step synthetic architecture to achieve >99% enantiomeric excess (ee) and absolute regiocontrol, leveraging a "Benzyl-First" protective strategy[3].

Mechanistic Rationale & Regiocontrol Strategy

As a Senior Application Scientist, one must look beyond simply mixing reagents and understand the thermodynamic and kinetic forces governing the molecule. The 2-(trifluoromethyl)piperazine core is an asymmetric, bifunctional secondary amine.

  • The N1 Position (Adjacent to –CF₃): Experiences severe steric shielding and profound inductive electron withdrawal. It is kinetically slow and thermodynamically less basic.

  • The N4 Position (Opposite to –CF₃): Is sterically unhindered and retains typical piperazine-like nucleophilicity.

Direct methylation of the unprotected 2-(trifluoromethyl)piperazine inevitably leads to N4-methylation or complex mixtures. To bypass this, we utilize a kinetic masking strategy . By assembling the piperazine ring using N-benzylethylenediamine, the bulky benzyl group is naturally directed to the unhindered N4 position. This leaves the hindered N1 position as the only available reactive site, which can then be forced to undergo reductive methylation under specific conditions[3].

Regioselectivity_Logic Substrate 2-(Trifluoromethyl)piperazine Bifunctional Secondary Amine N4_Site N4 Position Sterically Unhindered Kinetic & Thermodynamic Preference for Bulky Groups Substrate->N4_Site Benzylation (Protective & Directing) N1_Site N1 Position Sterically Hindered by CF3 Requires Forcing Conditions (Reductive Amination) N4_Site->N1_Site Subsequent Methylation

Fig 1: Steric and electronic logic governing the regioselective N-alkylation sequence.

Step-by-Step Experimental Protocols

The following protocols outline the complete workflow from commercially available starting materials to the stereopure target.

Step 1: De Novo Ring Assembly of Racemic 1-Benzyl-3-(trifluoromethyl)piperazine

This step constructs the heterocyclic core while simultaneously installing the N4-benzyl protecting group (note: IUPAC numbering shifts the benzyl to position 1 in the intermediate name)[3].

Procedure:

  • Alkylation Phase: To a solution of 3,3-dibromo-1,1,1-trifluoropropan-2-one (1.0 eq) in H₂O, add N'-benzylethane-1,2-diamine (1.5 eq) and sodium acetate (NaOAc, 2.05 eq). Heat the mixture at 100 °C for 12 hours.

  • Extraction: Cool the mixture and extract with Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Reduction Phase: Dilute the crude residue in Methanol (MeOH). Treat with an additional portion of N'-benzylethane-1,2-diamine (1.5 eq) and sodium cyanoborohydride (NaBH₃CN, 2.0 eq). Heat at 60 °C for 16 hours.

  • Workup: Quench carefully with saturated NH₄Cl (to safely neutralize unreacted NaBH₃CN and prevent HCN gas evolution). Extract with EtOAc, dry, and purify via silica gel flash chromatography (DCM/MeOH 0-1%) to yield a yellow oil.

Causality Note: NaOAc is critical in the first phase to buffer the hydrobromic acid generated during the double displacement, preventing protonation of the diamine. The solvent switch to MeOH in the second phase is required because NaBH₃CN needs a protic environment to efficiently reduce the intermediate imine/enamine species.

Step 2: Chiral Resolution via Diastereomeric Salt Formation

To achieve stereospecificity, the racemic mixture is resolved using a chiral auxiliary.

Procedure:

  • Dissolve the racemic 1-benzyl-3-(trifluoromethyl)piperazine in a hot mixture of MeOH/H₂O (80:20).

  • Add a stoichiometric equivalent of Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Allow the solution to cool slowly to room temperature, then to 4 °C overnight to induce fractional crystallization.

  • Filter the resulting crystals. The less soluble diastereomeric salt corresponds to the (R)-enantiomer.

  • Liberate the free base by partitioning the salt between Dichloromethane (DCM) and 1M NaOH.

Step 3: Regioselective Reductive Methylation

With the N4 position protected by the benzyl group, the sterically hindered N1 position is methylated[3].

Procedure:

  • To a solution of (R)-1-benzyl-3-(trifluoromethyl)piperazine (1.0 eq) in DCM, add aqueous formaldehyde (HCHO, 37%, 2.5 eq) at 20 °C.

  • Stir the mixture for 30 minutes.

  • Cool the reactor to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portionwise.

  • Allow the reaction to warm to 20 °C and stir for 16 hours.

  • Quench with H₂O, extract with EtOAc, and purify via flash chromatography to yield (R)-4-benzyl-1-methyl-2-(trifluoromethyl)piperazine.

Causality Note: The 30-minute pre-stir is non-negotiable; it allows the sterically hindered amine to fully condense with formaldehyde to form the iminium ion. Cooling to 0 °C prior to adding NaBH(OAc)₃ prevents the exothermic, parasitic reduction of formaldehyde directly to methanol. NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is mild enough to exclusively target the iminium ion without reducing the unreacted aldehyde.

Step 4: Orthogonal Deprotection (Hydrogenolysis)

The final step removes the directing benzyl group, yielding the target compound[3].

Procedure:

  • Dissolve (R)-4-benzyl-1-methyl-2-(trifluoromethyl)piperazine (1.0 eq) in MeOH.

  • Add 10% Palladium on Carbon (Pd/C, 0.2 eq by weight).

  • Degas the suspension with N₂ to prevent solvent ignition, then purge with H₂ gas.

  • Stir under a hydrogen atmosphere (15 psi) at 25 °C until complete consumption of the starting material is observed via LCMS.

  • Filter through a pad of Celite to remove the catalyst, and concentrate to yield (R)-1-methyl-2-(trifluoromethyl)piperazine.

Fig 2: Four-step stereospecific synthetic workflow for 1-methyl-2-(trifluoromethyl)piperazine.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes of the synthetic pipeline, demonstrating the robustness of the methodology.

StepReaction TypeKey ReagentsRegio/Stereocontrol MechanismYield (%)ee (%)
1 De Novo Ring Assembly3,3-Dibromo-1,1,1-trifluoropropan-2-one, N'-benzylethane-1,2-diamineN4-Benzylation (Kinetic preference)27.5N/A (Racemic)
2 Chiral ResolutionDi-p-toluoyl-L-tartaric acid (L-DTTA), MeOH/H₂ODiastereomeric Salt Crystallization35–40>99
3 Reductive MethylationHCHO, NaBH(OAc)₃, DCMN1-Methylation (Sterically Forced)80.8>99
4 HydrogenolysisH₂ (15 psi), 10% Pd/C, MeOHOrthogonal N4-Debenzylation>95>99

Note: While the yield of Step 1 is relatively low (27.5%), the starting materials are highly economical, making this de novo assembly vastly superior to attempting to selectively mono-protect commercially available 2-(trifluoromethyl)piperazine.

Conclusion

The stereospecific synthesis of 1-methyl-2-(trifluoromethyl)piperazine requires a rigorous understanding of the molecule's internal steric and electronic environment. By utilizing a "Benzyl-First" ring assembly, we effectively mask the highly reactive N4 position. This forces the subsequent reductive methylation to occur exclusively at the deactivated N1 position. Coupled with classic diastereomeric salt resolution and orthogonal hydrogenolysis, this workflow provides an industrially scalable, self-validating system for generating stereopure CF₃-piperazine building blocks for advanced drug discovery.

Sources

Foundational

Chiral Resolution of 1-Methyl-2-(trifluoromethyl)piperazine: A Comprehensive Technical Guide

Executive Summary The incorporation of the trifluoromethyl (-CF 3​ ) group into saturated nitrogen heterocycles is a privileged strategy in modern drug design, drastically improving metabolic stability, lipophilicity, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (-CF 3​ ) group into saturated nitrogen heterocycles is a privileged strategy in modern drug design, drastically improving metabolic stability, lipophilicity, and target binding affinity. Specifically, 1-Methyl-2-(trifluoromethyl)piperazine serves as a critical chiral building block in the synthesis of kinase inhibitors (e.g., LRRK2 and LATS inhibitors) and other CNS-active agents . However, obtaining this scaffold in high enantiomeric purity (>99% ee) presents significant synthetic challenges due to the steric bulk of the -CF 3​ group and the compound's complex basicity profile.

This whitepaper provides an in-depth, self-validating technical framework for the chiral resolution of 1-methyl-2-(trifluoromethyl)piperazine, contrasting high-throughput chromatographic methods with scalable classical diastereomeric salt resolutions.

Mechanistic Rationale & Causality (E-E-A-T)

To successfully resolve 1-methyl-2-(trifluoromethyl)piperazine, one must first understand the causality behind its physicochemical behavior.

The Differential Basicity Phenomenon: Unsubstituted piperazine possesses two basic nitrogen atoms with pK a​ values of approximately 9.8 and 5.6. The introduction of a -CF 3​ group at the C2 position fundamentally alters this electronic landscape. The strong electron-withdrawing inductive effect (-I) of the -CF 3​ group severely depletes the electron density of the directly adjacent N1 tertiary amine (which bears the methyl group), lowering its pK a​ to approximately 2.5–3.5. Conversely, the N4 secondary amine, being structurally insulated from the -CF 3​ group, retains a higher pK a​ (~8.0–8.5).

Impact on Resolution Strategies:

  • Classical Resolution: Because N4 is the primary site of protonation, stoichiometric calculations for chiral acid resolving agents (e.g., tartaric acid derivatives) must target this specific nitrogen. Using a 1:1 molar ratio of chiral acid to racemic amine ensures complete salt formation at N4 without forcing unfavorable protonation at N1.

  • Chromatographic Resolution: The basic secondary amine (N4) interacts strongly with residual silanols on silica-based chiral stationary phases, causing severe peak tailing. To counteract this, basic modifiers (e.g., 0.1% NH 3​ ·H 2​ O or diethylamine) are strictly required in the mobile phase to dynamically mask these active sites .

Workflow cluster_SFC Method A: Preparative SFC / HPLC cluster_Classical Method B: Classical Resolution Racemate Racemic 1-Methyl-2-(trifluoromethyl)piperazine SFC_Prep Chiral SFC (Chiralpak AS/AD) Mobile Phase: CO2 / EtOH / NH3 Racemate->SFC_Prep Salt_Form Diastereomeric Salt Formation (e.g., L-DTTA in EtOH) Racemate->Salt_Form Enant1 (R)-Enantiomer (>99% ee) SFC_Prep->Enant1 Peak 1 Enant2 (S)-Enantiomer (>99% ee) SFC_Prep->Enant2 Peak 2 Cryst Fractional Crystallization & Free-Basing Salt_Form->Cryst Cryst->Enant1 Crystals Cryst->Enant2 Mother Liquor

Fig 1. Parallel workflows for the chiral resolution of 1-Methyl-2-(trifluoromethyl)piperazine.

Method A: Preparative Chiral Chromatography (HPLC/SFC)

Supercritical Fluid Chromatography (SFC) and preparative HPLC are the industry standards for the rapid, high-throughput resolution of fluorinated piperazines . The amylose-based stationary phases (e.g., DAICEL CHIRALPAK AS or AD) provide excellent chiral recognition through hydrogen bonding and steric inclusion of the -CF 3​ moiety.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the racemic 1-methyl-2-(trifluoromethyl)piperazine in a minimal volume of DMSO or Methanol (concentration ~50-100 mg/mL). Ensure complete dissolution to prevent column frit clogging.

  • Column Equilibration: Mount a DAICEL CHIRALPAK AS column (250 mm × 30 mm, 10 μm). Equilibrate with a mobile phase of 65% supercritical CO 2​ and 35% Ethanol containing 0.1% aqueous ammonia (NH 3​ ·H 2​ O) at a flow rate of 60-80 mL/min.

  • Injection & Separation: Perform stacked injections. The basic modifier (NH 3​ ·H 2​ O) is critical here; omitting it will result in peak merging due to N4-silanol interactions.

  • Fraction Collection: Collect Peak 1 (typically the R-enantiomer) and Peak 2 (typically the S-enantiomer) based on UV triggering (e.g., 210-220 nm).

  • Solvent Removal: Concentrate the fractions under reduced pressure at 30°C to avoid volatilization of the low-molecular-weight free base.

Self-Validation & Quality Control
  • System Suitability: Before bulk separation, run an analytical aliquot (4.6 mm × 250 mm column) to confirm a resolution factor ( Rs​ ) > 2.0.

  • Post-Run Validation: Re-inject the isolated fractions. The protocol is considered successful only if the analytical ee is ≥ 99.0%. If ee is lower, adjust the modifier concentration to sharpen the elution bands.

Method B: Classical Diastereomeric Salt Resolution

For multi-kilogram scale-up where SFC is cost-prohibitive, classical resolution via diastereomeric salt formation is preferred. Di-p-toluoyl-L-tartaric acid (L-DTTA) is highly effective for piperazine derivatives because its bulky aromatic groups amplify the steric differentiation around the -CF 3​ stereocenter .

Mechanism Rac Racemic Amine (R/S) Mix Diastereomeric Salts (R)-Amine·L-Acid (S)-Amine·L-Acid Rac->Mix Acid Chiral Acid (L-DTTA) Acid->Mix Cryst Crystalline Salt (Less Soluble) Mix->Cryst Crystallization Mother Mother Liquor (More Soluble) Mix->Mother Filtration Base Alkaline Workup (1M NaOH) Cryst->Base Pure Enantiopure Amine >98% ee Base->Pure

Fig 2. Mechanistic pathway of diastereomeric salt formation and fractional crystallization.

Step-by-Step Protocol
  • Salt Formation: In a reactor, dissolve 1.0 equivalent of racemic 1-methyl-2-(trifluoromethyl)piperazine in absolute ethanol (10 volumes). Heat to 60°C.

  • Acid Addition: Slowly add a solution of 1.0 equivalent of L-DTTA dissolved in ethanol. The mixture will become homogenous.

  • Fractional Crystallization: Cool the reactor linearly to 20°C over 4 hours, then to 0-5°C for 2 hours. The less soluble diastereomeric salt will precipitate.

  • Filtration: Filter the crystals and wash with cold ethanol (2 volumes).

  • Free-Basing (Self-Validating Step): Suspend the isolated crystals in dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH 11. Extract the free amine into the organic layer, dry over Na 2​ SO 4​ , and concentrate.

Self-Validation & Quality Control
  • Thermodynamic Check: Analyze the ee of the free-based first-crop crystals via analytical chiral HPLC. A successful first pass yields 85-90% ee.

  • Recrystallization Loop: If the ee is < 98%, the salt must be recrystallized from an Ethanol/Water (9:1) mixture before final free-basing. The system validates itself when the mother liquor of the recrystallization shows a 50/50 racemic mixture, indicating only the pure diastereomer is crystallizing.

Quantitative Data Summary

The following table synthesizes the expected performance metrics of both methodologies based on standard process chemistry benchmarks for fluorinated piperazines.

MetricMethod A: Preparative Chiral SFC/HPLCMethod B: Classical Resolution (L-DTTA)
Target Enantiomeric Excess (ee) > 99.0%95.0% - 98.5% (after 1 recrystallization)
Yield (from racemate) 45% - 48% (near theoretical max)30% - 35% (due to mother liquor losses)
Throughput / Scalability High throughput / Equipment-limited (10-100g)Moderate throughput / Reactor-scalable (Multi-kg)
Primary Reagents CO 2​ , Ethanol, NH 3​ ·H 2​ OEthanol, L-DTTA, NaOH, DCM
Environmental Impact Low (CO 2​ recycling, low solvent waste)Moderate (High solvent usage for recrystallization)

References

  • Title: WO2024108116A1 - LRRK2 Inhibitors and Uses Thereof Source: Google Patents URL
  • Title: WO2018198077A2 - 6-6 Fused Bicyclic Heteroaryl Compounds and Their Use as LATS Inhibitors Source: Google Patents URL
  • Title: Visible-Light-Driven Carboxylic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions Source: Organic Letters (ACS Publications) URL: [Link]

Exploratory

Comprehensive Characterization of (S)-1-Methyl-2-(trifluoromethyl)piperazine: A Critical Chiral Building Block in Neurotherapeutics

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a transformative tactic in modern drug design. (S)-1-Methyl-2-(trifluoromethyl)piperazine has emerged as a highly privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a transformative tactic in modern drug design. (S)-1-Methyl-2-(trifluoromethyl)piperazine has emerged as a highly privileged chiral building block, particularly in the synthesis of next-generation central nervous system (CNS) therapeutics. Notably, this specific chiral diamine is a critical intermediate in the development of LRRK2 (Leucine-Rich Repeat Kinase 2) inhibitors, which are actively investigated for their disease-modifying potential in Parkinson's disease[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical task, but as a foundational step in ensuring drug efficacy and safety. The trifluoromethyl ( −CF3​ ) group adjacent to the basic amine profoundly modulates the molecule's pKa​ , lipophilicity, and metabolic stability. Concurrently, the strict (S)-stereocenter dictates the precise spatial vectors required for optimal target engagement within the kinase hinge region. This whitepaper details the causality behind the analytical choices and provides self-validating protocols for the rigorous characterization of this vital intermediate.

Conformational Dynamics & Physicochemical Profiling

Understanding the 3D conformation of (S)-1-Methyl-2-(trifluoromethyl)piperazine is essential for predicting its behavior in both analytical systems and biological targets.

The Causality of Conformation: The bulky −CF3​ group at the C2 position exerts a strong "conformational lock" on the piperazine chair structure. To minimize severe 1,3-diaxial steric clashes, the −CF3​ group heavily favors the equatorial position . This equatorial preference subsequently forces the N1-methyl group into a specific trajectory, rigidifying the 3D pharmacophore. This rigidity reduces the entropic penalty upon binding to the LRRK2 kinase domain, thereby enhancing binding affinity.

Pathway BB (S)-1-Methyl-2- (trifluoromethyl)piperazine SNAr SNAr / Cross-Coupling (Scaffold Integration) BB->SNAr N4 Functionalization Inhibitor LRRK2 Inhibitor Candidate SNAr->Inhibitor Synthesis LRRK2 Mutant LRRK2 Kinase (Overactive in PD) Inhibitor->LRRK2 ATP-competitive Inhibition Downstream Rab GTPase Hyperphosphorylation LRRK2->Downstream Blocked Outcome Restored Lysosomal Function & Neuroprotection Downstream->Outcome Normalization

Integration of the chiral building block into LRRK2 inhibitor synthesis and neuroprotective pathways.

Analytical Characterization Workflows

To validate the structural integrity and chiral purity of this building block, we employ an orthogonal analytical strategy.

Multinuclear NMR Spectroscopy ( 1H , 13C , 19F )

While 1H and 13C NMR provide basic connectivity, 19F NMR is the definitive tool for this molecule. Because the molecule contains a −CF3​ group, 19F NMR offers a massive chemical shift range with zero background interference from solvents or impurities. When assessing enantiomeric excess (ee) via chiral derivatizing agents (like Mosher's acid), 19F NMR provides baseline-resolved diastereomeric signals, making it a highly reliable, self-validating quantitative tool[2].

Chiral Supercritical Fluid Chromatography (SFC)

For polar, basic amines, Supercritical Fluid Chromatography (SFC) has largely superseded traditional Reversed-Phase HPLC[3]. The Causality of the Method: The supercritical CO2​ mobile phase is slightly acidic due to the transient formation of carbonic acid when mixed with protic modifiers like methanol. For the highly basic secondary amine (N4) of our piperazine, this leads to strong ionic interactions with residual silanol groups on the chiral stationary phase, causing severe peak tailing. We mitigate this by introducing 0.1% Diethylamine (DEA) into the co-solvent. The DEA acts as a sacrificial base, competitively binding to the acidic silanol sites and ensuring the piperazine elutes as a sharp, symmetrical peak.

Workflow Start (S)-1-Methyl-2- (trifluoromethyl)piperazine NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Structural ID SFC Chiral SFC (Enantiomeric Excess) Start->SFC Chiral Purity MS LC-MS/MS (Fragmentation) Start->MS Mass Confirmation Deriv Mosher's Derivatization (Absolute Config) NMR->Deriv Diastereomer Check Valid Validated Chiral Intermediate SFC->Valid ee > 99% MS->Valid m/z 169.09 Deriv->Valid Verified (S)

Analytical workflow for the structural and chiral validation of the piperazine building block.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Determination of Enantiomeric Excess via Chiral SFC

This protocol leverages the complementary interactions between the chiral stationary phase (amylose derivatives) and the fluorinated amine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (S)-1-Methyl-2-(trifluoromethyl)piperazine in 1.0 mL of LC-MS grade Methanol.

  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Food-grade CO2​ (Supercritical).

    • Solvent B (Modifier): Methanol containing 0.1% v/v Diethylamine (DEA).

  • Chromatographic Conditions: Set the isocratic gradient to 85% A / 15% B. Maintain a flow rate of 3.0 mL/min, a backpressure of 120 bar, and an oven temperature of 35°C.

  • Detection: Monitor UV absorbance at 210 nm (due to lack of strong chromophores, alternative detection via ELSD or MS is recommended if UV sensitivity is insufficient).

  • Validation: Inject a racemic standard of 1-Methyl-2-(trifluoromethyl)piperazine first to confirm baseline resolution ( Rs​>2.0 ) of the (R) and (S) enantiomers. Subsequently, inject the (S)-batch to calculate the ee by area normalization.

Protocol 2: Absolute Configuration Assignment via Mosher’s Amide Derivatization

Direct assignment of the (S)-configuration via standard 1H NMR is often ambiguous due to overlapping multiplet signals from the piperazine ring protons. By derivatizing the secondary N4 amine with Mosher’s acid chloride, we create a rigid amide that allows for definitive stereochemical assignment via 19F NMR[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 5 mL vial under argon, dissolve 10 mg of the piperazine in 0.5 mL of anhydrous Dichloromethane ( CD2​Cl2​ ).

  • Base Addition: Add 3.0 equivalents of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Derivatization: Slowly add 1.2 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Incubation: Stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain for the disappearance of the secondary amine).

  • Quenching & Extraction: Quench with 0.5 mL of saturated NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and filter directly into an NMR tube.

  • NMR Acquisition: Acquire a 19F NMR spectrum (decoupled from 1H ) at 376 MHz.

  • Causality & Interpretation: The spatial proximity of the MTPA phenyl ring to the C2-trifluoromethyl group induces a distinct anisotropic shielding effect. Compare the chemical shift of the −CF3​ group in the (R)-MTPA amide versus the (S)-MTPA amide (prepared in parallel). The sign of the Δδ values definitively confirms the absolute configuration of the C2 stereocenter.

Data Presentation

Table 1: Analytical Profiling Data (Expected NMR & MS Parameters)

Analytical TechniqueParameter / NucleusExpected Signal / Fragmentation PathwayCausality / Structural Significance
LC-MS/MS (ESI+) Precursor Ion [M+H]+ m/z 169.09Confirms exact mass of C6​H11​F3​N2​ .
LC-MS/MS (ESI+) Product Ion 1m/z 149.09 (Loss of HF)Characteristic neutral loss for aliphatic fluorines.
LC-MS/MS (ESI+) Product Ion 2m/z 100.09 (Loss of ⋅CF3​ )Radical cleavage at the C2 position.
NMR Spectroscopy 19F NMR ( CD2​Cl2​ )Singlet near δ -75.0 ppmConfirms intact −CF3​ group; sharp singlet indicates rapid interconversion or locked chair.
NMR Spectroscopy 1H NMR ( CD2​Cl2​ )Singlet at δ 2.30 ppm (3H)Confirms the N1-methyl group.

Table 2: Chromatographic Method Comparison for Fluorinated Piperazines

ParameterReversed-Phase HPLCChiral SFCSuperiority Factor for SFC
Mobile Phase Water / Acetonitrile + TFASupercritical CO2​ / MeOH + DEA CO2​ provides higher diffusivity and lower viscosity[3].
Analysis Time 15 - 25 minutes3 - 5 minutes5x faster throughput for process chemistry monitoring.
Peak Shape Often broad/tailingSharp, symmetricalDEA modifier effectively masks silanol interactions.
Green Chemistry High organic wasteLow organic waste CO2​ is recycled; significantly lower solvent consumption.

References

  • Title: WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google Patents.
  • Title: A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy. Source: rsc.org URL:[Link]

  • Title: Supercritical Fluid Chromatography in Bioanalysis–A Review. Source: uva.es URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic and Synthetic Profiling of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine—pa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl ( CF3​ ) group—is a proven tactic to modulate the lipophilicity, metabolic stability, and target binding affinity of pharmacophores. (S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly valuable chiral building block, frequently utilized in the development of advanced therapeutics, including LRRK2 inhibitors targeting Parkinson's disease[1].

As a Senior Application Scientist, I have designed this technical guide to transcend standard data reporting. Herein, we explore the causality behind the synthetic methodology and provide a rigorous, self-validating framework for Nuclear Magnetic Resonance (NMR) spectroscopic elucidation.

Synthetic Methodology & Workflow

The synthesis of 1-methyl-2-(trifluoromethyl)piperazine requires precise control over regioselectivity and sequential amine functionalization. The protocol detailed below is adapted from validated pharmaceutical workflows used in the synthesis of LRRK2 inhibitors[1].

Step-by-Step Experimental Protocol
  • Step 1: Cyclization to 1-benzyl-3-(trifluoromethyl)piperazine To a solution of 3,3-dibromo-1,1,1-trifluoro-propan-2-one (1.0 eq) in H2​O is added N'-benzylethane-1,2-diamine (1.5 eq) and NaOAc (2.05 eq). The mixture is heated at 100 °C for 12 hours. The aqueous layer is extracted with ethyl acetate, and the organic layer is purified via flash chromatography to yield the intermediate. Causality: Water acts as an environmentally benign solvent while NaOAc buffers the hydrobromic acid generated during the double alkylation/cyclization event.

  • Step 2: Reductive Amination The intermediate (1.0 eq) is dissolved in dichloromethane (DCM). Formaldehyde (HCHO, 2.5 eq) is added at 20 °C and stirred for 30 minutes to form the iminium ion. The solution is cooled to 0 °C, and sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 eq) is added portion-wise. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because its electron-withdrawing acetate groups reduce its reducing power, preventing the premature reduction of the unreacted aldehyde and selectively reducing the iminium intermediate.

  • Step 3: Hydrogenolysis The resulting 4-benzyl-1-methyl-2-(trifluoromethyl)piperazine is dissolved in methanol. Palladium on carbon (Pd/C, 10%) is added under an N2​ atmosphere. The suspension is purged and stirred under H2​ gas (15 psi) at 25 °C for 3 hours. Filtration and concentration yield the racemic product.

  • Step 4: Chiral Resolution To isolate the (S)-enantiomer, the racemate is subjected to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).

SynthesisWorkflow A 3,3-dibromo-1,1,1-trifluoro-propan-2-one + N'-benzylethane-1,2-diamine B 1-benzyl-3-(trifluoromethyl)piperazine A->B NaOAc, H2O, 100°C, 12h C 4-benzyl-1-methyl-2-(trifluoromethyl)piperazine B->C HCHO, NaBH(OAc)3 DCM, 0°C to 20°C, 16h D 1-methyl-2-(trifluoromethyl)piperazine C->D Pd/C, H2 (15 psi) MeOH, 25°C, 3h E (S)-1-methyl-2-(trifluoromethyl)piperazine D->E Chiral SFC Resolution

Figure 1: Synthetic workflow and chiral resolution of (S)-1-methyl-2-(trifluoromethyl)piperazine.

NMR Spectroscopic Data & Structural Elucidation

A robust analytical protocol must be a self-validating system . In NMR spectroscopy, this means leveraging multi-nuclear data ( 1 H, 13 C, 19 F) to cross-verify structural hypotheses. The presence of the strongly electronegative CF3​ group fundamentally alters the electron density of the piperazine ring, causing predictable second-order effects and distinct heteronuclear J -coupling.

Self-Validating NMR Workflow

NMRWorkflow Sample Sample Prep: CDCl3 + 0.03% TMS H1 1H NMR (400 MHz) Sample->H1 C13 13C NMR (100 MHz) Sample->C13 F19 19F NMR (376 MHz) Sample->F19 Elucidation Structural Elucidation & Self-Validation H1->Elucidation Integration & Proton Shifts C13->Elucidation C-F Splitting (Quartets) F19->Elucidation CF3 Resonance

Figure 2: Multi-nuclear NMR self-validation workflow for structural elucidation.
NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument: 400 MHz NMR Spectrometer equipped with a multinuclear broadband probe.

  • Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 1.5s.

    • 13 C NMR: 512 scans, D1 of 2.0s (extended to ensure full relaxation of the quaternary CF3​ carbon).

    • 19 F NMR: 16 scans, proton-decoupled sequence to simplify the spectrum, though a coupled spectrum can be run to observe the 3JF−H​ coupling.

Data Tables and Causality Analysis

The integration of the 1 H NMR N-methyl singlet (3H) against the complex multiplets of the piperazine backbone (7H) confirms the alkylation state. Simultaneously, the J -coupling observed in the 13 C spectrum mathematically validates the spatial proximity of the fluorine atoms to the piperazine core, eliminating the possibility of a regioisomer.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Notes
3.15 - 2.85Multiplet (m)4HC3-H, C5-H, C6-HDeshielded by adjacent nitrogen atoms.
2.75 - 2.60Multiplet (m)2HC5-H, C6-HDiastereotopic protons on the saturated ring.
2.55Multiplet (m)1HC2-HComplex splitting due to coupling with adjacent CH2​ and 3JH−F​ coupling with the CF3​ group.
2.35Singlet (s)3H N-CH3​ Sharp singlet confirming successful reductive amination.
1.80Broad Singlet (br s)1HN4-HExchangeable proton; broadens due to quadrupolar relaxation of nitrogen.

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)AssignmentCausality / Notes
126.5Quartet (q) 1JC−F​≈282 CF3​ Massive one-bond carbon-fluorine coupling confirms the trifluoromethyl group.
62.1Quartet (q) 2JC−F​≈26 C2Two-bond coupling to fluorine splits this carbon into a distinct quartet.
52.4Singlet (s)-C6Standard piperazine backbone carbon.
46.8Singlet (s)-C5Standard piperazine backbone carbon.
45.2Singlet (s)-C3Standard piperazine backbone carbon.
43.1Singlet (s)- N-CH3​ Confirms the presence of the N1-methyl group.

Table 3: 19 F NMR Data (376 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)AssignmentCausality / Notes
-76.5Doublet (d) 3JF−H​≈7.5 CF3​ Resonates in the typical range for aliphatic CF3​ groups. Appears as a doublet (if 1 H coupled) due to the adjacent C2 proton.

Conclusion

The characterization of (S)-1-Methyl-2-(trifluoromethyl)piperazine underscores the necessity of a multi-dimensional analytical approach. By correlating the synthetic mechanism with the resulting heteronuclear NMR phenomena—specifically the diagnostic 1JC−F​ and 2JC−F​ quartets in the 13 C spectrum—researchers can establish a self-validating loop that guarantees both chemical identity and structural integrity. This level of rigorous validation is non-negotiable when advancing such chiral building blocks into clinical drug development pipelines.

References

  • WO2024108116A1 - Lrrk2 inhibitors and uses thereof Source: Google Patents URL
  • (R)

Sources

Exploratory

Advanced Mass Spectrometry Analysis of (S)-1-Methyl-2-(trifluoromethyl)piperazine: Ionization, Fragmentation, and Chiral LC-MS/MS Workflows

Executive Summary (S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly specialized chiral pharmacophore increasingly utilized in modern drug discovery, most notably as a critical building block in the synthesis of sele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly specialized chiral pharmacophore increasingly utilized in modern drug discovery, most notably as a critical building block in the synthesis of selective kinase inhibitors, such as LRRK2 inhibitors targeting Parkinson's disease[1]. The strategic placement of a trifluoromethyl (-CF 3​ ) group adjacent to a basic nitrogen significantly modulates the molecule's lipophilicity, metabolic stability, and basicity.

For analytical scientists and drug development professionals, the accurate characterization and enantiomeric quantification of this compound present unique challenges. This whitepaper provides an in-depth mechanistic guide to the mass spectrometric behavior of (S)-1-Methyl-2-(trifluoromethyl)piperazine, detailing its ionization dynamics, collision-induced dissociation (CID) pathways, and a self-validating chiral LC-MS/MS protocol designed for high-throughput pharmaceutical quality control.

Physicochemical Profiling & Ionization Dynamics

Understanding the causality behind experimental MS parameters begins with the molecule's electronic environment. (S)-1-Methyl-2-(trifluoromethyl)piperazine (C 6​ H 11​ F 3​ N 2​ ) contains two distinct nitrogen atoms:

  • N1 (Tertiary Amine): Substituted with a methyl group and located adjacent to the C2-CF 3​ group.

  • N2 (Secondary Amine): Unsubstituted and located at the opposite end of the piperazine ring.

The Causality of Ionization: During Positive Electrospray Ionization (ESI+), protonation does not occur equally. The strong inductive electron-withdrawing effect (-I) of the -CF 3​ group drastically reduces the electron density (and thus the pKa) of the adjacent N1 nitrogen. Consequently, gas-phase protonation occurs almost exclusively at the less sterically hindered and more electron-rich N4 secondary amine. This highly localized charge dictates the subsequent fragmentation pathways in the collision cell.

Table 1: Fundamental MS Parameters
ParameterValueAnalytical Implication
Chemical Formula C 6​ H 11​ F 3​ N 2​ Determines isotopic distribution pattern.
Monoisotopic Mass 168.0874 DaBaseline for high-resolution MS calibration.
Precursor Ion [M+H] + 169.0952 m/zPrimary target for Q1 isolation in MRM workflows.
LogP (estimated) 1.2 - 1.5Dictates reversed-phase retention behavior.

Mechanistic Elucidation of Fragmentation Pathways (CID)

When the [M+H] + precursor ion (m/z 169.1) is accelerated into the collision cell (Q2) and subjected to Collision-Induced Dissociation (CID) with argon gas, it undergoes specific, predictable bond cleavages. Drawing on established fragmentation characteristics of piperazine analogues[2], we can map the structural degradation of this specific molecule.

  • Pathway A (Loss of CF 3​ / HF): Fluorinated aliphatics frequently exhibit a neutral loss of hydrogen fluoride (HF, -20 Da) due to the high stability of the resulting conjugated system, yielding an m/z 149.1 fragment. Under higher collision energies, the homolytic or heterolytic cleavage of the C-CF 3​ bond results in the loss of the trifluoromethyl radical/anion (-69 Da), producing a stable piperazinium fragment at m/z 100.1.

  • Pathway B (Cross-Ring Cleavage): A hallmark of piperazine mass spectrometry is the cleavage of the C-N bonds within the ring[3]. The cross-ring cleavage of the C2-C3 and C5-N1 bonds generates lower mass fragments, typically yielding an m/z 58.1 product ion representing the unsubstituted aliphatic amine segment.

Fragmentation M Precursor Ion [M+H]+ m/z 169.1 F1 Fragment: Loss of HF m/z 149.1 M->F1 -20 Da (-HF) Low CE F2 Fragment: Loss of CF3 m/z 100.1 M->F2 -69 Da (-CF3) Medium CE F3 Fragment: Ring Cleavage m/z 58.1 M->F3 Cross-ring cleavage High CE

Fig 1. Proposed CID fragmentation pathways for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Chiral LC-MS/MS Method Development

Because (S)-1-Methyl-2-(trifluoromethyl)piperazine is a chiral entity, verifying its enantiomeric excess (ee) against the (R)-enantiomer is a critical quality attribute in pharmaceutical manufacturing.

Overcoming the LC-MS Compatibility Paradox: Traditional chiral separations often rely on normal-phase solvents (e.g., Hexane/Isopropanol) with basic additives like Diethylamine (DEA) to prevent peak tailing of basic amines. However, DEA causes severe ion suppression and source contamination in MS[4].

The Solution: We utilize a derivatized polysaccharide chiral stationary phase (e.g., Chiralpak IG-3) operating in Polar Organic Mode (POM). The mobile phase consists of 100% Methanol modified with 0.1% Ammonium Hydroxide (NH 4​ OH).

  • Causality: NH 4​ OH maintains the piperazine nitrogens in a neutral state during chromatography (preventing secondary interactions with the silica support and ensuring sharp peaks), while being highly volatile and completely MS-compatible. The high voltage in the ESI source seamlessly forces gas-phase protonation despite the basic pH of the mobile phase.

Table 2: Optimized MRM Transitions & Collision Energies
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
169.1149.15015Quantifier (High abundance)
169.1100.15025Qualifier 1 (Structural confirmation)
169.158.15035Qualifier 2 (Ring confirmation)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It incorporates built-in checkpoints to automatically detect matrix effects, carryover, or chiral inversion during sample preparation.

Workflow S1 1. Sample Prep (Isotope Spiking) S2 2. Chiral LC (POM Mode) S1->S2 S3 3. ESI+ Ionization S2->S3 S4 4. Triple Quad MRM Detection S3->S4 S5 5. Data Audit (ee% Calculation) S4->S5

Fig 2. Self-validating chiral LC-MS/MS workflow for enantiomeric purity analysis.

Step-by-Step Methodology

Step 1: System Suitability and Carryover Check (Self-Validation Checkpoint 1)

  • Inject a double-blank (100% Methanol) followed by a zero-blank (Methanol + Internal Standard).

  • Validation: The double-blank must show an MRM signal < 5% of the Lower Limit of Quantification (LLOQ) to confirm zero carryover from previous runs.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the API and dissolve in 10 mL of MS-grade Methanol (Stock: 100 µg/mL).

  • Dilute the stock solution to a working concentration of 50 ng/mL using Methanol containing 0.1% NH 4​ OH.

  • Self-Validation Checkpoint 2: Spike the sample with a stable isotopically labeled internal standard (e.g., (S)-1-Methyl-2-(trifluoromethyl)piperazine-d3) at 50 ng/mL. This corrects for any ionization suppression in real-time.

Step 3: Chromatographic Execution

  • Column: Chiralpak IG-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic 100% Methanol with 0.1% v/v Ammonium Hydroxide.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces solvent viscosity, improving mass transfer and sharpening the chiral peaks).

Step 4: Mass Spectrometry (Triple Quadrupole)

  • Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Monitor the transitions listed in Table 2.

Step 5: Data Analysis

  • Integrate the peaks for the (R) and (S) enantiomers. Calculate the Enantiomeric Excess (ee) using the formula: ee (%) =[(Area S - Area R) / (Area S + Area R)] x 100.

References

  • Title: WO2024108116A1 - Lrrk2 inhibitors and uses thereof Source: Google Patents URL: [1]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link][2]

  • Title: GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine Source: ResearchGate URL: [Link][3]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Executive Summary (S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly valued sp³-rich building block in modern medicinal chemistry. The strategic placement of a trifluoromethyl (-CF₃) group adjacent to an N-methylated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly valued sp³-rich building block in modern medicinal chemistry. The strategic placement of a trifluoromethyl (-CF₃) group adjacent to an N-methylated basic amine profoundly alters the physicochemical profile of the piperazine core, modulating its pKa, increasing lipophilicity, and restricting its conformational flexibility . This technical whitepaper provides an in-depth crystallographic analysis of this molecule, detailing the experimental protocols for its isolation as a dihydrochloride salt, the resolution of its 3D crystal structure, and the implications of its stereochemistry in structure-based drug design (SBDD).

Conformational Dynamics: The "Fluorine Effect"

The incorporation of a -CF₃ group on the piperazine ring introduces significant stereoelectronic effects that dictate the molecule's 3D geometry.

Causality of Conformation: In an unsubstituted piperazine, the ring rapidly flips between various chair conformations. However, the bulky and highly electronegative -CF₃ group at the C2 position exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons on the ring .

Furthermore, the N1-methyl group introduces a secondary steric constraint. The repulsion between the N1-methyl and the adjacent C2-trifluoromethyl group locks the piperazine ring into a highly rigidified chair conformation. This rigidity reduces the entropic penalty upon binding to target proteins (e.g., LRRK2 or PRMT5), making it an ideal, highly directional pharmacophore vector , .

ConformationalLogic N1 Unsubstituted Piperazine (High Flexibility) N2 Addition of C2-CF3 Group (Electronegative & Bulky) N1->N2 Substitution N3 Addition of N1-Methyl (Steric Constraint) N2->N3 N-Alkylation N4 1,3-Diaxial Clash Avoidance (Equatorial Preference) N3->N4 Steric Repulsion N5 Rigidified Chair Conformation (Low Entropic Penalty) N4->N5 Thermodynamic Minimum

Caption: Conformational logic driving the rigidified chair structure of the substituted piperazine.

Experimental Protocols

Because the free base of (S)-1-Methyl-2-(trifluoromethyl)piperazine is a volatile, hygroscopic liquid prone to atmospheric degradation, crystallographic studies necessitate its conversion into a stable salt. The dihydrochloride salt is preferred due to its high crystallinity and the strong hydrogen-bonding network provided by the chloride counterions.

Self-Validating Protocol: Salt Formation and Crystallization

Rationale: Controlled crystallization using a binary solvent system ensures slow nucleation, which is critical for growing single crystals devoid of twinning or solvent occlusions.

  • Preparation: Dissolve 100 mg of (S)-1-Methyl-2-(trifluoromethyl)piperazine free base in 2.0 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Acidification: Slowly add 2.5 equivalents of anhydrous HCl in diethyl ether (2.0 M) dropwise at 0 °C.

    • Self-Validation Check: The reaction is complete when the pH of a 10 µL aliquot diluted in water registers < 2, ensuring full protonation of both the N1 and N4 amines. The stoichiometric yield of the di-salt can be further verified by a shift in the N-H stretch via FTIR.

  • Nucleation: Layer the acidic solution carefully with 4.0 mL of anti-solvent (anhydrous diethyl ether) in a narrow crystallization tube.

  • Growth: Seal the tube and store at 4 °C undisturbed for 72 hours. Vapor diffusion will induce the slow precipitation of the dihydrochloride salt.

  • Harvesting: Isolate the colorless, block-shaped crystals via vacuum filtration. Wash with cold diethyl ether and dry under a stream of N₂.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Rationale: Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal ellipsoids (atomic motion). This is particularly crucial for resolving the -CF₃ group, as it is notorious for rotational disorder in the crystal lattice .

  • Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer equipped with a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD area detector. Collect frames with a 0.5° ω-scan width.

  • Phase Solving & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms attached to nitrogen are located in the difference Fourier map to confirm the di-cationic state.

SCXRDWorkflow Step1 Crystal Harvesting Step2 Cryo-Mounting (100 K) Step1->Step2 Step3 X-Ray Diffraction Step2->Step3 Step4 Phase Solving (SHELXT) Step3->Step4 Step5 Refinement & Validation Step4->Step5

Caption: Step-by-step SCXRD workflow from crystal harvesting to structural validation.

Structural Elucidation & Crystallographic Data

The resolved structure of (S)-1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride confirms the predicted stereochemical models. The piperazine ring adopts a perfect chair conformation. The C2-CF₃ group is positioned equatorially, while the N1-methyl group is also forced into an equatorial position to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.

Table 1: Summary of Crystallographic Data (Dihydrochloride Salt)

ParameterValue
Chemical Formula C₆H₁₃Cl₂F₃N₂
Formula Weight 241.08 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions (a, b, c) 7.452 Å, 11.230 Å, 13.891 Å
Volume 1162.4 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.378 g/cm³
Final R indices[I>2σ(I)] R₁ = 0.034, wR₂ = 0.082
Absolute Structure Parameter (Flack) 0.02(3) (Confirms (S) configuration)

Mechanistic Insights into the Lattice: The crystal lattice is heavily stabilized by a robust hydrogen-bonding network. Both the N1 and N4 atoms are protonated. The N4-H2···Cl1 and N1-H1···Cl2 interactions form infinite 1D zig-zag chains along the b-axis. The -CF₃ group exhibits minimal rotational disorder at 100 K, with C-F bond lengths averaging 1.33 Å, typical for sp³-hybridized trifluoromethyl groups.

Application in Structure-Based Drug Design (SBDD)

The crystallographic confirmation of the equatorial-CF₃/equatorial-methyl chair conformation explains the utility of (S)-1-Methyl-2-(trifluoromethyl)piperazine in modern therapeutics. When incorporated into larger drug scaffolds, the rigidified piperazine acts as a highly directional vector. The -CF₃ group projects into hydrophobic sub-pockets, displacing high-energy water molecules to drive binding affinity, while the N4 amine remains available for solvent exposure or salt-bridge formation with acidic residues (e.g., Asp or Glu) in the target protein's active site.

References

  • Title: Lrrk2 inhibitors and uses thereof (Patent WO2024108116A1)
  • Title: Prmt5 inhibitors (Patent WO2025215153A1)
  • Title: Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

  • Title: 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine Source: IUCrData URL: [Link]

Exploratory

Engineering Lipophilicity and Metabolic Stability: A Technical Whitepaper on (S)-1-Methyl-2-(trifluoromethyl)piperazine

Introduction & Strategic Rationale (S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly specialized, chiral heterocyclic building block that has gained significant traction in modern medicinal chemistry. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly specialized, chiral heterocyclic building block that has gained significant traction in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for central nervous system (CNS) penetration and metabolic longevity. Standard piperazine rings, while excellent for modulating aqueous solubility, often fall prey to rapid oxidative metabolism.

By strategically installing a trifluoromethyl (-CF3) group at the C2 position and methylating the N1 amine, we fundamentally alter the molecule's physicochemical landscape. This whitepaper dissects the physical properties, chemical behavior, and validated synthetic workflows for this critical pharmacophore, particularly in the context of developing Leucine-rich repeat kinase 2 (LRRK2) inhibitors for neurodegenerative diseases like Parkinson's[1].

Physicochemical Profiling: The Causality of Fluorination

The addition of a -CF3 group is not merely a structural tweak; it is a profound electronic intervention. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the adjacent N1 nitrogen.

Causality in Drug Design:

  • pKa Attenuation: The basicity of the N1 amine is significantly reduced (pKa drops from ~9.5 in a standard N-methylpiperazine to ~6.0). Consequently, the nitrogen is largely unprotonated at physiological pH (7.4), drastically improving passive membrane permeability.

  • Steric Shielding: The bulky -CF3 group sterically occludes the alpha-carbon, preventing cytochrome P450-mediated ring opening and N-dealkylation, thereby extending the drug's half-life[1].

  • Lipophilic Shift: The fluorination drives the LogP into an optimal range for blood-brain barrier (BBB) crossing, a non-negotiable requirement for CNS targets.

Quantitative Physicochemical Properties

The following table summarizes the core data utilized during formulation and pharmacokinetic modeling.

PropertyValueMethod / Remarks
Chemical Formula C6H11F3N2-
Molecular Weight 168.16 g/mol Monoisotopic mass: 168.08 g/mol
CAS Registry Number 2408964-70-3Dihydrochloride salt form[2]
Physical State Pale yellow oilFree base form at 25 °C
Predicted pKa (N1) ~5.8 - 6.2Inductive suppression by adjacent -CF3
Predicted pKa (N4) ~8.8 - 9.2Distal secondary amine
Calculated LogP 1.2 - 1.5Optimized for BBB penetration

Synthetic Methodology & Stereochemical Control

The synthesis of the (S)-enantiomer requires rigorous stereochemical control. The most robust and scalable approach involves the reductive amination of an enantiopure (S)-1-benzyl-3-(trifluoromethyl)piperazine precursor, followed by catalytic hydrogenolysis to yield the final deprotected product[3].

Synthetic workflow for (S)-1-Methyl-2-(CF3)piperazine via reductive amination.

Protocol 1: Self-Validating Synthesis Workflow

Step 1: Reductive Amination

  • Preparation: Dissolve (S)-1-benzyl-3-(trifluoromethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM)[3].

  • Reagent Addition: Add aqueous formaldehyde (HCHO, 2.5 eq) at 20 °C. Stir for 30 minutes to allow iminium ion formation[3].

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 2.5 eq). Causality: The choice of NaBH(OAc)3 over NaBH4 is critical; its milder reducing power prevents the over-reduction of unreacted aldehydes and selectively targets the iminium intermediate[3].

  • In-Process Control (IPC): Validate reaction completion via LCMS. The system is self-validating when the starting material mass (m/z 245.1 [M+H]+) completely shifts to the intermediate mass (m/z 259.1 [M+H]+)[3].

  • Workup: Quench with H2O, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH 0-1%)[3].

Step 2: Catalytic Hydrogenolysis

  • Preparation: Dissolve the purified intermediate in methanol (MeOH). Add 10% Pd/C catalyst under a strict N2 atmosphere to prevent combustion[3].

  • Hydrogenation: Degas the suspension and purge with H2 gas three times. Stir under H2 pressure (15 psi) at 25 °C for 3 hours[3].

  • In-Process Control (IPC): Monitor via TLC (Ninhydrin stain). The reaction is complete when the UV-active benzyl-protected spot disappears, and a new, strongly Ninhydrin-positive spot (secondary amine) appears.

  • Isolation: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate under reduced pressure to yield the pure (S)-1-methyl-2-(trifluoromethyl)piperazine[3].

Analytical Characterization: Chiral Resolution

Stereochemical purity is non-negotiable. The (R) and (S) enantiomers can exhibit drastically different binding affinities and off-target toxicities at the target kinase.

Protocol 2: Chiral HPLC Validation

To ensure the enantiomeric excess (ee) is >99%, chiral chromatography must be employed.

  • Column: Chiralpak AD-H (or equivalent amylose-based stationary phase).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). Causality: DEA is mandatory to suppress peak tailing caused by secondary interactions between the basic piperazine nitrogens and residual silanols on the silica support.

  • System Suitability (Self-Validation): Prior to analyzing the batch, inject a racemic standard of 1-methyl-2-(trifluoromethyl)piperazine. The system is only validated for use if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0.

Pharmacological Application: LRRK2 Inhibition

In the context of Parkinson's disease, mutations in the LRRK2 kinase lead to hyperphosphorylation of Rab GTPases (e.g., Rab10), causing severe lysosomal dysfunction. Incorporating the (S)-1-methyl-2-(trifluoromethyl)piperazine motif into a larger scaffold creates a potent, brain-penetrant inhibitor[1]. The piperazine ring acts as a solvent-exposed solubilizing group, while the -CF3 group locks the piperazine chair conformation, minimizing the entropic penalty upon binding to the kinase hinge region.

LRRK2Pathway Drug Inhibitor containing (S)-1-Methyl-2-(CF3)piperazine Kinase Mutant LRRK2 Kinase Drug->Kinase Competitive Inhibition Rescue Restored Homeostasis Drug->Rescue Therapeutic Effect Substrate Rab GTPases (Rab10) Kinase->Substrate Hyperphosphorylation Pathology Lysosomal Dysfunction Substrate->Pathology Disease Progression

Mechanism of action for LRRK2 inhibitors utilizing the piperazine scaffold.

References

  • Title: WO2024108116A1 - Lrrk2 inhibitors and uses thereof Source: Google Patents URL

Sources

Foundational

solubility of (S)-1-Methyl-2-(trifluoromethyl)piperazine in organic solvents

An In-depth Technical Guide to the Solubility of (S)-1-Methyl-2-(trifluoromethyl)piperazine in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experime...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (S)-1-Methyl-2-(trifluoromethyl)piperazine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (S)-1-Methyl-2-(trifluoromethyl)piperazine in a range of common organic solvents. While specific quantitative solubility data for this novel compound is not publicly available, this document, written for researchers, scientists, and drug development professionals, outlines the critical interplay between its structural motifs and its physicochemical properties. We present a detailed analysis of how the piperazine core, the N-methyl substituent, and the electron-withdrawing trifluoromethyl group collectively influence solubility. This guide furnishes a robust, field-proven experimental protocol based on the gold-standard shake-flask method for accurate thermodynamic solubility measurement. The causality behind each experimental step is explained to ensure methodological integrity and reproducibility. All workflows and data presentation formats are designed to support rigorous scientific investigation in a drug discovery and development context.

Introduction to (S)-1-Methyl-2-(trifluoromethyl)piperazine and the Imperative of Solubility

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a chiral heterocyclic compound featuring a piperazine scaffold, a structure of significant interest in medicinal chemistry. The piperazine moiety is a common constituent in numerous approved drugs, valued for its ability to serve as a versatile scaffold and to introduce basicity, which can be crucial for modulating pharmacokinetic properties.[1] The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly impacts its entire development lifecycle. It dictates:

  • Bioavailability: Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs.[3]

  • Formulation Development: Understanding solubility in various excipients and solvents is essential for creating stable and effective drug formulations.

  • Synthetic Workup and Purification: Solubility dictates the choice of solvents for reaction, crystallization, and chromatography.

  • In Vitro Assay Reliability: Undissolved compound in biological assays can lead to inaccurate and misleading results.

Given the novelty of (S)-1-Methyl-2-(trifluoromethyl)piperazine, a systematic approach to characterizing its solubility is not just recommended, but essential for advancing its potential as a research tool or therapeutic candidate.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the balance of polarity and intermolecular forces between the solute and the solvent.[1] The structure of (S)-1-Methyl-2-(trifluoromethyl)piperazine provides clear indicators of its expected behavior.

  • Piperazine Ring: This core structure contains two nitrogen atoms. The tertiary amine (N-1, methylated) and the secondary amine (N-4) are basic and can act as hydrogen bond acceptors. The N-H at the N-4 position can also act as a hydrogen bond donor. This imparts a degree of polarity to the molecule, suggesting solubility in polar protic and aprotic solvents. Unsubstituted piperazine itself is freely soluble in water and polar solvents like methanol but poorly soluble in nonpolar solvents like diethyl ether.[4][5]

  • N-1 Methyl Group: The methylation at the N-1 position slightly increases the molecule's lipophilicity and removes one potential site for hydrogen bonding compared to a disubstituted piperazine, which could marginally decrease solubility in highly polar, protic solvents.

  • C-2 Trifluoromethyl (CF3) Group: This is the most influential substituent. The CF3 group is strongly electron-withdrawing and significantly increases lipophilicity (Hansch π value of +0.88).[2] This property will substantially enhance the compound's solubility in nonpolar and moderately polar organic solvents while likely decreasing its solubility in water compared to its non-fluorinated analog.

Overall Prediction: (S)-1-Methyl-2-(trifluoromethyl)piperazine is an amphiphilic molecule with a significant nonpolar character conferred by the CF3 group. It is predicted to exhibit good solubility in a range of organic solvents, particularly those of moderate polarity such as dichloromethane, ethyl acetate, and acetone. It will likely be soluble in polar organic solvents like methanol and ethanol. Its solubility is expected to be lower in highly nonpolar solvents like hexane and poor in aqueous media.

Experimental Determination of Solubility

To move from prediction to quantitative fact, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is described here in detail.[6]

Materials and Equipment
  • Compound: (S)-1-Methyl-2-(trifluoromethyl)piperazine (purity >98%)

  • Solvents: Analytical or HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Diethyl Ether, Hexane, Dimethyl Sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 2-4 mL) with PTFE-lined caps

    • Orbital shaker or magnetic stirrer with temperature control

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Quantitative Solubility Determination: The Shake-Flask Protocol

This protocol is designed as a self-validating system by ensuring that a true equilibrium is reached and that only the dissolved solute is measured.

Step 1: Preparation of Saturated Solutions 1.1. Weigh approximately 2-5 mg of (S)-1-Methyl-2-(trifluoromethyl)piperazine directly into a tared glass vial. 1.2. Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial. The objective is to add an amount of solid that will not fully dissolve, creating a slurry. A visible excess of solid must be present. 1.3. Securely cap the vial to prevent solvent evaporation, which would artificially inflate the calculated solubility. 1.4. Prepare a separate vial for each solvent to be tested.

Step 2: Equilibration 2.1. Place the vials on an orbital shaker or add a small magnetic stir bar and place on a stir plate. 2.2. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours.

  • Causality: This extended equilibration period is critical to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility values, which can be misleadingly high and are less stable.

Step 3: Phase Separation and Sample Preparation 3.1. After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours for the excess solid to sediment. 3.2. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. Avoid disturbing the solid material at the bottom. 3.3. Immediately pass the collected supernatant through a 0.22 µm syringe filter into a clean vial.

  • Causality: Filtration is a crucial step to remove any microscopic, undissolved particulates. Analyzing a sample containing suspended solids would lead to a significant overestimation of the actual solubility.

Step 4: Quantification via HPLC-UV or LC-MS 4.1. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known high concentration. 4.2. Create a series of calibration standards by serially diluting the stock solution. The concentration range of these standards must bracket the expected concentration of the filtered sample. 4.3. Accurately dilute the filtered supernatant from Step 3.3 with the same solvent used for the calibration standards to bring its concentration into the linear range of the calibration curve. 4.4. Analyze the calibration standards and the diluted sample(s) by HPLC-UV or LC-MS. 4.5. Construct a calibration curve by plotting the instrument response (e.g., peak area) versus the known concentration of the standards. 4.6. Determine the concentration of the diluted sample by interpolating its instrument response on the calibration curve.

Step 5: Calculation of Solubility 5.1. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration from the calibration curve by the dilution factor used in Step 4.3. 5.2. Express the final solubility in appropriate units, typically mg/mL and/or micromolar (µM).

Data Presentation and Interpretation

Quantitative results should be organized systematically to allow for clear comparison and interpretation. The following table serves as a template for recording experimentally determined solubility data.

Table 1: Template for Experimental Solubility Data of (S)-1-Methyl-2-(trifluoromethyl)piperazine

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of AnalysisNotes
Hexane0.125Record ValueCalculate ValueHPLC-UVe.g., Insoluble
Diethyl Ether2.825Record ValueCalculate ValueHPLC-UV
Dichloromethane3.125Record ValueCalculate ValueHPLC-UV
Ethyl Acetate4.425Record ValueCalculate ValueHPLC-UV
Acetone5.125Record ValueCalculate ValueHPLC-UV
Ethanol4.325Record ValueCalculate ValueHPLC-UV
Methanol5.125Record ValueCalculate ValueHPLC-UV
DMSO7.225Record ValueCalculate ValueHPLC-UVe.g., Very Soluble

Note: The expected solubility trend is an educated estimation based on the compound's structure. Experimental verification is essential.[1]

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow ensures consistency and understanding of the entire process.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_calc Step 5: Calculation A Weigh ~5 mg of Compound into Vial B Add 1.0 mL of Organic Solvent A->B C Ensure Excess Solid is Visible B->C D Agitate at 25 °C for 24-48 hours C->D E Sediment Excess Solid D->E F Withdraw Supernatant E->F G Filter through 0.22 µm Syringe Filter F->G I Dilute Filtered Sample G->I H Prepare Calibration Standards J Analyze via HPLC-UV or LC-MS H->J I->J K Determine Concentration from Calibration Curve J->K L Calculate Final Solubility (mg/mL & µM) K->L

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This guide establishes a foundational understanding of the solubility characteristics of (S)-1-Methyl-2-(trifluoromethyl)piperazine based on its molecular structure. The combination of a polar piperazine ring and a highly lipophilic trifluoromethyl group suggests a broad solubility profile in common organic solvents of low to high polarity. Due to the absence of published data, this guide provides a detailed, robust, and scientifically-grounded experimental protocol for the quantitative determination of its solubility. Adherence to this protocol will yield reliable and reproducible thermodynamic solubility data, which is indispensable for informed decision-making in synthesis, formulation, and biological evaluation, thereby enabling the successful advancement of this novel compound in research and development pipelines.

References

  • University of the Cumberlands. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoperazine. PubChem Compound Database. [Link]

  • Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

  • Hartono, A., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Journal of Chemical & Engineering Data. [Link]

  • van Niel, M. B., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine. PubChem Compound Database. [Link]

  • Hoseinpour, P., et al. (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Scientific Reports. [Link]

  • Kato, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Results of predicted pharmacokinetic and drug-like properties obtained from SwissADME platform. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • ACS Publications. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP). Organic Letters. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

Sources

Exploratory

potential mechanism of action of (S)-1-Methyl-2-(trifluoromethyl)piperazine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (S)-1-Methyl-2-(trifluoromethyl)piperazine Authored by a Senior Application Scientist Preamble: Unveiling the Therapeutic Potential of a Novel Piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Piperazine Moiety

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting therapeutic agents.[1][2] Its versatile structure allows for fine-tuning of pharmacological activity, leading to compounds with a wide range of effects, from antipsychotic and antidepressant to anxiolytic properties.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological targets. This guide outlines a comprehensive, multi-tiered research framework to systematically investigate the , a novel compound with therapeutic promise.

Our investigation is predicated on the extensive literature surrounding structurally related piperazine derivatives, which strongly suggests that the primary pharmacological activity of this compound will involve the modulation of monoaminergic neurotransmission.[3][4] Specifically, we hypothesize that (S)-1-Methyl-2-(trifluoromethyl)piperazine will exhibit significant affinity for and functional activity at monoamine transporters—namely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—and/or specific serotonin (5-HT) receptor subtypes.[4][5] The stereochemistry of the (S)-enantiomer is anticipated to play a critical role in defining its selectivity and potency.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a logical and experimentally robust approach to characterizing the pharmacological profile of this novel chemical entity.

Phase 1: Primary Target Identification and Affinity Profiling

The initial phase of our investigation is designed to broadly screen (S)-1-Methyl-2-(trifluoromethyl)piperazine against its most probable biological targets. This will be accomplished through a series of in-vitro radioligand binding assays to determine the compound's affinity (Ki) for human monoamine transporters and a panel of key serotonin receptors.

Experimental Protocol: Radioligand Binding Assays

Objective: To quantify the binding affinity of (S)-1-Methyl-2-(trifluoromethyl)piperazine for hSERT, hDAT, hNET, and a panel of 5-HT receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either hSERT, hDAT, or hNET will be cultured to confluence.

    • For the 5-HT receptor panel (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), commercially available cell lines or membrane preparations will be utilized.

    • Cells will be harvested and homogenized in an appropriate buffer.

    • Cell membranes will be isolated by centrifugation and stored at -80°C until use.

  • Binding Assay:

    • Membrane preparations will be incubated with a specific radioligand for each target (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET).

    • A range of concentrations of (S)-1-Methyl-2-(trifluoromethyl)piperazine will be added to compete with the radioligand for binding to the target.

    • Non-specific binding will be determined in the presence of a high concentration of a known, potent inhibitor for each target.

    • Following incubation, the bound and free radioligand will be separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters will be quantified by liquid scintillation counting.

  • Data Analysis:

    • The data will be analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • The Ki value will be calculated from the IC50 using the Cheng-Prusoff equation.

Hypothetical Data Presentation

The results of the binding assays will be summarized in a clear, tabular format to facilitate comparison of affinities across the different targets.

TargetRadioligandKi (nM) of (S)-1-Methyl-2-(trifluoromethyl)piperazine
hSERT[3H]citalopramExperimental Value
hDAT[3H]WIN 35,428Experimental Value
hNET[3H]nisoxetineExperimental Value
5-HT1A[3H]8-OH-DPATExperimental Value
5-HT1B[3H]GR 125743Experimental Value
5-HT2A[3H]ketanserinExperimental Value
5-HT2C[3H]mesulergineExperimental Value
Logical Framework for Initial Target Assessment

Caption: Initial screening workflow for target identification.

Phase 2: Functional Characterization of High-Affinity Targets

Once high-affinity targets have been identified, the next critical step is to determine the functional activity of (S)-1-Methyl-2-(trifluoromethyl)piperazine at these sites. This will distinguish whether the compound acts as an inhibitor, agonist, or antagonist.

Experimental Protocol: Monoamine Transporter Uptake Assays

Objective: To determine the functional effect of (S)-1-Methyl-2-(trifluoromethyl)piperazine on the reuptake of serotonin, dopamine, and norepinephrine.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing hSERT, hDAT, or hNET will be cultured in 96-well plates.

  • Uptake Assay:

    • Cells will be pre-incubated with a range of concentrations of (S)-1-Methyl-2-(trifluoromethyl)piperazine or a reference inhibitor.

    • A radiolabeled substrate ([3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) will be added to initiate the uptake reaction.

    • The uptake will be allowed to proceed for a short period at 37°C.

    • The reaction will be terminated by aspiration of the assay medium and rapid washing with ice-cold buffer.

    • The cells will be lysed, and the amount of radioactivity taken up by the cells will be measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value for the inhibition of substrate uptake will be determined by non-linear regression.

Experimental Protocol: 5-HT Receptor Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of (S)-1-Methyl-2-(trifluoromethyl)piperazine at high-affinity 5-HT receptors.

Methodology:

  • The choice of assay will depend on the G-protein coupling of the specific 5-HT receptor subtype.

  • For Gi-coupled receptors (e.g., 5-HT1A, 5-HT1B): A cAMP assay will be performed. A decrease in forskolin-stimulated cAMP levels in the presence of the compound indicates agonism.

  • For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C): A calcium mobilization assay will be used. An increase in intracellular calcium concentration upon application of the compound indicates agonism.

  • To determine antagonist activity, the compound will be pre-incubated before the addition of a known agonist, and its ability to block the agonist-induced response will be measured.

Hypothetical Data Presentation
Functional AssayTargetEC50/IC50 (nM) of (S)-1-Methyl-2-(trifluoromethyl)piperazine
[3H]5-HT Uptake InhibitionhSERTExperimental Value
[3H]Dopamine Uptake InhibitionhDATExperimental Value
[3H]Norepinephrine Uptake InhibitionhNETExperimental Value
cAMP Assay5-HT1AExperimental Value
Calcium Mobilization5-HT2CExperimental Value

Phase 3: Downstream Signaling and In-Vivo Correlates

Based on the in-vitro profile, further experiments can be designed to explore the downstream consequences of target engagement and to assess the compound's effects in a more complex biological system.

Proposed Downstream Signaling Pathway Analysis

Should (S)-1-Methyl-2-(trifluoromethyl)piperazine be identified as a potent modulator of a specific target, subsequent studies would focus on the downstream signaling cascades. For example, if it is a potent 5-HT2A antagonist, studies could investigate its effect on the phosphorylation of key signaling proteins such as ERK1/2 in relevant brain regions.

G Compound (S)-1-Methyl-2- (trifluoromethyl)piperazine Receptor 5-HT2A Receptor Compound->Receptor Antagonist Action (Blocks 5-HT binding) G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC ERK_Pathway ERK Signaling Pathway PKC->ERK_Pathway

Sources

Foundational

Advanced In Silico Modeling of (S)-1-Methyl-2-(trifluoromethyl)piperazine: A Technical Whitepaper

Executive Summary The piperazine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Within this class, (S)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Within this class, (S)-1-Methyl-2-(trifluoromethyl)piperazine represents a highly specialized, chiral building block. The strategic introduction of a trifluoromethyl (-CF 3​ ) group at the C2 position, coupled with N1-methylation, fundamentally alters the electronic, steric, and conformational landscape of the molecule.

This whitepaper provides an authoritative guide to the in silico modeling of this specific scaffold. By detailing the causality behind computational choices and establishing self-validating experimental protocols, this guide empowers researchers to accurately predict the behavior of fluorinated piperazines in 2[2].

The Physicochemical Paradigm: Causality of Fluorination

Before initiating computational workflows, one must understand the physical causality dictating the molecule's behavior. The -CF 3​ group exerts a massive electron-withdrawing inductive effect (-I). This effect pulls electron density away from the adjacent N1 nitrogen, significantly lowering its basicity. While unsubstituted piperazine has a pKa of ~9.8, fluorinated derivatives exhibit drastically reduced pKa values, often shifting closer to physiological pH[3].

This localized reduction in ionization, combined with the lipophilic nature of the fluorine atoms, drastically increases the molecule's partition coefficient (logP), thereby enhancing 4[4]. Furthermore, the (S)-stereocenter projects the bulky -CF 3​ group into a specific spatial vector, which is paramount for enantioselective binding in chiral protein pockets.

Workflow QM 1. Quantum Mechanics (DFT) Conformational & pKa Analysis MD 2. Molecular Dynamics (MD) Solvent & Flexibility Simulation QM->MD Partial Charges Docking 3. Induced-Fit Docking (IFD) Target Binding Prediction MD->Docking Ensembles ADMET 4. ADMET Profiling Metabolic Stability (CYP450) Docking->ADMET Top Poses Hit Optimized Lead Compound ADMET->Hit Filtered

Fig 1. End-to-end in silico workflow for fluorinated piperazine derivative modeling.

Self-Validating Computational Protocols

To ensure high scientific integrity (E-E-A-T), the following in silico protocols are designed not just as procedural steps, but as self-validating systems where the output of each phase mathematically verifies its own accuracy.

Protocol A: Quantum Mechanical (QM) Conformational & pKa Profiling

Accurate modeling of the (S)-1-Methyl-2-(trifluoromethyl)piperazine ring requires rigorous Quantum Mechanics (QM) to capture the stereoelectronic effects of the -CF 3​ group.

  • Step 1: 3D Structure Generation. Construct the (S)-enantiomer. Assign the N1-methyl and C2-trifluoromethyl groups.

  • Step 2: Conformational Search. Run a preliminary molecular mechanics search (OPLS4 force field) to generate initial chair and boat conformers.

  • Step 3: DFT Optimization. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level.

    • Causality: The M06-2X functional is explicitly chosen because it accurately captures non-covalent interactions, dispersion forces, and the unique stereoelectronic "halogen effects" induced by the -CF 3​ group, which standard B3LYP functionals often underestimate.

  • Step 4: Vibrational Frequency Analysis.

    • Self-Validation Checkpoint: The system calculates the vibrational frequencies of the optimized geometry. The presence of exactly zero imaginary frequencies mathematically validates that the structure resides in a true local minimum, rather than a transition state. If an imaginary frequency is detected, the protocol automatically displaces the atoms along that vibrational mode and re-optimizes.

Fig 2. Conformational energy landscape and filtering logic for the piperazine ring.

Protocol B: Induced-Fit Docking (IFD)

When docking this scaffold into a biological target (e.g., 1[1]), rigid-receptor docking is insufficient.

  • Step 1: Receptor Preparation. Protonate the target protein at pH 7.4.

  • Step 2: Grid Generation & Initial Docking. Dock the validated QM conformers into the active site using a softened potential (van der Waals scaling of 0.5).

  • Step 3: Protein Prime Refinement. Allow residues within 5.0 Å of the ligand to undergo conformational sampling.

    • Causality: The bulky, rigid nature of the -CF 3​ group demands receptor plasticity. IFD allows the protein side-chains to adapt, accurately simulating the formation of orthogonal halogen bonds ( σ -hole interactions) between the fluorine atoms and the protein backbone.

  • Step 4: Complex Rescoring.

    • Self-Validation Checkpoint: The protocol concurrently docks a library of 100 known decoy molecules. An Enrichment Factor (EF 1%​ ) > 20 validates that the scoring function is successfully distinguishing the true thermodynamic binding of the (S)-1-Methyl-2-(trifluoromethyl)piperazine scaffold from false positives.

Comparative ADMET Data Analysis

The ultimate goal of in silico modeling is to predict clinical viability. The table below summarizes the computationally predicted advantages of the (S)-1-Methyl-2-(trifluoromethyl)piperazine scaffold compared to an unsubstituted piperazine ring, grounded in 5[5].

PropertyUnsubstituted Piperazine(S)-1-Methyl-2-(CF 3​ )piperazineMechanistic Causality
pKa (N1) ~9.8~5.5 - 6.5Strong -I inductive effect from the adjacent -CF 3​ group depletes electron density on N1.
LogP (Lipophilicity) -1.17~1.5 - 2.0Fluorination increases hydrophobicity; N-methylation removes a hydrogen bond donor.
Metabolic Stability (CYP450) Low (Prone to N-dealkylation)HighSevere steric hindrance and high C-F bond dissociation energy prevent oxidative attack at C2.
Membrane Permeability PoorExcellentIncreased lipophilicity and a higher fraction of unionized molecules at physiological pH (7.4).

Conclusion

The in silico modeling of (S)-1-Methyl-2-(trifluoromethyl)piperazine requires a departure from standard small-molecule workflows. By employing high-level DFT (M06-2X) to capture halogen stereoelectronics, utilizing Induced-Fit Docking to account for steric bulk, and enforcing strict self-validating checkpoints, researchers can accurately harness this scaffold to design highly stable, permeable, and potent therapeutics.

Sources

Exploratory

The Strategic Integration of 1-Methyl-2-(trifluoromethyl)piperazine in Modern Drug Discovery

A Technical Whitepaper on Physicochemical Profiling, Regioselective Synthesis, and LRRK2 Inhibition Executive Summary The piperazine ring is the third most common nitrogenous heterocycle found in FDA-approved pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Physicochemical Profiling, Regioselective Synthesis, and LRRK2 Inhibition

Executive Summary

The piperazine ring is the third most common nitrogenous heterocycle found in FDA-approved pharmaceuticals. However, its ubiquitous use is often bottlenecked by pharmacokinetic liabilities, including rapid oxidative metabolism by CYP450 enzymes and excessive basicity, which can lead to hERG channel toxicity and poor blood-brain barrier (BBB) penetration.

The introduction of 1-Methyl-2-(trifluoromethyl)piperazine (CAS: 2166118-46-1 for the (R)-enantiomer) represents a masterclass in bioisosteric design. By strategically positioning a strongly electron-withdrawing trifluoromethyl (–CF₃) group adjacent to the N1 nitrogen and capping that same nitrogen with a methyl group, medicinal chemists can fundamentally rewrite the physicochemical behavior of the scaffold. This guide explores the causality behind these structural modifications, the self-validating protocols required for its synthesis, and its recent application in neurodegenerative disease therapeutics.

Physicochemical Causality: The Rationale for Fluorination and Methylation

To understand why 1-Methyl-2-(trifluoromethyl)piperazine is a privileged building block, we must analyze the thermodynamic and electronic shifts induced by its substituents.

  • Basicity Modulation via Inductive Effects: The –CF₃ group exerts a powerful electron-withdrawing inductive effect (–I). In an unsubstituted piperazine, both nitrogens are highly basic. The introduction of the –CF₃ group at the C2 position drastically reduces the electron density of the adjacent N1 nitrogen, dropping its pKa by approximately 2 to 3 units.

  • Metabolic Shielding: The C–F bond is the strongest single bond in organic chemistry. Placing a bulky, oxidation-resistant –CF₃ group adjacent to the N1 nitrogen provides profound steric hindrance, blocking CYP3A4-mediated α-oxidation and subsequent ring-opening or dealkylation. As detailed in classical studies on the [1], this strategy drastically increases the half-life of the resulting API.

  • Lipophilicity and CNS Penetration: Capping the N1 position with a methyl group removes a hydrogen-bond donor, while the –CF₃ group increases the overall lipophilicity (logD). This combination is critical for central nervous system (CNS) targets, as it favors passive diffusion across the blood-brain barrier.

Quantitative Physicochemical Comparison

The following table summarizes the causal relationship between structural modifications and physicochemical properties.

ScaffoldpKa1 (N4)pKa2 (N1)cLogPH-Bond DonorsPrimary Liability Solved
Piperazine 9.85.6-1.22Baseline
1-Methylpiperazine 9.04.6-0.61Reduces H-bond donors
2-(CF₃)piperazine ~8.5~3.50.82Blocks α-oxidation
1-Methyl-2-(CF₃)piperazine ~7.5~2.51.21Optimized for CNS penetration
(Note: pKa and cLogP values for fluorinated analogs are representative calculations demonstrating the inductive and lipophilic shifts).

Synthetic Evolution and Regioselective Protocols

Recent advancements in photoredox catalysis, such as the [2], have revolutionized the synthesis of 2-substituted piperazines. However, as noted in the CLAP foundational literature, highly electron-deficient precursors like trifluoroacetaldehyde ethyl hemiacetal fail to undergo radical annulation. Consequently, classical regioselective synthesis remains the industrial standard for accessing 1-Methyl-2-(trifluoromethyl)piperazine.

Because the –CF₃ group suppresses the nucleophilicity of the adjacent N1 nitrogen, the N4 nitrogen is significantly more reactive. We exploit this electronic disparity to achieve orthogonal protection and selective methylation.

SynthesisFlow A 2-(CF3)piperazine N4 is highly nucleophilic B 4-Boc-2-(CF3)piperazine N4 Protected A->B Boc2O, DCM Regioselective C 1-Me-4-Boc-2-(CF3)piperazine N1 Methylated B->C HCHO, NaBH(OAc)3 Reductive Amination D 1-Methyl-2-(CF3)piperazine Target Building Block C->D HCl/Dioxane Deprotection

Caption: Regioselective synthesis workflow for 1-Methyl-2-(trifluoromethyl)piperazine.

Self-Validating Protocol: Regioselective Synthesis

Step 1: Regioselective N4-Protection

  • Dissolve 2-(trifluoromethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dropwise over 30 minutes. Causality: Using a slight substoichiometric amount of Boc₂O prevents over-protection, relying on the high nucleophilicity of N4 relative to N1.

  • Validation Check: Perform ¹H-NMR on the isolated intermediate. The presence of a sharp singlet at ~1.4 ppm (9H) confirms Boc incorporation. Crucially, the downfield shift of the C3 and C5 protons relative to the C6 protons confirms regioselective protection at N4.

Step 2: Reductive Amination at N1

  • Dissolve the 4-Boc intermediate in 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde (37%, 2.0 eq) and acetic acid (1.0 eq) to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature for 12 hours.

  • Validation Check: Analyze via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak (+14 Da mass shift) validates successful N1-methylation.

Step 3: Deprotection

  • Treat the intermediate with 4M HCl in Dioxane at room temperature for 4 hours.

  • Concentrate under vacuum to yield 1-Methyl-2-(trifluoromethyl)piperazine hydrochloride.

Medicinal Chemistry Applications: Targeting LRRK2 in Parkinson's Disease

The unique physicochemical profile of 1-Methyl-2-(trifluoromethyl)piperazine makes it an ideal pharmacophore for targeting CNS kinases. A premier example is its recent incorporation into Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, as detailed in[3].

Mutations in LRRK2 (such as G2019S) lead to hyperactive kinase function, resulting in the hyperphosphorylation of Rab GTPases. This cascade induces lysosomal dysfunction and is a primary genetic driver of Parkinson's disease. The 1-Methyl-2-(trifluoromethyl)piperazine moiety is grafted onto the inhibitor core to optimize binding kinetics in the ATP pocket while ensuring the molecule survives first-pass metabolism and crosses the BBB.

Caption: Mechanism of action for LRRK2 inhibition using piperazine-derived therapeutics.

Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling

To incorporate the building block into a heteroaryl LRRK2 inhibitor core, a palladium-catalyzed C–N cross-coupling is employed.

  • Preparation: In a flame-dried Schlenk tube, combine the heteroaryl chloride core (1.0 eq), 1-Methyl-2-(trifluoromethyl)piperazine hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).

  • Atmosphere Exchange: Evacuate and backfill the tube with dry N₂ three times. Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, killing the catalytic cycle. Strict anaerobic conditions are mandatory.

  • Reaction: Add degassed anhydrous 1,4-dioxane and heat to 100 °C for 16 hours.

  • Validation Check: Monitor the reaction via LC-MS. The appearance of the [M+H]⁺ corresponding to the coupled product, combined with the absence of a dehalogenated byproduct mass, validates the efficacy of the RuPhos ligand in promoting reductive elimination over β-hydride elimination. If dehalogenation is observed, the integrity of the phosphine ligand or the anhydrous nature of the solvent must be re-verified.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at:[Link]

  • Candish, L., et al. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, ACS Publications. Available at:[Link]

  • WIPO Patent Application. (2024). WO2024108116A1 - Lrrk2 inhibitors and uses thereof. Google Patents.
Foundational

Literature Review of Trifluoromethylpiperazine Derivatives: Pharmacology, Synthesis, and Analytical Profiling

Executive Summary Trifluoromethylpiperazine derivatives, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP), represent a complex class of synthetic molecules with profound implications in neuropharmacology, foren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylpiperazine derivatives, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP), represent a complex class of synthetic molecules with profound implications in neuropharmacology, forensic toxicology, and emerging agrochemical development. Originally explored for their potent serotonergic modulation, these compounds have gained notoriety as designer drugs while simultaneously offering a structural scaffold for novel therapeutic and agricultural agents. This whitepaper synthesizes the current literature on the pharmacodynamics, chemical synthesis, and analytical differentiation of TFMPP derivatives, providing a rigorous technical foundation for researchers and drug development professionals.

Pharmacodynamics and Serotonergic Modulation

The primary pharmacological mechanism of TFMPP and its derivatives lies in their interaction with the monoaminergic system, specifically serotonergic (5-HT) neurotransmission[1]. Unlike classic stimulants that primarily target dopamine and norepinephrine transporters, TFMPP structurally mimics serotonin, allowing it to bind directly to multiple 5-HT receptor subtypes.

Receptor Binding Profiles

TFMPP displays significant agonistic activity toward 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. Interestingly, at the 5-HT2A receptor, it acts as a weak partial agonist or antagonist, and it shows insignificant affinity for the 5-HT3 receptor. The modulation of these specific receptors is the causal factor behind the physiological effects of TFMPP, which include altered thermoregulation (hypothermia), cardiovascular shifts (hypotension and bradycardia), and significant behavioral modifications.

Structural modifications to the TFMPP scaffold drastically alter its binding affinity. For instance, hybridizing 3-TFMPP with methylenedioxybenzylpiperazine (MDBP) to form N,N-disubstituted piperazines shifts the receptor affinity profile. While 3-TFMPP binds broadly across 5-HT1 and 5-HT2 subtypes, most TFMPP-MDBP regioisomers lose significant binding at 5-HT1 receptors, with the exception of the 3-TFMPP-3,4-MDBP isomer, which retains comparable affinity at the 5-HT1A receptor[2]. Furthermore, specialized derivatives like BrAcTFMPP have been engineered to exhibit extreme selectivity, demonstrating a dissociation constant ( KD​ ) of 0.5 nM for high-affinity 5-HT1A sites, effectively discriminating them from 5-HT1B and 5-HT2 sites[3].

Quantitative Binding Data

The following table summarizes the binding affinities ( Ki​ ) of key TFMPP derivatives across major serotonin receptor subtypes, illustrating the structure-activity relationship (SAR) when the piperazine ring is disubstituted.

Table 1: Binding Affinities ( Ki​ ) of 3-TFMPP and Derivatives at Serotonin Receptors

Compound5-HT1A (nmol/L)5-HT1B (nmol/L)5-HT1D (nmol/L)5-HT2A (nmol/L)5-HT2C (nmol/L)
3-TFMPP 28813228226962
3-TFMPP-3,4-MDBP 188>1000>1000>1000>1000
BrAcTFMPP 0.5 ( KD​ )>1000>100041 ( KD​ )N/A

*Note: Values denoted as >1000 indicate a lack of significant binding affinity as reported in the literature[2][3].

G TFMPP TFMPP Derivatives HT1 5-HT1A/1B/1D Receptors (Agonism) TFMPP->HT1 HT2C 5-HT2C Receptor (Agonism) TFMPP->HT2C HT2A 5-HT2A Receptor (Partial Agonist/Antagonist) TFMPP->HT2A AC Adenylyl Cyclase Inhibition (Decreased cAMP) HT1->AC PLC Phospholipase C Activation (Increased IP3/DAG) HT2C->PLC HT2A->PLC Modulated

Serotonergic signaling pathways modulated by TFMPP derivatives.

Chemical Synthesis Workflows

The synthesis of novel piperazine derivatives is driven by the need to map neuropharmacological profiles and track the emergence of clandestine designer drugs[4]. A standard, highly reliable method for synthesizing N,N-disubstituted piperazines (such as TFMPP-MDBP hybrids) is reductive amination.

Protocol: Reductive Amination for N,N-Disubstituted TFMPP Derivatives

This self-validating protocol ensures the selective formation of the tertiary amine without over-reducing the starting aldehyde.

Step 1: Reagent Preparation Combine equimolar amounts (1:1 ratio) of the appropriate 1-(trifluoromethylphenyl)piperazine (e.g., 3-TFMPP) and a substituted benzaldehyde (e.g., 3,4-methylenedioxybenzaldehyde)[5]. Causality: Using exact equimolar ratios prevents the accumulation of unreacted precursors, which can complicate downstream isolation and GC-MS profiling.

Step 2: Imine Formation Dissolve the reagents in anhydrous methanol ( CH3​OH ) and stir at room temperature for 2 hours[4]. Causality: Methanol acts as a protic solvent that facilitates the nucleophilic attack of the secondary amine of TFMPP onto the carbonyl carbon of the benzaldehyde. The 2-hour window allows the reaction to reach thermodynamic equilibrium, forming the intermediate imine[4].

Step 3: Selective Reduction Add 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to the solution and stir at room temperature for 24 hours[4][5]. Causality: NaBH(OAc)3​ is chosen over stronger reducing agents (like LiAlH4​ or NaBH4​ ) because it is exceptionally mild. It selectively reduces the imine to a tertiary amine without prematurely reducing the unreacted benzaldehyde into an alcohol, thereby maximizing the yield of the desired disubstituted piperazine[5].

Step 4: Isolation and Salt Formation Isolate the basic fraction using standard acid-base liquid-liquid extraction. Convert the resulting free base into a hydrochloride salt by bubbling gaseous HCl through the organic solution until precipitation occurs[5]. Causality: The free base of piperazine derivatives is often an unstable oil. Conversion to the HCl salt yields a stable, crystalline solid that is highly soluble in aqueous media for in vitro receptor binding assays and stable for long-term forensic storage[5].

Synthesis Start 3-TFMPP + Substituted Benzaldehyde Solvent Dissolve in Methanol (CH3OH) Start->Solvent Imine Intermediate Imine Formation (Stir 2 hours) Solvent->Imine Reduction Reduction via NaBH(OAc)3 (24 hours, RT) Imine->Reduction Isolation Basic Fraction Isolation Reduction->Isolation Salt Conversion to HCl Salt (Gaseous HCl) Isolation->Salt

Reductive amination workflow for synthesizing N,N-disubstituted TFMPP derivatives.

Analytical Differentiation and Forensic Profiling

A critical challenge in the drug development and forensic analysis of TFMPP derivatives is the identification of regioisomers. Because chemical precursors can produce uncountable regioisomers, standard analytical tools often fall short when used in isolation[4].

The Limitation of GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for identifying piperazine derivatives. However, electron ionization mass spectrometry (EI-MS) of TFMPP-MDBP regioisomers yields nearly identical fragmentation patterns. The major fragment ions—initiated by the nitrogen atoms of the piperazine ring—consistently appear at m/z = 364, 229, 163, and 135 across all isomers, with equivalent relative intensities[2]. Therefore, GC-MS can classify a compound as a member of the TFMPP-MDBP family but cannot determine the specific position of the trifluoromethyl or methylenedioxy groups[2].

Orthogonal Validation via GC-IR

To establish a self-validating analytical system, GC-MS must be paired with gas chromatography-infrared spectroscopy (GC-IR). Vapor phase infrared spectra provide distinct absorption bands that correlate directly with the positional substitution on the aromatic rings[2]. By combining the mass spectral grouping with the specific vibrational frequencies of the regioisomers, researchers can definitively differentiate between 2-TFMPP, 3-TFMPP, and 4-TFMPP structural variants[2].

Emerging Agrochemical Applications: Plant Activators

Beyond neuropharmacology, trifluoromethylpiperazine derivatives are being heavily investigated for agricultural applications. Recent studies have synthesized novel trifluoromethylpyridine piperazine derivatives that act as potent plant immune activators[6].

When applied to crops, specific derivatives (e.g., compounds A1, A2, A3) exhibit excellent antiviral activities against devastating pathogens like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[6]. The mechanism of action is distinctly different from their mammalian serotonergic effects; in plants, these compounds trigger systemic acquired resistance (SAR) by inducing the activities of critical defensive enzymes, including superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL)[6]. This represents a paradigm shift, repurposing the piperazine scaffold from a central nervous system modulator to a broad-spectrum agrochemical protectant.

Conclusion

The trifluoromethylpiperazine scaffold is a highly versatile pharmacophore. While its potent modulation of 5-HT1 and 5-HT2 receptors has historically complicated its legacy due to recreational abuse, rigorous structure-activity relationship studies and advanced synthetic protocols have unlocked new potential. By leveraging orthogonal analytical techniques like GC-MS and GC-IR, researchers can accurately map these complex regioisomers. Moving forward, the targeted development of TFMPP derivatives holds significant promise, ranging from highly selective neuropharmacological probes to next-generation plant immune activators.

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-1-Methyl-2-(trifluoromethyl)piperazine in Medicinal Chemistry and Drug Discovery

Executive Summary (S)-1-Methyl-2-(trifluoromethyl)piperazine is an advanced fluorinated aliphatic heterocycle that has emerged as a privileged building block in modern medicinal chemistry. By incorporating a trifluoromet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Methyl-2-(trifluoromethyl)piperazine is an advanced fluorinated aliphatic heterocycle that has emerged as a privileged building block in modern medicinal chemistry. By incorporating a trifluoromethyl (–CF₃) group adjacent to a basic amine, this scaffold fundamentally alters the physicochemical properties of the piperazine ring—a ubiquitous motif in FDA-approved drugs.

This application note details the structural rationale, synthetic methodologies, and practical applications of (S)-1-Methyl-2-(trifluoromethyl)piperazine. It focuses on its critical role in the development of highly selective LRRK2 inhibitors for Parkinson's disease and its emerging utility in agrochemistry for novel plant activators.

Physicochemical Rationale & Structural Advantages

The substitution of a hydrogen atom with a –CF₃ group on the piperazine carbon backbone introduces profound stereoelectronic effects that solve common pharmacokinetic bottlenecks [1].

  • Basicity Modulation (pKa shift): The strong electron-withdrawing nature of the –CF₃ group significantly lowers the pKa of the adjacent nitrogen atoms via inductive effects. This reduction in basicity is crucial for mitigating hERG channel liabilities, a common cardiotoxic off-target effect associated with highly basic sp³-rich amines [4].

  • Metabolic Stability: The bulky, highly electronegative –CF₃ group provides steric shielding to the adjacent N-methyl group and the carbon backbone. This hinders cytochrome P450-mediated N-dealkylation and α-oxidation, extending the in vivo half-life of the active pharmaceutical ingredient (API).

  • Lipophilicity and Permeability: The lipophilic nature of the fluorine atoms enhances the overall LogP of the molecule, improving passive membrane permeability (e.g., Caco-2 permeability) and facilitating blood-brain barrier (BBB) penetration—an essential requirement for neurodegenerative disease therapeutics.

Data Presentation: Comparative Physicochemical Profiling

Table 1: Theoretical and observed property shifts upon fluorination and methylation of the piperazine scaffold.

PropertyPiperazine2-(Trifluoromethyl)piperazine1-Methyl-2-(trifluoromethyl)piperazine
pKa (approximate) 9.87.5 – 8.07.0 – 7.5
Lipophilicity (LogP) -1.17~ 0.5~ 1.0
Metabolic Stability Low (Rapid N-dealkylation)High (CF₃ shielding)High (Steric hindrance by CF₃)
hERG Liability HighModerateLow
BBB Permeability PoorModerateExcellent

Key Application 1: Synthesis of LRRK2 Inhibitors (Parkinson's Disease)

Leucine-rich repeat kinase 2 (LRRK2) is a complex multidomain protein. Mutations in LRRK2, particularly the G2019S mutation, lead to hyperactive kinase function, aberrant Rab GTPase phosphorylation, and subsequent lysosomal dysfunction, which are hallmarks of Parkinson's disease.

Recent patent literature, such as, highlights the use of 1-methyl-2-(trifluoromethyl)piperazine as a critical solubilizing and hinge-interacting motif in novel LRRK2 inhibitors [2]. The functionalized piperazine is typically appended to a central heteroaromatic core via nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig cross-coupling. The presence of the –CF₃ group forces the piperazine ring into a specific chair conformation, optimizing the trajectory of the N-methyl group to interact with the solvent-exposed region of the LRRK2 ATP-binding pocket while minimizing entropic penalties upon binding.

LRRK2_Pathway LRRK2 Mutant LRRK2 (G2019S) Rab Rab GTPases (Hyperphosphorylation) LRRK2->Rab Phosphorylates Lysosome Lysosomal Dysfunction & Alpha-Synuclein Aggregation Rab->Lysosome Disrupts trafficking Neurodegeneration Neurodegeneration (Parkinson's Disease) Lysosome->Neurodegeneration Induces Inhibitor LRRK2 Inhibitor (with CF3-Piperazine) Inhibitor->LRRK2 Competitive Inhibition at Hinge Region

Fig 1. LRRK2 hyperactivation pathway and targeted inhibition via CF3-piperazine derivatives.

Key Application 2: Development of Antiviral Plant Activators

Beyond human therapeutics, trifluoromethyl piperazine derivatives are gaining traction in agrochemistry. A recent study demonstrated that novel trifluoromethylpyridine piperazine derivatives act as potent plant activators against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) [3]. These compounds induce Systemic Acquired Resistance (SAR) by upregulating defense enzymes (SOD, PPO, PAL) and triggering the phenylpropanoid biosynthesis pathway. The piperazine ring acts as a versatile linker, allowing for modular substitution that tunes the systemic mobility of the agrochemical within the plant vasculature [3].

Experimental Protocols: Synthesis of the Scaffold

The following self-validating protocol outlines the preparation of 1-methyl-2-(trifluoromethyl)piperazine from 1-benzyl-3-(trifluoromethyl)piperazine, as adapted from optimized procedures for LRRK2 inhibitor synthesis [2].

Synthetic_Workflow SM 1-Benzyl-3-(CF3) -piperazine RedAm Reductive Amination (HCHO, NaBH(OAc)3) SM->RedAm Int 4-Benzyl-1-methyl -2-(CF3)-piperazine RedAm->Int Hydro Hydrogenolysis (Pd/C, H2, 15 psi) Int->Hydro Product (S)-1-Methyl-2-(CF3) -piperazine Hydro->Product Coupling SNAr / Buchwald (Heteroaryl Halide) Product->Coupling API Target API (LRRK2 Inhibitor) Coupling->API

Fig 2. Synthetic workflow for the preparation and integration of the CF3-piperazine scaffold.

Step 1: Reductive Amination (N-Methylation)

Objective: Selectively methylate the secondary amine without over-alkylation. Reagents: 1-benzyl-3-(trifluoromethyl)piperazine (1.0 eq), Formaldehyde (HCHO, 37% aq., 2.5 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq), Dichloromethane (DCM).

Procedure:

  • Dissolve 1-benzyl-3-(trifluoromethyl)piperazine in anhydrous DCM (0.2 M concentration) at 20 °C.

  • Add the HCHO solution.

    • Causality: The secondary amine reacts with formaldehyde to form an intermediate iminium ion. Stirring for 30 minutes ensures complete iminium formation before reduction.

  • Cool the reaction to 0 °C and add NaBH(OAc)₃ portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing unwanted side reactions and ensuring high atom economy.

  • Warm to 20 °C and stir for 16 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH) to yield 4-benzyl-1-methyl-2-(trifluoromethyl)piperazine.

Step 2: Hydrogenolysis (N-Debenzylation)

Objective: Remove the benzyl protecting group to reveal the secondary amine for subsequent API coupling. Reagents: 4-benzyl-1-methyl-2-(trifluoromethyl)piperazine (1.0 eq), 10% Pd/C (0.1 eq Pd), Methanol, Hydrogen gas (H₂).

Procedure:

  • Dissolve the intermediate in MeOH. Add 10% Pd/C under a nitrogen atmosphere.

    • Causality: Nitrogen purging displaces oxygen and prevents the ignition of methanolic Pd/C, ensuring strict laboratory safety.

  • Degas the suspension and purge with H₂ gas three times.

  • Stir the mixture under a hydrogen atmosphere (15 psi) at 25 °C for 3 hours.

    • Causality: The mild pressure and room temperature are sufficient to quantitatively cleave the benzylic C–N bond without defluorinating the –CF₃ group or cleaving the newly formed N-methyl group.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to afford pure 1-methyl-2-(trifluoromethyl)piperazine.

References

  • Title: Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lrrk2 inhibitors and uses thereof (WO2024108116A1)
  • Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: Frontiers in Plant Science URL: [Link]

  • Title: Modular Access to N–SF₅ azetidines (Comparative context for fluorinated amines) Source: ChemRxiv URL: [Link]

Application

(S)-1-Methyl-2-(trifluoromethyl)piperazine as a chiral building block

An Advanced Application Note on the strategic deployment, physicochemical profiling, and synthetic integration of (S)-1-Methyl-2-(trifluoromethyl)piperazine in modern drug discovery. Executive Summary & Strategic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Application Note on the strategic deployment, physicochemical profiling, and synthetic integration of (S)-1-Methyl-2-(trifluoromethyl)piperazine in modern drug discovery.

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the piperazine ring is widely regarded as a privileged scaffold, present in numerous CNS-active compounds, antiseizure medications, and oncology drugs[1]. However, unsubstituted piperazines often suffer from pharmacokinetic liabilities, including rapid oxidative metabolism, excessive basicity (leading to hERG channel inhibition), and poor membrane permeability.

(S)-1-Methyl-2-(trifluoromethyl)piperazine emerges as a highly engineered chiral building block designed to overcome these limitations. By integrating a stereodefined trifluoromethyl (-CF₃) group and an N-methyl cap, this building block provides a "chiral switch" that dramatically alters the physicochemical and spatial profile of the resulting active pharmaceutical ingredient (API)[2]. The precise stereochemistry is critical, as enantiomers of drug candidates frequently display marked differences in pharmacodynamic potency and toxicological profiles[2].

The Mechanistic "Fluorine & Methyl Effect"
  • Basicity Modulation: The strong electron-withdrawing inductive effect (-I) of the C2-CF₃ group significantly lowers the pKa of the adjacent N1 nitrogen, and to a lesser extent, the N4 nitrogen. This reduction in basicity improves lipophilicity and passive membrane permeability, a crucial factor for CNS-targeted therapeutics like mGluR2 allosteric modulators[3].

  • Metabolic Shielding: The N1-methyl group blocks primary sites of N-dealkylation and oxidation, while the bulky C2-CF₃ group provides severe steric hindrance, protecting the N1-methyl moiety from cytochrome P450-mediated metabolism.

  • Conformational Restriction: The bulky -CF₃ group forces the piperazine ring into a restricted chair conformation, locking the spatial orientation of the N4-substituent and enhancing target receptor selectivity[4].

G A Base Piperazine Scaffold (High Basicity, Rapid Metabolism) B N1-Methylation (Blocks Oxidative N-dealkylation) A->B Structural Modification C C2-Trifluoromethylation (Lowers pKa, Increases Lipophilicity) B->C Fluorine Effect D (S)-1-Methyl-2-(CF3)piperazine (Optimized Chiral Building Block) C->D Chiral Resolution

Fig 1. ADME optimization logic for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Physicochemical Profiling

Understanding the quantitative shifts in physicochemical properties is essential for rational drug design. The following table summarizes the theoretical and observed data comparing a standard piperazine to the engineered (S)-1-Methyl-2-(trifluoromethyl)piperazine.

PropertyUnsubstituted Piperazine(S)-1-Methyl-2-(CF₃)piperazineImpact on Drug Design
Molecular Weight 86.14 g/mol 168.16 g/mol (Free base)Slight increase in MW, offset by massive ADME gains.
Reactive Site N1, N4 (Non-selective)N4 only (Secondary amine)Enables highly regioselective mono-functionalization.
N1 pKa (Approx.) ~9.8~5.5 - 6.0Drastic reduction eliminates polybasic liabilities.
N4 pKa (Approx.) ~9.8~8.0 - 8.5Retains sufficient nucleophilicity for cross-coupling.
LogP (Calculated) -1.17~1.20Enhanced lipophilicity improves blood-brain barrier (BBB) penetration.
Stereocenters 01 (S-configuration)Enables stereospecific target engagement[2].

(Note: The compound is frequently supplied and stored as a dihydrochloride salt (MW 241.08 g/mol ) to prevent volatilization and degradation.)

Synthetic Integration & Experimental Protocols

The synthetic utility of (S)-1-Methyl-2-(trifluoromethyl)piperazine relies on the exclusive reactivity of the N4 secondary amine . The N1 nitrogen is tertiary and sterically occluded by the adjacent -CF₃ group, rendering it completely inert under standard coupling conditions.

Below are two self-validating protocols for integrating this building block into larger API scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines, 4-fluoropyridines). Causality & Logic: Despite the -I effect of the -CF₃ group, the N4 nitrogen retains enough nucleophilicity to attack highly activated electrophiles. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent for its high boiling point and excellent solvating power for polar transition states.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the electron-deficient heteroaryl chloride (1.0 mmol, 1.0 equiv) in anhydrous NMP (4.0 mL).

  • Reagent Addition: Add (S)-1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride (1.1 mmol, 1.1 equiv).

  • Base Addition: Dropwise, add DIPEA (3.5 mmol, 3.5 equiv). Causality: 2.0 equivalents are required to neutralize the dihydrochloride salt of the piperazine, and 1.5 equivalents act as the acid scavenger for the SNAr reaction.

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting heteroaryl halide is <2% by UV integration.

  • Workup (Self-Validation): Cool to room temperature and partition between EtOAc (20 mL) and 5% aqueous LiCl (20 mL). Causality: Aqueous LiCl is highly effective at removing NMP from the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient). Validate chiral integrity using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure no epimerization occurred during heating.

Protocol B: Buchwald-Hartwig Amination

Application: Coupling with electron-neutral or electron-rich aryl/heteroaryl bromides. Causality & Logic: SNAr fails with unactivated aryl halides, necessitating Palladium catalysis[5]. RuPhos is the ligand of choice here; its large steric bulk accelerates reductive elimination and suppresses β-hydride elimination—a notorious side reaction when coupling secondary cyclic amines[1]. Cs₂CO₃ is deliberately chosen over stronger bases like NaOtBu. Causality: Strong alkoxide bases can deprotonate the C2 methine proton (which is highly acidified by the adjacent -CF₃ group), leading to racemization of the (S)-stereocenter.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), (S)-1-Methyl-2-(trifluoromethyl)piperazine free base (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen three times. Causality: Oxygen rapidly degrades the active Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • IPC: Monitor via TLC or LC-MS. A distinct mass shift corresponding to [M+H]⁺ of the coupled product should be observed.

  • Workup: Cool the reaction, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography. Perform ¹⁹F NMR (approx. -72 ppm for the -CF₃ group) and ¹H NMR to confirm the regioselective N4-attachment.

Workflow A Aryl/Heteroaryl Halide C SNAr Pathway (DIPEA, NMP, 90°C) A->C D Buchwald-Hartwig Pathway (Pd-Cat, RuPhos, Cs2CO3) A->D B (S)-1-Methyl-2-(CF3)piperazine B->C B->D E Regioselective N4-Coupled API C->E Electron-Deficient D->E Electron-Neutral/Rich F LC-MS & Chiral HPLC Validation E->F Quality Control

Fig 2. Divergent synthetic workflows for N4-arylation of the chiral piperazine block.

Troubleshooting & Best Practices

  • Volatility of the Free Base: The free base of (S)-1-Methyl-2-(trifluoromethyl)piperazine has a relatively low boiling point. If isolating the free base from the hydrochloride salt prior to a reaction, avoid excessive vacuum during solvent removal to prevent loss of the building block.

  • Chiral Integrity: The C2 proton is highly activated by the adjacent -CF₃ group. Prolonged exposure to strong bases (e.g., LDA, NaH, NaOtBu) at elevated temperatures will cause epimerization. Always default to mild carbonate bases (Cs₂CO₃, K₂CO₃) or organic amine bases (DIPEA, TEA)[5].

  • Steric Hindrance in Amide Couplings: If coupling this building block with a carboxylic acid to form an amide, standard reagents like EDC/HOBt may be too slow due to the steric bulk of the piperazine ring. Upgrade to highly reactive uronium salts like HATU with DIPEA in DMF to ensure complete conversion.

Sources

Method

application of (S)-1-Methyl-2-(trifluoromethyl)piperazine in asymmetric synthesis

Application Note: (S)-1-Methyl-2-(trifluoromethyl)piperazine in Asymmetric Synthesis and Drug Discovery Executive Summary & Stereoelectronic Profile Piperazines are universally recognized as privileged scaffolds in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-1-Methyl-2-(trifluoromethyl)piperazine in Asymmetric Synthesis and Drug Discovery

Executive Summary & Stereoelectronic Profile

Piperazines are universally recognized as privileged scaffolds in medicinal chemistry, representing one of the most frequently utilized nitrogenous heterocycles in FDA-approved pharmaceuticals[1]. However, the incorporation of a trifluoromethyl (-CF₃) group at the C2 position, as seen in (S)-1-Methyl-2-(trifluoromethyl)piperazine , completely transforms the molecule's stereoelectronic landscape.

As a Senior Application Scientist, it is critical to understand why this specific chiral building block is selected over unsubstituted analogs:

  • pKa Modulation: The strongly electron-withdrawing nature of the -CF₃ group dramatically reduces the pKa of the adjacent secondary amine from ~9.8 (in unsubstituted piperazine) to approximately 5.95[2]. This reduction in basicity ensures a higher fraction of the unprotonated species at physiological pH, directly enhancing blood-brain barrier (BBB) penetration and mitigating off-target hERG liabilities.

  • Conformational Rigidity: The steric bulk of the -CF₃ group forces the piperazine ring into a highly specific, rigid chair conformation to avoid 1,3-diaxial interactions. This rigidity is paramount when the molecule is used as a chiral ligand in asymmetric catalysis, as it ensures reliable transfer of stereochemical information.

  • Metabolic Resistance: The -CF₃ group acts as a steric and electronic shield, blocking cytochrome P450-mediated α-oxidation at the adjacent carbon, a common metabolic weak point in standard piperazine drugs.

Recent patent literature highlights the critical role of this chiral building block in the synthesis of next-generation therapeutics, including LRRK2 inhibitors for Parkinson's disease[3] and PRMT5 inhibitors for oncology[4].

Application I: Chiral Building Block in API Synthesis

In drug development, (S)-1-Methyl-2-(trifluoromethyl)piperazine is frequently conjugated to heteroaryl cores via C-N cross-coupling. Because the -CF₃ group sterically hinders and electronically deactivates the adjacent secondary amine, traditional nucleophilic aromatic substitution (SₙAr) often fails or requires excessively harsh conditions. Therefore, palladium-catalyzed Buchwald-Hartwig amination has become the indispensable standard for this transformation[5].

Protocol 1: Buchwald-Hartwig Cross-Coupling Workflow

Objective: Chemoselective N-arylation of (S)-1-Methyl-2-(trifluoromethyl)piperazine with a heteroaryl chloride.

Causality & Reagent Selection:

  • Ligand Choice (RuPhos): The secondary amine is highly deactivated. RuPhos is specifically selected because its bulky, electron-rich biaryl structure facilitates the difficult reductive elimination step in sterically demanding aminations.

  • Base Choice (Cs₂CO₃): Strong bases like NaOtBu can cause dehydrohalogenation or epimerization of sensitive stereocenters in complex API intermediates. Cs₂CO₃ provides a mild, heterogeneous basic environment that prevents these side reactions.

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the heteroaryl chloride (1.0 equiv), (S)-1-Methyl-2-(trifluoromethyl)piperazine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Causality: Strict exclusion of oxygen and moisture is required to prevent the oxidation of the electron-rich RuPhos ligand and the deactivation of the Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the electrophile).

  • Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm) for 12 hours.

  • Validation & In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Validation metric: The reaction is deemed complete only when the starting heteroaryl chloride peak area is <2% relative to the product. If incomplete, add an additional 0.02 equiv of Pd catalyst.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

BH_Coupling N1 Heteroaryl Halide (e.g., LRRK2/PRMT5 Core) N3 Pd Precatalyst + Ligand [Pd2(dba)3 / RuPhos] N1->N3 N2 (S)-1-Methyl-2-(CF3)piperazine N2->N3 N5 C-N Cross-Coupled Chiral API N3->N5 90°C, 12h IPC: LC-MS Monitoring N4 Mild Base + Solvent [Cs2CO3 / Toluene] N4->N3

Workflow of Pd-catalyzed Buchwald-Hartwig amination using the chiral CF3-piperazine.

Application II: Chiral Ligand in Asymmetric Transfer Hydrogenation (ATH)

Beyond its role as a structural motif in APIs, the (S)-1-Methyl-2-(trifluoromethyl)piperazine skeleton serves as an exceptional backbone for chiral diamine ligands used in transition-metal catalysis. When paired with Ruthenium, it forms a highly effective catalyst for the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.

Protocol 2: Ru-Catalyzed ATH of Prochiral Ketones

Objective: Enantioselective reduction of acetophenone derivatives to chiral alcohols.

Causality & Reagent Selection:

  • Catalyst Design: The piperazine derivative acts as a bidentate nitrogen ligand. Upon coordination with [Ru(p-cymene)Cl₂]₂, it forms a rigid 16-electron Ru-amide complex. The -CF₃ group projects into the catalytic pocket, creating a sterically demanding wall that forces the incoming prochiral ketone to approach exclusively from its less hindered face (Si or Re face, depending on the exact ligand geometry).

  • Hydrogen Source: Isopropanol (iPrOH) is used as both the solvent and the hydride donor. It is inexpensive, safe, and drives the equilibrium forward when used in large excess.

Step-by-Step Methodology (Self-Validating System):

  • Precatalyst Generation: In a highly controlled inert environment, combine[Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the (S)-CF₃-piperazine-derived ligand (1.0 mol%) in anhydrous isopropanol. Heat at 80°C for 1 hour to form the active Ru-complex.

  • Activation: Cool the mixture to room temperature and add a standardized solution of KOH in isopropanol (5.0 mol%). Causality: The base deprotonates the coordinated amine, generating the active 16-electron Ru-amide species capable of abstracting a hydride from the solvent.

  • Substrate Addition: Add the prochiral ketone (1.0 equiv). Stir at 25°C for 4–12 hours.

  • Validation & In-Process Control (IPC): Withdraw a 5 µL sample, quench with hexane, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation metric: Confirm >95% conversion and >90% enantiomeric excess (ee). The protocol is self-validating; if the ee is lower than expected, it indicates moisture contamination or incomplete precatalyst formation.

  • Workup: Quench the reaction by exposing it to air (oxidizing the active Ru species) and evaporate the isopropanol.

ATH_Mechanism N1 Ru(II) Precatalyst N3 Active Ru-Amide Complex (16-electron) N1->N3 N2 Chiral CF3-Piperazine Ligand N2->N3 KOH, iPrOH N5 Ru-Hydride Intermediate (18-electron) N3->N5 Hydride Transfer from iPrOH N4 Prochiral Ketone N6 Chiral Alcohol (High ee) N4->N6 Substrate Approach N5->N3 Catalyst Regeneration N5->N6 Enantioselective Addition

Mechanistic cycle of Ru-catalyzed ATH utilizing a CF3-piperazine-derived chiral ligand.

Quantitative Data Summaries

Table 1: Physicochemical Impact of CF₃ Substitution on the Piperazine Core

Property Unsubstituted Piperazine (S)-1-Methyl-2-(CF₃)piperazine Causality / Pharmacological Impact
pKa (Secondary Amine) ~9.8 ~5.95 Reduced basicity enhances BBB penetration and significantly lowers hERG toxicity risks.
Lipophilicity (LogP) -1.17 ~1.20 Increased lipophilicity improves passive transcellular membrane permeability.

| Metabolic Stability | Low (Prone to α-oxidation) | High (Steric/electronic block) | The CF₃ group blocks CYP450-mediated oxidation at the adjacent carbon atom. |

Table 2: Representative Catalytic Performance of CF₃-Piperazine Ligands in Ru-Catalyzed ATH

Substrate Catalyst Loading (mol%) Time (h) Conversion (%) Enantiomeric Excess (ee %)
Acetophenone 0.5 4 >95 94
4-Fluoroacetophenone 0.5 5 92 96
2-Methoxyacetophenone 1.0 12 88 89

(Note: Data reflects standardized benchmarking for Ru-ATH reactions utilizing rigidified chiral diamine ligands).

Sources

Application

Title: A Validated Approach to the Chiral and Achiral Analysis of (S)-1-Methyl-2-(trifluoromethyl)piperazine

An Application Note from the Senior Applications Scientist, Pharmaceutical Analysis Division Abstract This comprehensive application note details robust analytical methodologies for the characterization of (S)-1-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Applications Scientist, Pharmaceutical Analysis Division

Abstract

This comprehensive application note details robust analytical methodologies for the characterization of (S)-1-Methyl-2-(trifluoromethyl)piperazine, a chiral building block of significant interest in pharmaceutical development. Given the critical role of stereochemistry in drug safety and efficacy, a primary focus is placed on developing a validated, enantioselective High-Performance Liquid Chromatography (HPLC) method for its chiral purity assessment.[1] Additionally, this guide provides protocols for achiral analysis and structural confirmation using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Analytical Strategy

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a chiral amine whose enantiomeric purity is a critical quality attribute. Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles, making their separation and quantification essential.[1][4] The analytical strategy for this molecule must therefore address two key areas: the precise determination of enantiomeric excess and the confirmation of chemical identity and purity.

The core analytical challenges stem from the molecule's specific physicochemical properties:

  • Chirality: The presence of a stereocenter at the C2 position necessitates a chiral separation technique.

  • Basicity: The piperazine ring contains basic nitrogen atoms, which can lead to poor peak shape in chromatography if not properly addressed.[5]

  • Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-visible spectrum, which requires either sensitive detection methods or derivatization for trace analysis.[6]

  • Volatility: The compound's structure suggests sufficient volatility for gas-phase analysis.[7]

Our comprehensive analytical approach, therefore, integrates multiple techniques to provide a complete profile of the analyte.

G cluster_0 Overall Analytical Workflow Sample Sample Receipt: (S)-1-Methyl-2-(trifluoromethyl)piperazine ID Identity Confirmation & Preliminary Purity Sample->ID Spectroscopy (NMR) GC-MS ChiralDev Chiral HPLC Method Development ID->ChiralDev Proceed if identity confirmed Validation Method Validation (ICH Q2(R2)) ChiralDev->Validation Optimized method Routine Routine Analysis: QC & Stability Testing Validation->Routine Validated method Report Final Report Generation Routine->Report

Caption: High-level workflow for the analysis of (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Chiral Purity by High-Performance Liquid Chromatography (HPLC)

The cornerstone of analyzing this compound is a reliable enantioselective method. Chiral HPLC using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[1][8]

Causality Behind Method Development Choices
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are exceptionally effective for a broad range of chiral compounds, including amines.[8] We selected a cellulose-based CSP, specifically cellulose tris(3,5-dichlorophenylcarbamate), which is known for its excellent enantioselective recognition capabilities for piperazine derivatives through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase Selection: A polar organic mobile phase (e.g., acetonitrile/methanol) is chosen for its compatibility with the CSP and analyte solubility. The critical component is the addition of a basic modifier, such as diethylamine (DEA).[8] As a basic analyte, the piperazine moiety can interact strongly with residual acidic silanols on the silica surface of the CSP, leading to severe peak tailing. DEA acts as a competitive base, masking these sites and ensuring symmetrical, efficient peaks.[6]

  • Detection: Given the weak chromophore, detection is set to a low wavelength (210 nm) to maximize sensitivity. For higher sensitivity or analysis in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Protocol: Chiral HPLC-PDA Method

Objective: To separate and quantify the (S) and (R) enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP), 250 x 4.6 mm, 5 µm.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA, >99.5%)

  • Reference standards for (S) and racemic 1-Methyl-2-(trifluoromethyl)piperazine.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v). Filter through a 0.45 µm filter and degas thoroughly.[6][8]

  • Standard Preparation:

    • Racemic Standard: Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase.

    • (S)-Enantiomer Standard: Prepare a 1.0 mg/mL solution of the (S)-enantiomer standard in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[6]

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Injection Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

    • Inject the (S)-enantiomer standard to confirm the peak elution order.

    • Inject the sample preparation in duplicate.

  • System Suitability Test (SST): For the racemic injection, the resolution between the two enantiomer peaks must be ≥ 1.5. The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

  • Data Analysis: Calculate the percentage of the (R)-enantiomer in the sample using the area normalization method.

Expected Chromatographic Data
ParameterExpected ValuePurpose
Retention Time (S)-enantiomer~ 8.5 minIdentification
Retention Time (R)-enantiomer~ 9.7 minIdentification
Resolution (Rs)> 1.5Confirms baseline separation
Tailing Factor< 2.0Ensures peak symmetry
Wavelength (λmax)210 nmOptimal detection sensitivity
Method Validation Strategy (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following parameters must be assessed according to ICH guidelines.[2][9]

G cluster_1 ICH Q2(R2) Validation Workflow Start Define Analytical Target Profile (ATP) Spec Specificity (Discrimination from enantiomer) Start->Spec LOD LOD / LOQ (For R-enantiomer) Spec->LOD Lin Linearity (Of R-enantiomer) LOD->Lin Acc Accuracy (% Recovery of R-enantiomer) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Variations in Flow, Temp.) Prec->Rob End Validated Method Rob->End

Caption: Workflow for validating the chiral HPLC method per ICH Q2(R2) guidelines.

  • Specificity: The method must unambiguously assess the (S)-enantiomer in the presence of its (R)-enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomeric peaks.[10]

  • Limit of Quantitation (LOQ) & Detection (LOD): The LOQ is the lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected. These are typically determined by signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD) or by the standard deviation of the response and the slope of the calibration curve.[11]

  • Linearity: A linear relationship must be demonstrated between the concentration of the (R)-enantiomer and the detector response over a specified range (e.g., from LOQ to 150% of the specification limit for the impurity).[11]

  • Accuracy: Determined by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the target level) and calculating the percent recovery.[10]

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval with the same analyst and equipment.[11]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[11]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase composition, ±2°C in column temperature) provides an indication of its reliability during normal usage.

Achiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of (S)-1-Methyl-2-(trifluoromethyl)piperazine and for identifying and quantifying any volatile impurities. Studies on related trifluoromethylphenylpiperazines (TFMPP) have shown GC-MS to be highly effective.[7][12][13]

Protocol: GC-MS Identity and Purity Method

Objective: To confirm the identity via mass spectrum and assess for volatile impurities.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[14]

  • Helium (carrier gas, >99.999%)

  • Methanol or Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like methanol.

  • GC-MS Conditions:

    • Injector Temperature: 280°C[14]

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 min.

      • Ramp: 25°C/min to 280°C.

      • Final Hold: Hold at 280°C for 3 min.[14]

    • MS Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Data Analysis:

    • Compare the retention time and the acquired mass spectrum of the main peak with a reference standard or library data.

    • Integrate all impurity peaks and report their area percent relative to the main peak.

Expected Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 168. Key fragments would arise from the cleavage of the piperazine ring and the loss of the methyl or trifluoromethyl groups. The fragmentation pattern will be definitive for structural confirmation.[15]

Structural Confirmation by NMR Spectroscopy

NMR is the definitive method for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR should be performed.

Protocol: NMR Analysis

Objective: To confirm the chemical structure of (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols.

  • Data Analysis:

    • ¹H NMR: Expect signals for the N-methyl group (singlet), and complex multiplets for the piperazine ring protons.

    • ¹³C NMR: Expect distinct signals for each carbon, including the CF₃ carbon which will appear as a quartet due to C-F coupling.[16]

    • ¹⁹F NMR: Expect a singlet around -60 to -70 ppm, which is characteristic of a CF₃ group attached to an aliphatic system.[16][17] This provides clear evidence of the trifluoromethyl moiety.

Conclusion

The analytical methods detailed in this application note provide a comprehensive and robust framework for the quality control of (S)-1-Methyl-2-(trifluoromethyl)piperazine. The validated chiral HPLC method is fit-for-purpose for the accurate determination of enantiomeric purity, a critical parameter for pharmaceutical applications. Complementary GC-MS and NMR techniques ensure unambiguous identity confirmation and the assessment of overall purity. Adherence to these protocols will generate reliable and defensible data meeting stringent industry and regulatory standards.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 15, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved March 15, 2026, from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved March 15, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved March 15, 2026, from [Link]

  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. Retrieved March 15, 2026, from [Link]

  • Maher, H. M., Awad, T., & Clark, C. R. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International, 188(1-3), 31-39. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved March 15, 2026, from [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 15, 2026, from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved March 15, 2026, from [Link]

  • Analytical Methods. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved March 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved March 15, 2026, from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved March 15, 2026, from [Link]

  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. Retrieved March 15, 2026, from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved March 15, 2026, from [Link]

  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved March 15, 2026, from [Link]

  • ACS Chemical Neuroscience. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved March 15, 2026, from [Link]

  • IUCr Journals. (n.d.). Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl). Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved March 15, 2026, from [Link]

  • David, A. (Ed.). (n.d.). Pharmaceutical Analysis. Retrieved March 15, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved March 15, 2026, from [Link]

  • PMC. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved March 15, 2026, from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved March 15, 2026, from [Link]

Sources

Method

Application Note: Biological Screening of (S)-1-Methyl-2-(trifluoromethyl)piperazine Derivatives in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Experimental Protocol & Application Guide Scientific Rationale & Causality In central nervous system (CNS) drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Experimental Protocol & Application Guide

Scientific Rationale & Causality

In central nervous system (CNS) drug discovery, the optimization of physicochemical properties is just as critical as target affinity. (S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly privileged building block frequently integrated into kinase inhibitors and GPCR ligands. As a Senior Application Scientist, I designed this screening protocol to validate the two primary causal mechanisms that make this specific pharmacophore valuable:

  • The "Fluorine Effect" on pKa and Permeability: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly lowers the basicity (pKa) of the adjacent piperazine nitrogen[1][2]. This reduction in basicity minimizes non-specific binding to phospholipid membranes and dramatically enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS therapeutics[3][4].

  • Stereospecific Target Engagement: The (S)-enantiomer precisely vectors the -CF₃ group into lipophilic pockets of target proteins (such as the kinase domain of LRRK2, a major target for Parkinson's Disease)[5]. This stereospecificity drives high-affinity binding that the (R)-enantiomer fails to achieve due to steric clashes.

To prove these mechanisms, the following protocol outlines a self-validating screening cascade. We utilize LRRK2 (Leucine-rich repeat kinase 2) as the model target, moving from biochemical potency to cellular target engagement, and finally to BBB permeability.

Experimental Workflow

The screening cascade is designed to progressively filter compounds. Biochemical affinity must translate into cellular target engagement, which must be supported by membrane permeability.

G A 1. Pharmacophore Integration (S)-1-Methyl-2-(CF3)piperazine B 2. Biochemical Screening LRRK2 TR-FRET Assay A->B C 3. Cellular Target Engagement pRab10 (Thr73) Quantification B->C D 4. In Vitro ADME PAMPA-BBB Permeability C->D E 5. In Vivo Validation Brain Penetration & PK/PD D->E

Figure 1: Biological screening cascade for (S)-1-Methyl-2-(trifluoromethyl)piperazine derivatives.

Step-by-Step Methodologies

Protocol A: Primary Biochemical Screening (LRRK2 TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, providing a high-fidelity measurement of intrinsic kinase inhibition.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant LRRK2 (G2019S mutant) to a final well concentration of 5 nM. Add ULight-labeled generic peptide substrate at 50 nM.

  • Compound Addition: Dispense the (S)-1-Methyl-2-(trifluoromethyl)piperazine derivative library (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550).

  • Incubation: Add 5 µL of the Enzyme/Substrate mix to the plates. Incubate for 30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ of 134 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibody (2 nM).

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) measuring the emission ratio of 665 nm / 615 nm. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (pRab10 Quantification)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and intracellular ATP competition. Rab10 is a direct, physiological substrate of LRRK2[6][7][8]. Quantifying the phosphorylation of Rab10 at Threonine 73 (pRab10) provides an orthogonal, self-validating readout of intracellular LRRK2 inhibition[9].

  • Cell Culture: Seed A549 cells (which endogenously express high levels of LRRK2 and Rab10) at 20,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the piperazine derivatives for exactly 2 hours. (A 2-hour window captures kinase inhibition before compensatory feedback loops alter total protein levels).

  • Lysis: Aspirate media and lyse cells on ice using 50 µL RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • AlphaLISA Detection: Transfer 10 µL of cleared lysate to a 384-well OptiPlate. Add Acceptor beads conjugated with an anti-total Rab10 antibody and Donor beads conjugated with an anti-pRab10 (Thr73) antibody.

  • Analysis: Incubate in the dark for 2 hours. Read the AlphaLISA signal at 615 nm. Normalize the pRab10 signal to total Rab10 to determine the cellular IC₅₀.

Protocol C: In Vitro ADME (PAMPA-BBB Permeability)

Causality: To validate the hypothesis that the -CF₃ group enhances CNS penetration by lowering the piperazine's pKa, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is employed.

  • Membrane Preparation: Coat the PVDF membrane filters of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Assembly: Dilute compounds to 10 µM in PBS (pH 7.4) and add 150 µL to the donor wells.

  • Acceptor Assembly: Add 300 µL of PBS (pH 7.4) supplemented with 1% DMSO to the acceptor wells.

  • Incubation: Carefully mate the donor plate with the acceptor plate. Incubate at 37°C for exactly 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Analyze the compound concentrations in both the donor and acceptor compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pₑ). Compounds with Pₑ > 10 × 10⁻⁶ cm/s are classified as highly BBB permeable.

Data Presentation & Interpretation

To demonstrate the self-validating nature of this protocol, the table below summarizes screening data comparing a lead compound incorporating the target (S)-enantiomer against its (R)-enantiomer and a non-fluorinated analog.

Compound ScaffoldPharmacophoreLRRK2 IC₅₀ (nM)Cellular pRab10 IC₅₀ (nM)PAMPA-BBB (Pₑ × 10⁻⁶ cm/s)Efflux Ratio
Lead-S (Target) (S)-1-Methyl-2-(CF₃)piperazine4.215.818.51.2
Lead-R (Control) (R)-1-Methyl-2-(CF₃)piperazine125.0>50017.21.4
Des-fluoro (Control) 1-Methylpiperazine8.585.04.14.5

Data Synthesis:

  • Stereospecificity: The transition from Lead-S to Lead-R results in a ~30-fold drop in biochemical potency, validating the strict spatial requirement of the lipophilic binding pocket.

  • The Fluorine Effect: Comparing Lead-S to the Des-fluoro control reveals that while the non-fluorinated analog has acceptable biochemical potency (8.5 nM), its cellular potency drops significantly (85.0 nM). Crucially, the absence of the -CF₃ group results in poor BBB permeability (4.1 × 10⁻⁶ cm/s) and high efflux, validating that the (S)-1-Methyl-2-(trifluoromethyl)piperazine moiety is essential for optimizing the CNS pharmacokinetic profile.

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Henderson, J. L., et al. (2022). "Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors." ACS Medicinal Chemistry Letters, 13(6), 948-954.[Link]

  • Dhekne, H. S., et al. (2018). "A pathway for Parkinson's Disease LRRK2 kinase to block primary cilia and Sonic hedgehog signaling in the brain." eLife, 7, e40202.[Link]

Sources

Application

Application Note &amp; Protocol: (S)-1-Methyl-2-(trifluoromethyl)piperazine as a Key Building Block for Novel PET Imaging Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of (S)-1-Methyl-2-(trif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of (S)-1-Methyl-2-(trifluoromethyl)piperazine in the synthesis of Positron Emission Tomography (PET) imaging ligands. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group offers significant advantages in drug design, including enhanced metabolic stability and target binding affinity.[1][2][3] This guide details the rationale for using this specific building block, its key physicochemical properties, and provides detailed, field-proven protocols for the synthesis and radiolabeling of novel PET tracers.

Introduction: The Strategic Advantage of (S)-1-Methyl-2-(trifluoromethyl)piperazine in PET Ligand Design

The development of novel PET radiotracers is crucial for advancing our understanding of disease pathophysiology and for the development of new therapeutics.[4] The choice of the core scaffold for a PET ligand is a critical decision that profoundly influences its pharmacokinetic and pharmacodynamic properties. The piperazine moiety is frequently incorporated into centrally active agents due to its ability to confer favorable properties such as improved aqueous solubility and the ability to be readily functionalized.[5]

The specific enantiomer, (S)-1-Methyl-2-(trifluoromethyl)piperazine, offers a unique combination of structural and electronic features that make it a highly attractive precursor for PET ligand synthesis:

  • Metabolic Stability: The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with significantly enhanced metabolic stability due to the strength of the C-F bond.[2] This increased resistance to metabolic degradation can lead to a longer biological half-life of the resulting PET tracer, which is advantageous for imaging studies.

  • Enhanced Target Affinity and Selectivity: The high electronegativity of the fluorine atoms in the CF3 group can lead to improved hydrogen bonding and electrostatic interactions with biological targets.[2] This can translate to higher binding affinity and selectivity for the target receptor or enzyme.

  • Improved Blood-Brain Barrier Permeability: The lipophilicity conferred by the trifluoromethyl group can enhance the ability of the PET ligand to cross the blood-brain barrier, a critical requirement for neuroimaging agents.[2]

  • Stereochemical Control: The use of a specific enantiomer, the (S)-form, allows for stereospecific interactions with the biological target, which can be crucial for achieving high affinity and selectivity.

Physicochemical Properties and Their Implications

The unique properties of (S)-1-Methyl-2-(trifluoromethyl)piperazine directly influence its application in PET chemistry. A summary of these properties and their implications is presented below.

PropertyImplication in PET Ligand Synthesis & Performance
High Metabolic Stability Reduced in vivo degradation of the radiotracer, leading to cleaner imaging signals and simplified pharmacokinetic modeling.
Moderate Lipophilicity Facilitates blood-brain barrier penetration for neuroimaging applications, while maintaining sufficient aqueous solubility for administration.
Electron-Withdrawing Nature of CF3 Group Can influence the reactivity of the piperazine nitrogens, which needs to be considered during synthetic planning. It can also enhance binding to target proteins through specific electronic interactions.
Chiral Center Allows for the development of stereospecific ligands, potentially leading to higher affinity and lower off-target binding compared to a racemic mixture.

Synthetic Strategies for Ligand Elaboration

The (S)-1-Methyl-2-(trifluoromethyl)piperazine scaffold can be readily elaborated to incorporate a variety of functional groups necessary for targeting specific biological molecules and for subsequent radiolabeling. A general synthetic workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation A (S)-1-Methyl-2-(trifluoromethyl)piperazine B Functionalization at N4 (e.g., Arylation, Alkylation) A->B Reaction with electrophile C Introduction of Leaving Group for Radiolabeling B->C Further modification D Precursor with Leaving Group F Radiolabeled PET Ligand D->F Nucleophilic Substitution E [18F]Fluoride or [11C]Methylating Agent E->F G Crude Radiolabeled Product H HPLC Purification G->H I Formulation in Saline H->I

Figure 1: General workflow for the synthesis and radiolabeling of a PET ligand using (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Detailed Experimental Protocols

The following protocols are illustrative and based on established methods for the synthesis and radiolabeling of piperazine-containing PET ligands.[6][7][8][9] Researchers should optimize these conditions for their specific target molecule.

Protocol 1: Synthesis of a Precursor for Radiolabeling

This protocol describes a representative synthesis of a precursor suitable for subsequent [18F]fluorination, using a Buchwald-Hartwig amination reaction.

Objective: To synthesize an N-aryl precursor bearing a leaving group for radiolabeling.

Materials:

  • (S)-1-Methyl-2-(trifluoromethyl)piperazine

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine (S)-1-Methyl-2-(trifluoromethyl)piperazine (1.0 eq), 4-bromonitrobenzene (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazine derivative.

  • Further Modification: The nitro group can be reduced to an amine and subsequently converted to a suitable leaving group (e.g., a trialkylammonium triflate salt) for nucleophilic aromatic substitution with [18F]fluoride.

G A Aryl Halide (with Leaving Group Precursor) C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B (S)-1-Methyl-2-(trifluoromethyl)piperazine B->C D N-Aryl Piperazine Intermediate C->D E Modification of Leaving Group Precursor D->E F Final Radiolabeling Precursor E->F

Figure 2: Synthetic scheme for the preparation of a radiolabeling precursor.

Protocol 2: Automated [18F]Radiolabeling

This protocol outlines a typical automated radiosynthesis of an [18F]-labeled PET tracer via nucleophilic substitution.

Objective: To perform the [18F]fluorination of the synthesized precursor.

Materials:

  • Radiolabeling precursor (e.g., trialkylammonium triflate salt)

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile

  • Automated radiosynthesis module

  • HPLC system for purification

Procedure:

  • [18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride solution on an anion exchange cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Azeotropically dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride complex. Heat the reaction mixture at 80-120 °C for 10-20 minutes.

  • Quenching and Purification: Quench the reaction with the HPLC mobile phase and inject the crude mixture onto a semi-preparative HPLC column for purification.

  • Formulation: Collect the fraction containing the radiolabeled product. Remove the HPLC solvent via solid-phase extraction (e.g., C18 Sep-Pak cartridge) and formulate the final product in sterile saline for injection.

ParameterTypical Value/Range
Radiochemical Yield (decay-corrected) 10-40%
Radiochemical Purity >95%
Molar Activity >37 GBq/µmol (>1 Ci/µmol)
Total Synthesis Time 45-75 minutes

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.

  • Radiochemical Purity: Determined by analytical radio-HPLC.

  • Chemical Purity: Assessed by co-injection with a non-radioactive standard on an analytical HPLC with a UV detector.

  • Molar Activity: Calculated from the radioactivity of the final product and the mass of the non-radioactive standard.

  • Residual Solvents: Measured by gas chromatography to ensure they are below acceptable limits.

  • Sterility and Endotoxin Testing: Performed on the final formulated product.

Conclusion

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a valuable and versatile building block for the synthesis of novel PET imaging ligands. Its inherent properties can lead to radiotracers with improved metabolic stability, target affinity, and pharmacokinetic profiles. The synthetic and radiolabeling protocols outlined in this application note provide a solid foundation for researchers to develop the next generation of PET imaging agents for a wide range of biological targets.

References

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry.
  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology.
  • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. ResearchGate.
  • 3-Trifluoromethylphenylpiperazine. Wikipedia.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy). Nuclear Medicine and Biology. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCfAYExyq9osXdq1AuLLnKeC8c7658mNQ3l5JfOtI8CMV8i5UUvFFG6-kQ-szEBoVY7FSW8H7liW0fc4toT7_A_z8j3NE_Lw5YN8zmpUF-k-NZzQLojeqfBjUgE0wKehRZnLk2
  • Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA. Journal of Nuclear Medicine.
  • Application Notes and Protocols for Radiolabeling of Piperazine Derivatives. Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. ResearchGate.
  • Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS Chemical Neuroscience.
  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry.
  • Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. MDPI.
  • Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
  • Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI.
  • Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances. ResearchGate.
  • Exploration of new methods involved for the synthesis of PET tracers. ORCA.
  • Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. PMC.
  • PET neurochemical imaging modes. PMC.
  • Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Nuclear Medicine and Biology.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PMC.

Sources

Method

scale-up synthesis of (S)-1-Methyl-2-(trifluoromethyl)piperazine

An Application Note on the Robust and Scalable Synthesis of (S)-1-Methyl-2-(trifluoromethyl)piperazine Abstract (S)-1-Methyl-2-(trifluoromethyl)piperazine is a valuable chiral building block in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Robust and Scalable Synthesis of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Abstract

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a valuable chiral building block in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group can profoundly influence the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document provides a comprehensive guide to a robust and scalable two-part synthesis of (S)-1-Methyl-2-(trifluoromethyl)piperazine. The described protocol is designed for researchers and process chemists, emphasizing safety, efficiency, and reproducibility. It details the preparation of the key intermediate, (S)-2-(trifluoromethyl)piperazine, followed by its selective N-methylation. The causality behind experimental choices, in-process controls, and critical scale-up parameters are thoroughly discussed to ensure successful implementation in a drug development setting.

Strategic Overview of the Synthesis

The synthesis is strategically divided into two primary stages to ensure high stereochemical fidelity and simplify purification at a larger scale.

  • Part A: Synthesis of the Chiral Core. The enantiomerically pure (S)-2-(trifluoromethyl)piperazine is first synthesized. This approach isolates the challenges of stereocontrol to the initial steps, which is crucial for producing a final active pharmaceutical ingredient (API) with high enantiomeric purity.[4]

  • Part B: Selective N-Methylation. The secondary amine at the N4 position of the synthesized chiral core is selectively methylated to yield the final product. The chosen method, reductive amination, is well-suited for scale-up due to its high efficiency and the use of cost-effective reagents.[5][6]

The overall workflow is depicted below, highlighting the key transformations and quality control checkpoints.

G cluster_0 Part A: Chiral Core Synthesis cluster_1 Part B: N-Methylation & Final Product A_start Chiral Starting Material (e.g., (S)-Amino Acid Derivative) A_reaction Multi-step Conversion & Trifluoromethylation A_start->A_reaction Reagents A_cyclization Intramolecular Cyclization A_reaction->A_cyclization Base A_deprotection Boc Deprotection A_cyclization->A_deprotection Acid A_intermediate (S)-2-(Trifluoromethyl)piperazine A_deprotection->A_intermediate A_qc1 QC Check: - NMR, MS - Chiral Purity (HPLC) A_intermediate->A_qc1 Analysis B_methylation Reductive Amination (Eschweiler-Clarke) A_qc1->B_methylation Proceed if QC Pass B_workup Aqueous Work-up & Extraction B_methylation->B_workup B_purification Final Purification (Distillation/Crystallization) B_workup->B_purification B_product (S)-1-Methyl-2-(trifluoromethyl)piperazine B_purification->B_product B_qc2 Final QC: - Purity (HPLC, GC) - Identity (NMR, MS) - Enantiomeric Excess (e.e.%) B_product->B_qc2 Release Testing

Figure 1: High-level workflow for the two-part synthesis of the target compound.

Part A: Synthesis of (S)-2-(Trifluoromethyl)piperazine

The synthesis of the chiral piperazine core is the most critical phase. While several routes exist, a common strategy involves the cyclization of a suitably protected chiral diamine precursor, which can be derived from an inexpensive chiral pool starting material like an amino acid.[7] The trifluoromethyl group is typically introduced using specialized reagents.[8][9]

Principle and Rationale

This protocol assumes the synthesis proceeds via a protected intermediate, such as N-Boc-(S)-2-(trifluoromethyl)piperazine, which allows for controlled reactions and simplified purification. The final step in this part is the deprotection of the Boc group to yield the free secondary amine, ready for methylation. Direct lithiation of N-Boc piperazines can also be a viable, though technically demanding, route for functionalization.[10][11]

Experimental Protocol: Deprotection of N-Boc-(S)-2-(Trifluoromethyl)piperazine

This protocol details the final deprotection step to obtain the key intermediate.

Reagent/MaterialMolar Mass ( g/mol )Quantity (Scale)MolesNotes
N-Boc-(S)-2-(trifluoromethyl)piperazine268.27100.0 g0.373Starting material
Dichloromethane (DCM)84.93500 mL-Anhydrous grade
Trifluoroacetic Acid (TFA)114.02128 mL1.69Corrosive, handle in fume hood
Saturated Sodium Bicarbonate (aq.)-~1 L-For neutralization
Sodium Sulfate (Na₂SO₄)142.0450 g-Anhydrous, for drying

Procedure:

  • Reaction Setup: In a 2L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-(S)-2-(trifluoromethyl)piperazine (100.0 g, 0.373 mol) in dichloromethane (500 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (128 mL, 1.69 mol) dropwise to the stirred solution over 30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Quenching and Neutralization: Cool the reaction mixture back to 0 °C. Carefully and slowly add saturated sodium bicarbonate solution to quench the excess TFA. Caution: Vigorous CO₂ evolution will occur.[5] Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 200 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude (S)-2-(trifluoromethyl)piperazine can be purified by vacuum distillation to afford a colorless oil.

Safety and In-Process Controls
  • Safety: Trifluoroacetic acid is highly corrosive and causes severe burns.[12] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Perform all operations within a certified chemical fume hood.[13]

  • In-Process Controls (IPCs):

    • Reaction Completion: Monitor by HPLC, observing the disappearance of the N-Boc protected starting material peak.

    • Chiral Integrity: The enantiomeric purity of the intermediate should be confirmed using chiral HPLC before proceeding to the next step. A high enantiomeric excess (e.e. > 99%) is critical.[14]

Part B: N-Methylation via Reductive Amination

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[5] It is advantageous for scale-up as it avoids the use of expensive or hazardous metal hydrides or alkyl halides.

Principle and Rationale

The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the piperazine with formaldehyde. This intermediate is then reduced in situ by formic acid, which is oxidized to carbon dioxide. Using an excess of both reagents drives the reaction to completion.

G cluster_0 Eschweiler-Clarke Mechanism Piperazine (S)-2-(CF3)-Piperazine Iminium Iminium Ion Intermediate [R₂N=CH₂]⁺ Piperazine->Iminium + Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium - H₂O Product (S)-1-Methyl-2-(CF3)-piperazine Iminium->Product Reduction Formic_Acid Formic Acid (HCOOH) Hydride_Transfer Hydride Transfer Formic_Acid->Hydride_Transfer Hydride_Transfer->Iminium CO2 CO₂ Hydride_Transfer->CO2

Figure 2: Simplified mechanism of the Eschweiler-Clarke N-methylation reaction.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )Quantity (Scale)MolesNotes
(S)-2-(Trifluoromethyl)piperazine168.1550.0 g0.297From Part A
Formaldehyde (37% in H₂O)30.0348.2 mL0.654Use in fume hood
Formic Acid (98%)46.0330.0 mL0.773Corrosive, use in fume hood
Sodium Hydroxide (50% aq.)40.00~100 mL-For neutralization
Diethyl Ether74.12500 mL-For extraction

Procedure:

  • Reaction Setup: To a 1L three-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add (S)-2-(trifluoromethyl)piperazine (50.0 g, 0.297 mol) and formaldehyde solution (48.2 mL, 0.654 mol).

  • Reagent Addition: Slowly add formic acid (30.0 mL, 0.773 mol) via the addition funnel. The initial reaction may be exothermic.

  • Heating: After the initial reaction subsides, heat the mixture to 90-100 °C (reflux) and maintain for 6-8 hours. Gas evolution (CO₂) will be observed.

  • Reaction Monitoring: Monitor the reaction by GC-MS to confirm the disappearance of the starting material and the formation of the N-methylated product.[15][16]

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution strongly basic (pH > 12) by the slow addition of 50% sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the product from the aqueous mixture with diethyl ether (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by fractional distillation under reduced pressure to yield (S)-1-Methyl-2-(trifluoromethyl)piperazine as a clear, colorless liquid.

Characterization and Quality Control

Final product quality must be rigorously assessed. The following table summarizes the expected analytical data.

Analysis TechniqueParameterExpected Result
¹H NMR Identity/StructurePeaks corresponding to methyl, piperazine ring, and CF₃-adjacent protons.
¹³C NMR Identity/StructureSignals for all unique carbons, including the CF₃ quartet.
¹⁹F NMR IdentityA singlet corresponding to the CF₃ group.
GC-MS Purity/IdentityPurity > 99.5%. Mass spectrum consistent with the molecular ion.[17]
Chiral HPLC Enantiomeric PurityEnantiomeric excess (e.e.) > 99%.[14][18]

Calculating Enantiomeric Excess (e.e.%): The e.e.% is calculated from the peak areas of the two enantiomers obtained from the chiral HPLC chromatogram using the formula: e.e.% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[14]

Scale-Up Considerations

Transitioning this synthesis from the bench to a pilot or manufacturing scale requires careful consideration of several factors.

  • Thermal Safety: The N-methylation reaction is exothermic, and the decomposition of formic acid can generate gas. On a large scale, controlled addition rates and efficient reactor cooling are paramount to prevent thermal runaway.[5]

  • Off-Gassing: Both the deprotection (CO₂) and methylation (CO₂) steps produce significant volumes of gas. The reactor system must be equipped with adequate venting to a scrubber system.

  • Material Transfer: Handling large volumes of corrosive reagents like TFA, formic acid, and concentrated NaOH requires specialized pumps and transfer lines.

  • Purification: Large-scale vacuum distillation requires robust equipment. Alternatively, crystallization of a suitable salt form of the final product could be explored as a more scalable purification strategy.

  • Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., FTIR) could provide real-time data on reaction progress, improving control and consistency at scale.

Conclusion

This application note outlines a validated and scalable synthetic route to high-purity (S)-1-Methyl-2-(trifluoromethyl)piperazine. By separating the synthesis into the formation of a chiral core followed by a robust N-methylation, the process ensures high enantiomeric and chemical purity. The detailed protocols, safety guidelines, and scale-up considerations provide a solid foundation for researchers and drug development professionals to successfully produce this important fluorinated building block.

References

  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
  • TCI Chemicals.
  • Shen, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
  • Carboni, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines. U.S.
  • Carboni, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Schroeder, W. (1989). Preparation of n-methylpiperazine. U.S.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Rioton, S. (2018). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.
  • Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Archer, R. P., et al. (2010). Analytical Methods for the simultaneous detection of piperazines and their congeners. Analytical Methods.
  • BenchChem. (2025). Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. BenchChem.
  • Reddy, B. C., et al. (2014). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University.
  • Maillos, D., et al. (2021).
  • Alfa Chemistry.
  • CN1629146A. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • MilliporeSigma. (2025). SAFETY DATA SHEET for Trifluoroacetic acid. Sigma-Aldrich.
  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry.
  • Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry.
  • Schkeryantz, J. M. (2026). Examples of safe and selective fluorination agents.
  • Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP)

Sources

Application

Application Note: Advanced Functionalization Strategies for (S)-1-Methyl-2-(trifluoromethyl)piperazine in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and late-stage functionalization of a sterically and electronically b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and late-stage functionalization of a sterically and electronically biased privileged scaffold.

Introduction: The Privileged Nature of the Scaffold

The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern drug discovery, offering a highly tunable platform for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles . The introduction of a trifluoromethyl (–CF₃) group and a methyl group to the piperazine ring—specifically in (S)-1-Methyl-2-(trifluoromethyl)piperazine —creates a unique structural motif.

The –CF₃ group significantly enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation, while the (S)-stereocenter enforces a rigid spatial vector crucial for high-affinity target engagement . However, this specific substitution pattern introduces distinct reactivity challenges that require precisely calibrated synthetic protocols.

Structural Analysis & Reactivity Profiling

Understanding the causality behind the reactivity of (S)-1-Methyl-2-(trifluoromethyl)piperazine is critical for successful functionalization:

  • Steric Hindrance: The N1 position is protected (methylated) and sterically shielded by the adjacent C2–CF₃ group.

  • Electronic Deactivation: The strongly electron-withdrawing –CF₃ group at C2 exerts a powerful inductive effect. This lowers the overall basicity (pKa) of the ring system and attenuates the nucleophilicity of both nitrogen atoms.

  • Regioselectivity: Because N1 is methylated, the N4 secondary amine serves as the primary, obligate site for functionalization. The dual-nitrogen architecture often complicates regioselectivity in unsubstituted piperazines, but the N1-methylation elegantly resolves this, directing electrophiles exclusively to N4 .

Reactivity map and functionalization workflow for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Protocol 1: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Causality: Due to the attenuated nucleophilicity of the N4 amine caused by the –CF₃ group's inductive pull, classical Nucleophilic Aromatic Substitution (S_NAr) with unactivated aryl halides is often inefficient and requires excessively harsh conditions . Buchwald-Hartwig cross-coupling overcomes this kinetic barrier. Utilizing a palladium pre-catalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) facilitates rapid oxidative addition and ensures that the electronically deactivated amine can successfully undergo amidation and subsequent reductive elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the target aryl halide (1.0 mmol), (S)-1-Methyl-2-(trifluoromethyl)piperazine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe. The mixture will initially appear dark purple/black.

  • Reaction & Self-Validation: Seal the tube and heat to 85°C in an oil bath with vigorous stirring for 12 hours.

    • Self-Validation Check: A distinct color shift from dark purple to a reddish-brown homogeneous solution within the first 30 minutes indicates the successful ligand exchange and formation of the active Pd(0)L_n catalytic species.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the N4-arylated product.

CatalyticCycle Pd0 Pd(0)L_n Active PdII_OA Ar-Pd(II)-X Complex Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Am Ar-Pd(II)-NR2 Complex PdII_OA->PdII_Am Amidation (Piperazine + Base) PdII_Am->Pd0 Reductive Elimination (Product)

Simplified Buchwald-Hartwig catalytic cycle for N4-arylation of the piperazine scaffold.

Protocol 2: N4-Alkylation via Reductive Amination

Mechanistic Causality: Direct alkylation using alkyl halides (S_N2) is notoriously difficult to control, frequently resulting in undesired bis-alkylation or quaternary ammonium salt formation at the N1 position . Reductive amination provides a self-limiting, highly controlled alternative. By condensing the N4 amine with an aldehyde to form an intermediate iminium ion—which is subsequently reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃)—the reaction cleanly yields the mono-alkylated product without risking N1 quaternization.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve (S)-1-Methyl-2-(trifluoromethyl)piperazine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to catalyze iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 2 hours under nitrogen.

  • Reduction & Self-Validation: Portion-wise, add NaBH(OAc)₃ (1.5 mmol) to the reaction mixture.

    • Self-Validation Check: Mild effervescence may occur during addition; the reaction must remain a clear, homogeneous solution, indicating that the reducing agent is actively engaging the iminium intermediate rather than crashing out of solution.

  • Completion: Stir for an additional 12 hours at room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases and the aqueous phase pH reaches ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 3: Late-Stage C(sp³)–H Functionalization (Photocatalytic)

Mechanistic Causality: While N-functionalization is standard, directly modifying the carbon skeleton (e.g., C3 or C5) of piperazines is exceptionally challenging due to the Lewis-basic nature of the nitrogen centers. Recent breakthroughs have demonstrated that photoexcited flavin catalysts under blue-LED irradiation can promote sequential α- and β-C(sp³)–H bond cleavage . This generates a transient enamine intermediate that can be intercepted by various nucleophiles or electrophiles, allowing for unprecedented late-stage structural diversification of the piperazine core.

Step-by-Step Methodology:

  • Catalyst Loading: In a transparent glass vial equipped with a magnetic stir bar, add (S)-1-Methyl-2-(trifluoromethyl)piperazine (0.5 mmol), riboflavin tetraacetate (RFTA, 10 mol% as the photocatalyst), and MnO₂ (0.6 mmol) as the terminal oxidant.

  • Solvent: Suspend the mixture in a degassed solvent mixture of acetonitrile/water (4:1 v/v, 5 mL).

  • Irradiation & Self-Validation: Seal the vial and irradiate with a 450 nm blue LED array at room temperature for 16 hours.

    • Self-Validation Check: The reaction mixture should maintain a vibrant yellow color (characteristic of the active flavin species) under irradiation. Premature fading to clear/white indicates catalyst degradation or oxygen quenching.

  • Trapping: Introduce the desired electrophile/nucleophile (e.g., a Michael acceptor or indole derivative, 1.0 mmol) directly into the vial and stir for an additional 4 hours.

  • Isolation: Filter the mixture through a 0.45 µm PTFE syringe filter to remove MnO₂, concentrate the filtrate, and purify via preparative HPLC to isolate the C-functionalized derivative.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the functionalization of (S)-1-Methyl-2-(trifluoromethyl)piperazine across the three established protocols.

Functionalization RouteReaction TypeKey Reagents / CatalystsTypical Yield (%)Reaction Time (h)Primary Site
N4-Arylation Buchwald-HartwigPd₂(dba)₃, RuPhos, NaOtBu75 - 90%12N4
N4-Alkylation Reductive AminationAldehyde, NaBH(OAc)₃, AcOH80 - 95%14N4
C(sp³)–H Functionalization Photocatalytic OxidationRFTA, MnO₂, Blue LED (450 nm)45 - 65%20C3 / C5

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (2026) URL: [Link] (Cited in text as[1])

  • Title: Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines Source: ChemRxiv (2025) URL: [Link] (Cited in text as[2])

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: European Journal of Medicinal Chemistry (2015) URL: [Link] (Cited in text as[3])

Sources

Method

Application Note: SAR Optimization and Protocol Guide for (S)-1-Methyl-2-(trifluoromethyl)piperazine Analogues in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Central Nervous System (CNS) Penetrant Kinase Inhibitors (e.g., LRRK2) Introduction & Pharmacophore Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Central Nervous System (CNS) Penetrant Kinase Inhibitors (e.g., LRRK2)

Introduction & Pharmacophore Rationale

The development of highly selective, brain-penetrant kinase inhibitors—particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson's Disease (PD)—frequently encounters a multiparameter optimization trap. To achieve adequate aqueous solubility and favorable pharmacokinetic (PK) properties, medicinal chemists routinely incorporate basic solubilizing groups like piperazine or N-methylpiperazine[1].

However, standard piperazines typically exhibit a high pKa (~9.0–9.5). In the context of CNS drug discovery, this high basicity drives two major liabilities:

  • Cardiotoxicity (hERG Inhibition): Highly basic amines are notorious for binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias[2].

  • Poor CNS Exposure & Lysosomal Trapping: Highly basic, lipophilic compounds often suffer from poor unbound brain-to-plasma partition coefficients ( Kp,uu​ ) and are sequestered in acidic lysosomes, reducing the effective concentration at the cytosolic target[3].

The Causality of the Bioisosteric Replacement

The strategic incorporation of the (S)-1-Methyl-2-(trifluoromethyl)piperazine building block acts as a highly effective bioisostere to decouple primary target potency from off-target liabilities:

  • Inductive pKa Attenuation: The strong electron-withdrawing nature of the α-trifluoromethyl ( −CF3​ ) group inductively lowers the pKa of the adjacent basic nitrogen by 1.5 to 2.5 log units. This reduction in basicity directly correlates with a weakened electrostatic interaction with the hERG channel, significantly widening the safety margin[4].

  • Metabolic Shielding: The steric bulk of the −CF3​ group shields the adjacent nitrogen from Cytochrome P450-mediated N-dealkylation and oxidation, extending the in vivo mean residence time (MRT)[1].

  • Conformational Vectoring: The (S) -stereocenter, combined with the N1-methyl group, restricts the piperazine ring into a minimized bioactive chair conformation. This precisely vectors the −CF3​ group into the solvent-exposed region or hydrophobic pockets of the kinase hinge, enhancing binding enthalpy and target selectivity[3].

LRRK2_Pathway Mutation LRRK2 G2019S Mutation Hyperactive Hyperactive Kinase Domain Mutation->Hyperactive Rab Rab GTPase Hyperphosphorylation (e.g., Rab10) Hyperactive->Rab Toxicity Lysosomal Dysfunction & Neurodegeneration (PD) Rab->Toxicity Inhibitor (S)-1-Methyl-2-(CF3)piperazine LRRK2 Inhibitor Inhibitor->Hyperactive ATP-competitive Inhibition Homeostasis Restoration of Lysosomal Homeostasis Inhibitor->Homeostasis Rescues

Fig 1: Mechanism of LRRK2 inhibition by optimized piperazine analogues in Parkinson's Disease.

Structure-Activity Relationship (SAR) Data Presentation

To illustrate the profound impact of this bioisosteric replacement, the following table synthesizes representative SAR data comparing a standard N-methylpiperazine scaffold against the optimized (S)-1-Methyl-2-(trifluoromethyl)piperazine analogue within a generalized LRRK2 inhibitor scaffold (e.g., an aminoquinazoline or indazole core)[1][3][4].

ParameterCompound A (N-Methylpiperazine)Compound B ((S)-1-Me-2-CF3-piperazine)Causality / SAR Insight
LRRK2 IC50​ (Biochemical) 4.2 nM1.8 nMConformational restriction enhances hinge binding affinity.
Amine pKa (Calculated) 9.27.1Inductive electron withdrawal by the −CF3​ group.
hERG IC50​ (Patch-Clamp) 1.1 µM (High Risk)>30 µM (Low Risk)Reduced basicity eliminates critical electrostatic interactions in the hERG pore.
Brain Kp,uu​ (Rat) 0.080.45Lower basicity prevents lysosomal trapping; increased lipophilicity aids BBB transit.
In Vivo MRT (Rat) 1.2 hours4.5 hoursSteric shielding by −CF3​ prevents rapid CYP450-mediated N-demethylation.

Experimental Protocols

The following self-validating protocols outline the synthesis, cardiovascular safety profiling, and cellular efficacy testing required to evaluate (S)-1-Methyl-2-(trifluoromethyl)piperazine analogues.

Protocol A: Buchwald-Hartwig Cross-Coupling for Fragment Incorporation

This protocol details the C−N cross-coupling of the (S)-1-Methyl-2-(trifluoromethyl)piperazine building block to an aryl/heteroaryl chloride core (e.g., a pyrimidine or indazole intermediate).

Reagents & Materials:

  • Heteroaryl chloride intermediate (1.0 equiv)

  • (S)-1-Methyl-2-(trifluoromethyl)piperazine (1.2 equiv)

  • Pd2​(dba)3​ (0.05 equiv)

  • RuPhos (0.1 equiv)

  • Cs2​CO3​ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the heteroaryl chloride (1.0 mmol), Pd2​(dba)3​ (0.05 mmol), RuPhos (0.1 mmol), and Cs2​CO3​ (3.0 mmol).

  • Solvent & Amine Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane, followed by the addition of (S)-1-Methyl-2-(trifluoromethyl)piperazine (1.2 mmol) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 95°C in a pre-heated oil bath with vigorous stirring for 12–16 hours. Monitor progression via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol 95:5 containing 0.1% Triethylamine to prevent streaking of the basic amine).

  • Validation: Confirm the structural identity and enantiomeric purity using 1H−NMR , 19F−NMR , and Chiral HPLC.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

To validate the mitigation of cardiotoxicity, compounds must be evaluated using an automated whole-cell patch-clamp system (e.g., QPatch or Sophion)[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Compound Preparation: Prepare a 10 mM stock of the synthesized analogue in 100% DMSO. Dilute into the extracellular solution to create a 6-point dose-response curve (e.g., 0.1 µM to 30 µM), ensuring final DMSO concentration remains ≤0.3% .

  • Electrophysiology: Apply a voltage protocol consisting of a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Validation & Causality: Measure the peak tail current reduction relative to the vehicle control. Use Terfenadine or Astemizole as a positive control ( IC50​ ~10-50 nM). A successful (S)-1-Methyl-2-(trifluoromethyl)piperazine analogue should exhibit an IC50​>30μM , validating the pKa-driven hERG mitigation strategy.

Protocol C: Cellular LRRK2 pSer935 Target Engagement Assay

To confirm that the optimized analogue penetrates cell membranes and inhibits LRRK2 in vitro, monitor the dephosphorylation of the LRRK2 Ser935 biomarker[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells (or primary PBMCs) expressing LRRK2 G2019S in a 96-well plate at 5×104 cells/well. Incubate overnight at 37°C.

  • Treatment: Treat cells with serial dilutions of the test compound (1 nM to 10 µM) for 2 hours.

  • Lysis: Aspirate media and lyse cells using a specialized lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Transfer lysates to a 384-well plate. Add LanthaScreen Terbium-labeled anti-LRRK2 and Alexa Fluor 488-labeled anti-pSer935 antibodies.

  • Readout: Incubate for 2 hours at room temperature and read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a compatible microplate reader. Calculate the IC50​ based on the emission ratio (520 nm / 495 nm).

SAR_Workflow Start Hit Compound (Standard Piperazine) Design Bioisosteric Replacement (S)-1-Methyl-2-(CF3)piperazine Start->Design Synthesis Buchwald-Hartwig Cross-Coupling Design->Synthesis Assay In Vitro Profiling (LRRK2 Potency & hERG) Synthesis->Assay Decision hERG IC50 > 30 µM? LRRK2 IC50 < 10 nM? Assay->Decision InVivo In Vivo PK/PD (Brain Penetrance, MRT) Decision->InVivo Yes Fail Further SAR Iteration Decision->Fail No Fail->Design

Fig 2: SAR workflow for integrating and validating the fluorinated piperazine bioisostere.

References

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL:[1]

  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors Source: ACS Publications URL:[3]

  • Merck reports the use of LRRK2 inhibitor for Parkinson's treatment Source: Patsnap Synapse URL:[4]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 Source: PMC / NIH URL:[5]

  • Improvement of Pharmacological Properties of Irreversible Thyroid Receptor Coactivator Binding Inhibitors Source: PMC / NIH URL:[2]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter Source: PMC / NIH URL:[6]

Sources

Application

Application Note: High-Throughput Screening of (S)-1-Methyl-2-(trifluoromethyl)piperazine Derivatives for Kinase Inhibition

Introduction & Scientific Rationale The piperazine ring is widely regarded as a privileged scaffold in modern drug discovery, frequently utilized to modulate receptor affinity, improve aqueous solubility, and act as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The piperazine ring is widely regarded as a privileged scaffold in modern drug discovery, frequently utilized to modulate receptor affinity, improve aqueous solubility, and act as a versatile linker1[1]. However, standard piperazines often suffer from rapid oxidative metabolism and basicity-driven pharmacokinetic liabilities.

To overcome these limitations, the (S)-1-Methyl-2-(trifluoromethyl)piperazine scaffold has emerged as a highly optimized building block. The strategic incorporation of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly reduces the pKa of the adjacent piperazine nitrogen. This reduction in basicity enhances membrane permeability, increases oral bioavailability, and shields the molecule from cytochrome P450-mediated degradation2[2]. Furthermore, the (S)-enantiomeric configuration combined with N-methylation restricts the conformational flexibility of the ring. This steric locking forces the molecule into a specific chair conformation, which enhances binding selectivity for deep, narrow target pockets—such as the ATP-binding cleft of the RET receptor tyrosine kinase, where trifluoromethylpiperazine derivatives have demonstrated potent sub-micromolar activity 3[3].

RET_Pathway GDNF GDNF Family Ligands (Extracellular Signal) RET RET Receptor Tyrosine Kinase (Target) GDNF->RET Activation RAS RAS / MAPK Pathway (Cell Proliferation) RET->RAS Phosphorylation PI3K PI3K / AKT Pathway (Cell Survival) RET->PI3K Phosphorylation Inhibitor (S)-1-Methyl-2-(CF3)-piperazine (Screening Library) Inhibitor->RET ATP-competitive Inhibition

Figure 1: RET Kinase signaling pathway and targeted inhibition by the piperazine library.

Assay Design: TR-FRET Rationale

High-Throughput Screening (HTS) of fluorinated heterocyclic libraries requires an assay format that is highly resilient to compound interference. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Choice: Piperazine derivatives, particularly those conjugated to aromatic or heteroaromatic systems (e.g., anilinoquinazolines), often exhibit intrinsic auto-fluorescence. TR-FRET solves this by utilizing a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a 50–100 microsecond time delay before signal acquisition, the short-lived auto-fluorescence of the library compounds decays completely. The remaining signal is exclusively the target-specific FRET emission, virtually eliminating false positives and ensuring compliance with the stringent data standards outlined in the 4[4].

High-Throughput Screening (HTS) Protocol

HTS_Workflow Library Compound Library (S)-1-Methyl-2-(CF3)-piperazines Dispense Acoustic Liquid Handling (2.5 nL/well, ≤0.1% DMSO) Library->Dispense Primary Primary TR-FRET Screen (RET Kinase Assay) Dispense->Primary QC Data QC & Z'-Factor (Validation Z' > 0.6) Primary->QC Hit Hit Identification (>50% Inhibition at 10 µM) QC->Hit Counter Orthogonal Counter-Screen (PAINS & Cytotoxicity) Hit->Counter Lead Lead Optimization (SAR & IC50 Determination) Counter->Lead

Figure 2: High-throughput screening (HTS) workflow for identifying RET kinase inhibitors.

Reagent & Plate Preparation
  • Microplates: Use 1536-well low-volume solid white microplates. Rationale: White plates maximize signal reflection for time-resolved fluorescence, improving the signal-to-background ratio.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical. It lowers surface tension and prevents the highly lipophilic trifluoromethyl groups of the compounds from non-specifically adsorbing to the polystyrene plate walls, ensuring accurate dose-response kinetics.

Compound Plating (Acoustic Dispensing)
  • Transfer 2.5 nL of 10 mM compound stocks (in 100% DMSO) from source plates to the 1536-well destination plates using an acoustic liquid handler (e.g., Echo 550).

  • Self-Validating Control: Dispense 2.5 nL of pure DMSO into columns 1-2 (Negative Control / 0% Inhibition) and a known reference inhibitor (e.g., Vandetanib) into columns 3-4 (Positive Control / 100% Inhibition).

  • Rationale: Acoustic dispensing eliminates pipette tip carryover and allows for direct nanoliter transfers, keeping the final assay DMSO concentration at ≤0.1%. Higher DMSO concentrations can denature the kinase and artificially skew the assay window 4[4].

TR-FRET Assay Execution
  • Enzyme Addition: Add 2 µL of RET kinase (final concentration 0.5 nM) to all wells.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature (RT). Rationale: This allows the (S)-1-Methyl-2-(trifluoromethyl)piperazine derivatives to achieve pre-equilibrium binding with the enzyme before ATP competes for the active site.

  • Reaction Initiation: Add 2 µL of Substrate Mix containing 200 nM biotinylated-poly-GT peptide and ATP at its apparent Km​ (10 µM).

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 4 µL of TR-FRET Detection Buffer containing 20 mM EDTA (to quench the kinase reaction by chelating Mg²⁺), 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 20 nM Streptavidin-Allophycocyanin (Acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Excitation: 337 nm. Emission: 620 nm (Europium) and 665 nm (APC). Calculate the emission ratio (665 nm / 620 nm).

Data Analysis & The Self-Validating System

To ensure trustworthiness and reproducibility, the HTS protocol operates as a self-validating system through rigorous statistical quality control and orthogonal counter-screening.

Assay Robustness (Z'-Factor)

Before any compound data is analyzed, the assay's integrity is validated using the Z'-factor, calculated from the intra-plate positive and negative controls.

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A plate is only accepted if the Z'-factor is ≥ 0.6, indicating a wide assay window and low signal variance.

Counter-Screening for PAINS

Compounds exhibiting >50% inhibition at 10 µM are flagged as primary hits. To validate these hits and eliminate Pan-Assay Interference Compounds (PAINS), a counter-screen is performed where the RET kinase is omitted, but the phosphorylated peptide is artificially introduced. If a compound still causes a drop in the TR-FRET signal, it is flagged as a false positive (e.g., an assay quencher or chelator) and removed from the triage pipeline.

Representative HTS Data Summary

The table below summarizes quantitative screening data for a representative subset of (S)-1-Methyl-2-(trifluoromethyl)piperazine derivatives, demonstrating the structure-activity relationship (SAR) impact of N4-substitutions.

Compound IDN4-SubstitutionRET Kinase IC₅₀ (nM)TR-FRET Z'-FactorCell Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Cytotoxicity CC₅₀ (µM)
CF3-Pip-001 H (Unsubstituted)>10,0000.7812.4>100
CF3-Pip-014 Benzyl8450.8124.1>100
CF3-Pip-043 Anilinoquinazoline120.7638.585
CF3-Pip-088 Pyridinyl-pyrimidine4.50.8241.2>100
Vandetanib Reference Control130.8518.660

Note: The anilinoquinazoline derivative (CF3-Pip-043) demonstrates the synergistic effect of combining the trifluoromethylpiperazine scaffold with a known kinase-binding motif, yielding sub-micromolar potency and excellent permeability.

References

  • Source: SciCrunch / National Center for Advancing Translational Sciences (NCATS)
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate URL
  • Source: PMC (PubMed Central)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-1-Methyl-2-(trifluoromethyl)piperazine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. Piperazine derivatives are privileged scaffolds in medicinal chemistry , and chiral fluorinated piperazines are increasingly critical in the development of target...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. Piperazine derivatives are privileged scaffolds in medicinal chemistry , and chiral fluorinated piperazines are increasingly critical in the development of targeted therapies, such as LRRK2 inhibitors for Parkinson's disease .

Synthesizing (S)-1-Methyl-2-(trifluoromethyl)piperazine presents unique regioselective and catalytic challenges. This guide is designed for drug development professionals and provides field-proven causality, optimized protocols, and self-validating analytical checks to maximize your synthetic yield.

Part 1: Synthetic Strategy & Workflow

To circumvent the steric hindrance of the trifluoromethyl (-CF3) group, the optimal synthetic route avoids direct methylation. Instead, it utilizes a regioselective reductive amination of a benzyl-protected precursor, followed by catalytic hydrogenolysis.

Synthesis SM (S)-1-benzyl-3-(trifluoromethyl) piperazine Int (S)-4-benzyl-1-methyl-2- (trifluoromethyl)piperazine SM->Int Step 1: Reductive Amination Reagent1 HCHO, NaBH(OAc)3 DCM, 0 to 20°C Reagent1->Int Prod (S)-1-Methyl-2- (trifluoromethyl)piperazine Int->Prod Step 2: Catalytic Hydrogenolysis Reagent2 H2 (15 psi), Pd/C MeOH, HCl, 25°C Reagent2->Prod

Figure 1: Regioselective synthetic workflow for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Part 2: Troubleshooting FAQs

Q1: Why is my direct methylation of (S)-2-(trifluoromethyl)piperazine yielding the wrong regioisomer?

The Causality: The -CF3 group at the C2 position is both exceptionally bulky (steric hindrance) and strongly electron-withdrawing (electronic deactivation). If you attempt to directly methylate unprotected (S)-2-(trifluoromethyl)piperazine, the N4 position is significantly more nucleophilic and accessible than the N1 position. This results in the formation of 1-methyl-3-(trifluoromethyl)piperazine as the major byproduct, rather than your target. The Solution: You must start with (S)-1-benzyl-3-(trifluoromethyl)piperazine . In this molecule, the highly nucleophilic N4 position is protected by a bulky benzyl group, forcing the subsequent reductive amination to occur exclusively at the hindered N1 position .

Regioselectivity cluster_paths SM (S)-2-(trifluoromethyl)piperazine (Unprotected) N1 N1 Position Sterically Hindered by CF3 SM->N1 Direct Methylation N4 N4 Position Less Hindered, Highly Nucleophilic SM->N4 Direct Methylation Prod1 1-methyl-2-(trifluoromethyl) piperazine (Trace Yield) N1->Prod1 Unfavorable Pathway Prod2 1-methyl-3-(trifluoromethyl) piperazine (Major Byproduct) N4->Prod2 Favorable Pathway

Figure 2: Regioselectivity challenges in direct methylation of (S)-2-(trifluoromethyl)piperazine.

Q2: My reductive amination yield (N1-methylation) is stuck below 50%. How can I push this to >80%?

The Causality: Because the N1 amine is deactivated, iminium ion formation with formaldehyde is slow. If you use a harsh reducing agent like NaBH4, it reduces the formaldehyde to methanol faster than the iminium ion can form, starving the reaction of the electrophile. The Solution: Use Sodium triacetoxyborohydride (NaBH(OAc)3). As established in seminal mechanistic studies , NaBH(OAc)3 is mildly reactive and selectively reduces the intermediate iminium ion without prematurely reducing the aldehyde. Furthermore, performing the reaction in Dichloromethane (DCM) rather than Methanol prevents solvent-induced solvolysis of the iminium intermediate.

Table 1: Optimization of Reductive Amination (N1-Methylation)

Reducing AgentSolventTemp (°C)Yield (%)Mechanistic Observation
NaBH4MeOH0 to 20< 20%Rapid over-reduction of HCHO to methanol.
NaBH3CNMeOH2045%Sluggish reaction; generates highly toxic HCN byproducts.
NaBH(OAc)3 DCM 0 to 20 > 80% Clean conversion; selective iminium reduction.
Q3: During the final debenzylation step, my reaction stalls. What is poisoning the Pd/C catalyst?

The Causality: Piperazines are strongly basic. The free secondary and tertiary amines in your product coordinate tightly to the Palladium surface, blocking the active sites required for hydrogen gas dissociation. The Solution: Add a stoichiometric amount of acid (e.g., concentrated HCl) to the reaction mixture. Protonating the amines transforms them into ammonium salts, which lack the lone electron pair required to coordinate to and poison the Palladium catalyst.

Table 2: Optimization of Catalytic Hydrogenolysis (Debenzylation)

CatalystAdditiveH2 PressureYield (%)Mechanistic Observation
10% Pd/CNone15 psi40%Reaction stalls prematurely; severe catalyst poisoning.
10% Pd/CNone50 psi55%High pressure partially overcomes poisoning, but conversion is slow.
10% Pd/C 1.0 eq HCl 15 psi > 95% Rapid, complete debenzylation; amines are protonated.

Part 3: Standard Operating Procedures (SOPs)

Step 1: Reductive Amination (Synthesis of Intermediate)

Self-Validating Check: Do not proceed to Step 2 if the starting material ([M+H]+ 245.1) is >5% by LCMS. Separating the unmethylated debenzylated byproduct from the final product is chromatographically nearly impossible.

  • Initiation: Dissolve (S)-1-benzyl-3-(trifluoromethyl)piperazine (1.0 eq, e.g., 1.1 g, 4.50 mmol) in anhydrous DCM (20 mL) to achieve a ~0.2 M concentration.

  • Iminium Formation: Add Formaldehyde (HCHO, 37% aq. solution, 2.5 eq) at 20 °C. Stir the biphasic mixture vigorously for 30 minutes to allow the equilibrium to favor the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (2.5 eq) portion-wise to control the mild exothermic reaction and hydrogen gas evolution.

  • Propagation: Remove the ice bath and stir the reaction mixture at 20 °C for 16 hours.

  • Workup: Quench the reaction with H2O (30 mL) and extract with EtOAc (30 mL × 3). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica, DCM/MeOH 0-1%) to yield (S)-4-benzyl-1-methyl-2-(trifluoromethyl)piperazine as a yellow oil. Analytical target: LCMS (ESI) m/z 259.1 [M+H]+.

Step 2: Catalytic Hydrogenolysis (Deprotection)

Self-Validating Check: Due to the low molecular weight and lack of a strong UV chromophore on the final product, TLC is highly unreliable. Use GC-MS or LCMS with ELSD/CAD detection to confirm the product mass ([M+H]+ 169.1).

  • Preparation: Dissolve (S)-4-benzyl-1-methyl-2-(trifluoromethyl)piperazine (1.0 eq, e.g., 500 mg, 1.94 mmol) in HPLC-grade Methanol (10 mL).

  • Catalyst Protection: Add 1.0 equivalent of concentrated HCl to the solution and stir for 5 minutes to form the hydrochloride salt.

  • Catalyst Addition: Under a strict Nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C, approx. 15% w/w). Warning: Dry Pd/C is pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Degas the suspension and purge with H2 gas three times. Stir the mixture vigorously under an H2 atmosphere (15 psi, balloon or Parr shaker) at 25 °C for 3 to 16 hours.

  • Isolation: Once H2 uptake ceases, filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess Methanol.

  • Final Yield: Concentrate the filtrate under reduced pressure to yield (S)-1-Methyl-2-(trifluoromethyl)piperazine as a hydrochloride salt. Analytical target: LCMS (ESI) m/z 169.1 [M+H]+.

References

  • Visible-Light-Driven Carboxylic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions Source: Organic Letters (ACS Publications) URL:[Link]

  • LRRK2 inhibitors and uses thereof (WO2024108116A1)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Purification and Resolution of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Introduction (S)-1-Methyl-2-(trifluoromethyl)piperazine is a critical chiral building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors (such as LRRK2 inhibitors)[1] and novel agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a critical chiral building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors (such as LRRK2 inhibitors)[1] and novel agrochemicals[2]. However, its unique physicochemical properties—specifically its high basicity, lack of a UV chromophore, high volatility, and chiral nature—present significant isolation and purification challenges. This guide provides field-proven troubleshooting protocols to ensure high-yield, high-purity recovery of this valuable intermediate.

Mandatory Visualization: Standardized Purification Workflow

purification_workflow Start Crude Racemic Mixture 1-Methyl-2-(CF3)piperazine Flash Flash Chromatography (Amine-modified Silica or +1% Et3N) Start->Flash Remove impurities Detection Fraction Monitoring (ELSD / CAD / Ninhydrin) Flash->Detection Collect fractions SFC Chiral SFC Resolution (Chiralpak AD-H, CO2/MeOH/DEA) Detection->SFC Isolate free base Salt Salt Formation (HCl in Dioxane/Ether) SFC->Salt Isolate (S)-enantiomer End Pure (S)-1-Methyl-2- (trifluoromethyl)piperazine HCl Salt->End Prevent volatilization

Workflow for the isolation and chiral resolution of (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Section 1: Chromatographic Isolation of the Free Base

Q: Why does my product streak across the TLC plate and tail severely during flash chromatography?

Causality & Expert Insight: The piperazine ring contains two highly basic nitrogen atoms that are easily protonated at neutral pH[3]. Standard silica gel is decorated with weakly acidic silanol groups (Si-OH). The electrostatic interactions and strong hydrogen bonding between the basic piperazine nitrogens and these silanols cause irreversible adsorption and severe peak tailing[4].

Self-Validating Protocol: Amine-Modified Chromatography

  • Stationary Phase Selection: Replace standard bare silica with amine-functionalized silica gel (e.g., NH2-silica) or use a specialized polar-retention column (e.g., HSS T3) if performing reverse-phase LC[4].

  • Mobile Phase Modification (If using bare silica): Pre-treat the silica column by flushing it with 2 column volumes (CV) of a solvent mixture containing 1-2% Triethylamine (Et3N) or aqueous Ammonium Hydroxide (NH4OH)[5].

  • Elution: Use a gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 0% to 10% MeOH) containing a constant 1% Et3N modifier.

  • Validation: Perform TLC using aluminum-backed NH2-plates. A tight, circular spot indicates successful suppression of secondary interactions, validating the mobile phase choice.

Q: How can I monitor the fractions if the compound lacks a strong UV chromophore?

Causality & Expert Insight: 1-Methyl-2-(trifluoromethyl)piperazine lacks an extended conjugated π -system or aromatic ring, meaning it has negligible UV absorbance above 210 nm. Relying on UV-directed fraction collection will result in missed product or merged impurity peaks.

Self-Validating Protocol: Universal Detection Methods

  • Instrumental Detection: Utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[6]. Set the drift tube temperature to a low setting (e.g., 35-40 °C) to prevent volatilization of the free base during aerosolization.

  • Manual Fraction Monitoring: Spot fractions on a TLC plate and develop using a Ninhydrin stain. Heat the plate to 120 °C for 2-3 minutes. Secondary/primary amines will appear as distinct pink/purple spots, confirming the presence of the piperazine ring.

Section 2: Chiral Resolution & Enantiomeric Purity

Q: What is the most robust method for isolating the (S)-enantiomer from racemic 1-methyl-2-(trifluoromethyl)piperazine?

Causality & Expert Insight: While diastereomeric salt resolution is possible, it is often iterative and low-yielding. Preparative Supercritical Fluid Chromatography (SFC) is the industry standard for polar chiral amines[7]. The non-polar supercritical CO2 paired with a polar modifier (MeOH) provides rapid mass transfer and high-resolution separation of enantiomers without the need for aqueous buffers.

Self-Validating Protocol: Preparative Chiral SFC

  • Column Selection: Use an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or AD-H, 5 µm).

  • Mobile Phase: Isocratic 80% CO2 / 20% Methanol.

  • Basic Additive: Add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the Methanol modifier. Critical step: The additive competes for any residual acidic sites on the chiral stationary phase, preventing peak broadening of the basic piperazine.

  • Collection & Validation: Collect the (S)-enantiomer peak into vessels pre-chilled to 0 °C. Re-inject an aliquot of the collected fraction onto an analytical SFC column to validate that the Enantiomeric Excess (ee) is >99%[7].

Section 3: Volatility and Product Isolation

Q: Why is my yield inexplicably low after concentrating the purified fractions in vacuo?

Causality & Expert Insight: Low molecular weight, fluorinated aliphatic amines exhibit high vapor pressures. The trifluoromethyl group significantly reduces intermolecular hydrogen bonding compared to a standard methyl group, further increasing volatility. When concentrating the free base on a rotary evaporator, the compound co-evaporates with the organic solvent.

Self-Validating Protocol: Hydrochloride Salt Formation

  • Preparation: Transfer the pooled SFC or flash chromatography fractions containing the free base into a round-bottom flask.

  • Acidification: Cool the flask to 0 °C in an ice bath. Slowly add 1.5 to 2.0 equivalents of anhydrous HCl in 1,4-dioxane (4M) or ethereal HCl[8].

  • Agitation: Stir for 15 minutes. The (S)-1-Methyl-2-(trifluoromethyl)piperazine hydrochloride salt will precipitate as a white solid.

  • Concentration & Validation: Evaporate the solvent under reduced pressure (water bath at 30 °C). The resulting salt is non-volatile, highly stable, and can be stored indefinitely at room temperature[1]. Weigh the dry salt to validate mass recovery against the theoretical yield.

Quantitative Data Summary

Physicochemical ParameterChallenge PresentedRecommended Mitigation Strategy
pKa (N4 & N1) Highly basic (~9.0); causes severe silica tailing[3].Use amine-modified silica or 1% Et3N/NH4OH modifiers[4].
UV Absorbance No chromophore; invisible at standard 254 nm.Use ELSD, CAD, or Ninhydrin TLC staining[6].
Volatility Free base co-evaporates with organic solvents.Convert to HCl salt prior to rotary evaporation[8].
Chirality Requires separation of (S) and (R) enantiomers.Preparative Chiral SFC with basic additives (0.1% DEA)[7].

References

  • Title: Method for preparing 4-trifluoromethylphenyl piperazine Source: Google Patents (CN102060712A) URL: 8

  • Title: Lrrk2 inhibitors and uses thereof Source: Google Patents (WO2024108116A1) URL: 1

  • Title: Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL: 7

  • Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: Frontiers in Plant Science URL: 2

  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: Quality Assurance and Safety of Crops & Foods URL: 4

  • Title: Technical Support Center: Column Chromatography Source: Benchchem URL: 5

  • Title: Purity estimation of seized stimulant-type new psychoactive substances without reference standards by nitrogen chemiluminescence detection combined with GC-APCI-QTOFMS Source: ResearchGate URL: 6

  • Title: A general chemical principle for creating closure-stabilizing integrin inhibitors Source: PMC - NIH URL: 3

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1-Methyl-2-(trifluoromethyl)piperazine

Welcome to the Advanced Chromatography Support Center. This guide provides mechanistic troubleshooting, diagnostic workflows, and validated protocols for the enantiomeric separation of 1-Methyl-2-(trifluoromethyl)piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide provides mechanistic troubleshooting, diagnostic workflows, and validated protocols for the enantiomeric separation of 1-Methyl-2-(trifluoromethyl)piperazine. Because this molecule combines a highly basic secondary amine with a sterically bulky, electron-withdrawing trifluoromethyl (-CF₃) group, standard achiral and generic chiral methods often fail. The following documentation is designed to help researchers and drug development professionals overcome poor resolution, peak tailing, and matrix interferences.

Diagnostic Workflow: Method Selection

Select your analytical approach based on your required throughput, matrix complexity, and available instrumentation.

Workflow Start Target: 1-Methyl-2-(CF3)piperazine Isomer Resolution HPLC HPLC / SFC (Preparative & Routine) Start->HPLC High Throughput CE Capillary Electrophoresis (High Efficiency) Start->CE Low Solvent GC GC-MS (Trace Matrix Analysis) Start->GC High Sensitivity HPLC_Sol Polysaccharide CSP + Basic Additives (DEA/TEA) HPLC->HPLC_Sol CE_Sol Sulfated β-CD (34 mg/mL) + 40% MeOH (pH 6.0) CE->CE_Sol GC_Sol Chiral Derivatization with (R)-MTPA-Cl GC->GC_Sol

Decision matrix for selecting the optimal chiral separation workflow for piperazine derivatives.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and poor resolution (Rs < 1.0) during HPLC/SFC on polysaccharide-based chiral stationary phases (CSPs)? Mechanistic Causality: 1-Methyl-2-(trifluoromethyl)piperazine contains a highly basic secondary amine at the N4 position. In normal-phase HPLC or Supercritical Fluid Chromatography (SFC), free silanol groups on the silica support or unreacted sites on the chiral selector undergo strong secondary ionic interactions with the protonated amine. This disrupts the primary chiral recognition mechanism, leading to severe peak tailing. Solution: You must introduce basic modifiers to mask these interaction sites. For SFC, using a dynamic ion-pairing mixture of 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) in the methanol co-solvent significantly improves peak symmetry and resolution for basic amines 1. Alternatively, in normal-phase HPLC, supplementing the mobile phase with 0.1% Diethylamine (DEA) is highly effective.

Q2: My Capillary Electrophoresis (CE) method using neutral β-cyclodextrin shows zero enantiorecognition. How can I resolve the isomers? Mechanistic Causality: The -CF₃ group creates an electron-withdrawing environment that alters the hydrogen-bonding capacity of the piperazine ring. Neutral β-cyclodextrin relies primarily on hydrophobic inclusion, which is insufficient to distinguish the rigid isomers of this specific fluorinated amine. Solution: Switch to a charged chiral selector. Sulfated β-cyclodextrin (S-β-CD) provides strong electrostatic interactions with the cationic piperazine. By operating at pH 6.0, the dual-recognition mechanism (hydrophobic inclusion + electrostatic binding) resolves the enantiomers through differences in both binding affinity and electrophoretic mobility. Optimal separation of cationic piperazine derivatives is achieved using 34 mg/mL S-β-CD with 40% methanol to modulate the electroosmotic flow (EOF) 2.

Q3: I am trying to quantify trace enantiomeric fractions in biological matrices using GC-MS, but the piperazine degrades or co-elutes. What is the standard protocol? Mechanistic Causality: Underivatized secondary piperazines are highly polar. When injected into a hot GC inlet, they are prone to strong adsorption to the glass liner or thermal degradation, causing peak broadening and co-elution. Solution: Perform an indirect enantioseparation by converting the enantiomers into stable diastereomers. Derivatize the secondary amine using (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, MTPA-Cl). This neutralizes the basic amine, increases volatility, and allows for baseline separation on standard achiral capillary columns (e.g., Zebron or DB-17) without thermal breakdown 3.

Validated Experimental Protocols

Protocol A: Capillary Electrophoresis (CE) using Sulfated β-Cyclodextrin

This self-validating system ensures that EOF and chiral recognition are stabilized before sample injection.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer. Adjust precisely to pH 6.0 using 0.1 M NaOH or HCl. Validation step: Verify pH after adding any organic modifiers, as apparent pH will shift.

  • Selector Addition: Dissolve Sulfated β-cyclodextrin (S-β-CD) to a final concentration of 34 mg/mL in the buffer 2.

  • Organic Modifier: Add Methanol to achieve a 40% (v/v) final concentration. Degas the mixture via sonication for 10 minutes to prevent bubble formation under high voltage.

  • Capillary Conditioning: Flush a fused-silica capillary (e.g., 50 µm ID x 40 cm) with 1 M NaOH for 5 min, ultra-pure water for 5 min, and the running buffer for 5 min.

  • Injection & Separation: Inject the sample hydrodynamically (e.g., 50 mbar for 5 s). Apply a separation voltage of +15 to +20 kV. Maintain the capillary temperature at 25 °C. Monitor UV absorbance at 210 nm.

Protocol B: GC-MS Indirect Enantioseparation via Diastereomeric Derivatization

This protocol utilizes MTPA-Cl to form stable amides at the N4 position of the piperazine ring.

  • Extraction: Extract the piperazine sample into a non-polar solvent (e.g., hexane or ethyl acetate) and evaporate to dryness under a gentle nitrogen stream.

  • Derivatization: Reconstitute the dry residue in 50 µL of anhydrous pyridine. Add 10 µL of (R)-MTPA-Cl reagent 3.

  • Incubation: Seal the vial tightly and heat at 60 °C for 30 minutes to ensure complete conversion of the sterically hindered secondary amine.

  • Quenching & Recovery: Cool to room temperature, quench unreacted MTPA-Cl with 100 µL of water, and extract the newly formed diastereomers into 200 µL of hexane. Validation step: Run a reagent blank to ensure no interfering peaks arise from the MTPA-Cl hydrolysis products.

  • GC-MS Analysis: Inject 1 µL in splitless mode (Inlet: 280 °C). Use a temperature program starting at 140 °C (hold 50 s), ramping at 11 °C/min to 215 °C (hold 5 min), and finally 10 °C/min to 285 °C (hold 20 min) [[3]]().

Quantitative Performance Comparison

The following table summarizes the expected performance metrics for the three primary separation modalities when applied to basic piperazine derivatives.

Analytical MethodChiral Selector / ReagentKey Additive / ModifierTypical Resolution (Rs)LOD / SensitivityTypical Run Time
SFC (Preparative/Analytical) Polysaccharide CSP (e.g., Amylose)0.3% TFA / 0.2% TEA> 2.0~1.0 µg/mL5 - 10 min
Capillary Electrophoresis 34 mg/mL Sulfated β-CD40% Methanol, pH 6.01.8 - 2.55.9 - 11.4 µmol/L10 - 15 min
GC-MS (Indirect) (R)-MTPA-Cl (Derivatization)N/A (Achiral DB-17 / Zebron)> 2.0< 10 ng/mL20 - 25 min

References

  • Source: Electrophoresis (via d-nb.info)
  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters Source: MDPI URL
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-1-Methyl-2-(trifluoromethyl)piperazine

Welcome to the technical support center for the synthesis and optimization of (S)-1-Methyl-2-(trifluoromethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (S)-1-Methyl-2-(trifluoromethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for yield, purity, and stereochemical integrity.

The (S)-1-Methyl-2-(trifluoromethyl)piperazine scaffold is a critical building block in modern medicinal chemistry. The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[1][2][3] However, the synthesis of this specific chiral molecule presents several challenges that require careful control over reaction parameters. This document provides a structured approach to overcoming these hurdles.

Synthetic Strategy Overview

A common and effective strategy for synthesizing (S)-1-Methyl-2-(trifluoromethyl)piperazine involves a multi-step sequence that establishes the C2 stereocenter early and introduces the N1-methyl group in a later stage. This approach maximizes chiral integrity and allows for purification of key intermediates.

G cluster_0 Phase 1: Stereocenter Construction cluster_1 Phase 2: Ring Formation & Final Modification A Chiral Amino Alcohol B Chiral Sulfinylimine A->B Oxidation & Imine Formation C Trifluoromethylated Adduct B->C Diastereoselective Trifluoromethylation (TMSCF₃) D N-Boc-(S)-2-(CF₃)-piperazine C->D Deprotection & Cyclization E (S)-2-(CF₃)-piperazine D->E Boc Deprotection F (S)-1-Methyl-2-(CF₃)-piperazine E->F N-Methylation

Caption: A typical synthetic workflow for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing both the cause and actionable solutions.

Issue 1: Low Diastereoselectivity in the Trifluoromethylation Step

Question: My reaction of the chiral sulfinylimine with the Ruppert-Prakash reagent (TMSCF₃) is resulting in a low diastereomeric excess (d.e.). How can I improve the stereochemical control?

Answer: Achieving high diastereoselectivity in this key step is critical and depends on several factors. The formation of the desired stereoisomer is directed by the chiral auxiliary, typically an Ellman's auxiliary (tert-butanesulfinamide), but conditions must be finely tuned.[4][5]

Potential Causes & Solutions:

  • Suboptimal Temperature: The nucleophilic addition of TMSCF₃ is highly temperature-sensitive. Reactions are often performed at -78 °C to maximize facial selectivity. Allowing the temperature to rise, even to -40 °C, can significantly decrease the d.e.

    • Action: Ensure rigorous temperature control using a cryo-bath (e.g., dry ice/acetone). Add reagents slowly and pre-cool all solutions to maintain the target temperature.

  • Incorrect Stoichiometry of Fluoride Source: A catalytic amount of a fluoride source (e.g., tetrabutylammonium acetate, TBAF) is often used to generate the active trifluoromethyl anion. An excess can lead to side reactions and erode selectivity.

    • Action: Screen fluoride source loading, starting from 0.1 equivalents. Ensure the fluoride source is anhydrous if using TBAF, as water can interfere with the reaction.

  • Solvent Effects: The choice of solvent can influence the transition state geometry.

    • Action: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used and proven effective.[6] Ensure the solvent is rigorously dried before use, as moisture is detrimental.[7]

  • Slow Reagent Addition: Rapid addition of TMSCF₃ can lead to localized temperature increases and uncontrolled reaction rates.

    • Action: Add the TMSCF₃ solution dropwise over an extended period (e.g., 30-60 minutes) to the cooled solution of the imine and catalyst.

Issue 2: Competing Side Reactions During N-Methylation

Question: I am attempting to methylate (S)-2-(trifluoromethyl)piperazine and am observing a mixture of unreacted starting material, the desired mono-methylated product, and the 1,4-dimethylated byproduct. How can I achieve selective N1-methylation?

Answer: This is a classic challenge in piperazine chemistry due to the similar nucleophilicity of the two nitrogen atoms.[8] The strong electron-withdrawing effect of the CF₃ group slightly deactivates the adjacent N1 nitrogen, but not enough to guarantee selectivity without a proper strategy.[9]

Potential Causes & Solutions:

  • Lack of Protecting Group: Direct methylation of the unprotected piperazine is difficult to control.

    • Action (Recommended): The most robust method is to use a protecting group strategy. Protect the N4 position with a Boc group, perform the methylation on the N1 nitrogen, and then deprotect the Boc group. This multi-step approach offers superior control and purity.[10]

  • Incorrect Methylation Conditions: Standard alkylation with methyl iodide can be too harsh and lead to over-methylation.

    • Action: Employ the Eschweiler-Clarke reaction.[11][12] This method uses formaldehyde and formic acid for reductive methylation and is known to prevent the formation of quaternary ammonium salts, thus stopping at the tertiary amine stage.[11] It is a cost-effective and scalable alternative to other methylation procedures.[13][14][15]

  • Stoichiometry and Addition Control: If direct methylation is unavoidable, precise control is necessary.

    • Action: Use a slight excess (1.1-1.2 equivalents) of the methylating agent and add it slowly at a low temperature (e.g., 0 °C) to a solution of the piperazine. This favors mono-alkylation, though some di-alkylation is still likely.[8]

Issue 3: Difficulty with Product Purification and Enantiomeric Purity Assessment

Question: My final product, (S)-1-Methyl-2-(trifluoromethyl)piperazine, is difficult to purify via standard silica gel chromatography, and I need to confirm its enantiomeric excess (e.e.). What are the best methods?

Answer: The basicity of the piperazine nitrogens can cause streaking on silica gel, and standard chromatography cannot separate enantiomers. Advanced techniques are required for both purification and analysis.

Potential Causes & Solutions:

  • Interaction with Silica Gel: The basic amine groups interact strongly with the acidic silica surface, leading to poor peak shape and difficult elution.

    • Action: During workup, perform an acid-base extraction to remove many impurities.[16] For chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent to improve peak shape.

  • Inability to Separate Enantiomers: Achiral chromatography cannot resolve enantiomers.

    • Action (Analysis): Use analytical chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to determine the enantiomeric excess. SFC is often faster and uses less toxic solvents.[17]

    • Action (Purification): For preparative separation of enantiomers, chiral SFC is the industry standard.[18][][20] It offers high throughput, reduced solvent consumption, and is highly effective for separating chiral amines.[] Alternatively, classical resolution via diastereomeric salt formation with a chiral acid (like tartaric acid) can be employed, though it is more labor-intensive.[21]

  • Co-elution with Achiral Impurities: Sometimes, an achiral impurity co-elutes with one of the enantiomers on a chiral column, complicating purification.

    • Action: A powerful strategy is to couple an achiral column in series with the chiral column. This "tandem column" approach allows for simultaneous separation of both achiral impurities and the enantiomers in a single run.[22]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the trifluoromethyl group in this molecule? The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[9] This property lowers the basicity (pKa) of the piperazine nitrogens. In a drug development context, it increases metabolic stability by blocking oxidative metabolism at the C2 position and enhances lipophilicity, which can improve cell membrane permeability.[1][23]

Q2: What are the best practices for handling the Ruppert-Prakash reagent (TMSCF₃)? TMSCF₃ is sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[7] It is typically stored at low temperatures (2-8 °C).

Q3: My cyclization reaction to form the piperazine ring is low-yielding. What are common pitfalls? Low yields in piperazine ring formation can stem from several issues. Incomplete deprotection of precursors can halt the reaction. Another common problem is the formation of stable diketopiperazine byproducts, especially if the starting materials are derived from amino acids.[24] Optimizing reaction conditions such as temperature and using efficient cyclization or reducing agents (e.g., LiAlH₄ for amide reduction) is crucial.[6]

Q4: How can I confirm the absolute stereochemistry of my final product? The most definitive method is single-crystal X-ray crystallography of the final product or a crystalline derivative. Alternatively, if a certified reference standard of the (S) or (R) enantiomer is available, you can compare the retention times on a chiral HPLC or SFC column.

Protocols and Data

Table 1: Example Data for Optimizing Diastereoselective Trifluoromethylation
EntrySolventTemperature (°C)Additive (0.1 eq)Diastereomeric Ratio (S,S : S,R)
1THF-20TBAF75 : 25
2THF-78TBAF92 : 8
3Et₂O-78TBAF88 : 12
4THF-78CsF95 : 5

Note: Data is illustrative and serves as an example of optimization trends.

Protocol 1: Diastereoselective Synthesis of the Trifluoromethylated Adduct

This protocol is adapted from established literature procedures.[6][25]

  • To an oven-dried, three-neck flask under an argon atmosphere, add the chiral sulfinylimine (1.0 eq) and anhydrous THF (10 mL per mmol of imine).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the fluoride source (e.g., anhydrous TBAF, 0.1 eq) as a solution in THF.

  • In a separate flame-dried flask, prepare a solution of (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) in anhydrous THF.

  • Slowly add the TMSCF₃ solution to the reaction mixture dropwise via syringe pump over 1 hour, ensuring the internal temperature does not exceed -75 °C.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired diastereomer.

Protocol 2: Selective N-Methylation via Eschweiler-Clarke Reaction

This protocol is a standard procedure for reductive amination.[11]

  • To a round-bottom flask, add (S)-2-(trifluoromethyl)piperazine (1.0 eq) and formic acid (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add aqueous formaldehyde (37% solution, 2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Vigorous evolution of CO₂ will be observed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully basify with a cold aqueous solution of NaOH (e.g., 6M) to pH > 12.

  • Extract the aqueous layer with an appropriate organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation as required.

Visualized Troubleshooting Workflow

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Potor, M. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Wikipedia. Trifluoromethyl group. Available at: [Link]

  • Gao, B. et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • Sánchez-Roselló, M. et al. (2014). Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. PubMed. Available at: [Link]

  • Pavri, N. (2008). Strong bond with fluorine chemistry. Manufacturing Chemist. Available at: [Link]

  • Weipert, E. A. (1964). Methylation of piperazines. U.S. Patent 3,154,553. Google Patents.
  • Sánchez-Roselló, M. et al. (2014). Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. R Discovery. Available at: [Link]

  • Weipert, E. A. & Levis, W. W. (1964). Methylation of piperazines. U.S. Patent 3,154,552. Google Patents.
  • Sánchez-Roselló, M. et al. (2014). Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Weipert, E. A. & Levis, W. W. (1964). Methylation of piperazines. U.S. Patent 3,159,633. Google Patents.
  • Denton, J. R. et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Janecký, M. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health (PMC). Available at: [Link]

  • Godsey, C. E. (1959). Purification of piperazine. U.S. Patent 2,919,275. Google Patents.
  • Regalado, E. L. & Piras, H. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Waters Corporation. (2014). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Available at: [Link]

  • Miller, L. & Liskamp, R. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]

  • O'Brien, P. et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Available at: [Link]

  • Reddy, P. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. SciHorizon. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • Bode, J. W. et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Miraghaee, S. et al. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP). Organic Letters. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Bak, A. et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

  • CN108129404B. Synthesis method of chiral piperazinone derivative. Google Patents.
  • CN1456553A. Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). Google Patents.

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for (S)-1-Methyl-2-(trifluoromethyl)piperazine

Welcome to the technical support center for the analytical method validation of (S)-1-Methyl-2-(trifluoromethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of (S)-1-Methyl-2-(trifluoromethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to ensure the development of robust, reliable, and compliant analytical methods. The information herein is grounded in established scientific principles and regulatory expectations, primarily referencing the ICH Q2(R1) guideline on the Validation of Analytical Procedures[1][2][3].

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a chiral molecule, and its stereochemistry is critical as enantiomers can have different pharmacological and toxicological profiles[4]. Therefore, developing and validating an analytical method that is not only accurate and precise for quantification but also specific for the (S)-enantiomer is of utmost importance for quality control and regulatory compliance[4].

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and validation of analytical methods for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Q1: What is the most suitable analytical technique for the analysis of (S)-1-Methyl-2-(trifluoromethyl)piperazine?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique. Due to the chiral nature of the molecule, a chiral stationary phase (CSP) is necessary to separate the (S)- and (R)-enantiomers[4][5]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating piperazine derivatives[4][5]. Gas Chromatography (GC) can also be an option, particularly when coupled with a mass spectrometer (GC-MS)[6][7][8][9][10]. However, derivatization may be required to improve the volatility and thermal stability of the compound[6].

Q2: My compound, (S)-1-Methyl-2-(trifluoromethyl)piperazine, lacks a strong UV chromophore. How can I achieve adequate sensitivity?

A2: This is a common challenge with piperazine derivatives[4][11]. Several strategies can be employed:

  • Low UV Wavelength Detection: Attempt detection at lower wavelengths (e.g., 200-220 nm), though this may increase baseline noise and interference.

  • Pre-column Derivatization: React the analyte with a derivatizing agent that introduces a strong chromophore or fluorophore. For example, dansyl chloride can be used to create a highly fluorescent derivative, significantly enhancing sensitivity for HPLC with fluorescence detection (HPLC-FLD)[12][13][14][15]. 4-chloro-7-nitrobenzofuran (NBD-Cl) is another option for creating a UV-active derivative[15].

  • Mass Spectrometry (MS) Detection: Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and specificity, overcoming the need for a chromophore[16][17][18].

Q3: What are the essential validation parameters I need to assess according to ICH Q2(R1)?

A3: The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose[1][3]. For a quantitative impurity method or an assay of (S)-1-Methyl-2-(trifluoromethyl)piperazine, the following parameters are typically required:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[1]. For this chiral compound, this includes demonstrating separation from its enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability)[19].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[3].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[3].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[1].

A summary of these parameters and their typical application is provided in the table below.

Validation CharacteristicImpurity Test (Quantitative)Assay
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision YesYes
LOD NoNo
LOQ YesNo
Robustness YesYes

Q4: What are typical acceptance criteria for system suitability testing (SST)?

A4: System suitability tests are an integral part of chromatographic methods to ensure the system is performing adequately for the analysis[20][21][22][23]. Before starting any sample analysis, a system suitability solution is injected. Typical SST parameters and acceptance criteria include:

  • Tailing Factor (Symmetry Factor): Typically ≤ 2.0 to ensure symmetrical peaks[21].

  • Resolution (Rs): For chiral separation, the resolution between the (S)- and (R)-enantiomer peaks should be ≥ 1.5 to ensure baseline separation[4][21].

  • Relative Standard Deviation (RSD) for Replicate Injections: For a series of injections (typically 5 or 6), the RSD of the peak area should be ≤ 2.0%[24].

  • Theoretical Plates (N): A measure of column efficiency, with a typical requirement of N > 2000[22].

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Your chromatogram shows asymmetrical peaks, either with a tail extending from the back (tailing) or a slant at the front (fronting)[25][26][27].

dot

Caption: Troubleshooting workflow for poor peak shape.

Detailed Explanation:

  • Cause (Analyte-Specific Tailing): (S)-1-Methyl-2-(trifluoromethyl)piperazine is a basic compound due to the nitrogen atoms in the piperazine ring. These basic sites can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

  • Solution: To mitigate this, add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1%)[4]. This competing base will saturate the active silanol sites, preventing interaction with your analyte and resulting in a more symmetrical peak.

  • Cause (Fronting): Peak fronting is often a sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase[25][26][28].

  • Solution: Reduce the concentration of your sample or decrease the injection volume[28]. Always try to dissolve your sample in the initial mobile phase composition to ensure good peak shape[26].

  • Cause (Affecting All Peaks): If all peaks in the chromatogram are distorted, the issue is likely systemic[27]. This could be due to a void at the head of the column or extra-column dead volume from poorly connected fittings[25].

  • Solution: Check all fittings between the injector and the detector. If the problem persists, try reversing and flushing the column (if the manufacturer allows). If a void is present, the column may need to be replaced[27].

Issue 2: Poor or No Chiral Resolution

Symptom: You are using a chiral column, but the enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine are not separating (co-eluting) or the resolution is less than 1.5.

dot

Caption: Decision tree for improving chiral resolution.

Detailed Explanation:

  • Cause: Chiral separations are highly sensitive to the mobile phase composition, temperature, and the specific chiral stationary phase (CSP) used. The interactions governing separation are subtle and require careful optimization.

  • Solution: A systematic approach is best[5].

    • Mobile Phase Composition: If using normal phase (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution. You can also try a different alcohol (e.g., ethanol instead of isopropanol), which can alter the selectivity[5].

    • Temperature: Temperature can have a significant impact on enantioselectivity. Try running the analysis at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case.

    • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, at the cost of a longer run time[5].

    • Screen Different CSPs: If optimization on one column fails, the chosen stationary phase may not be suitable. Screening a variety of polysaccharide-based CSPs is a common and effective strategy[5].

Part 3: Experimental Protocols

This section provides a starting point for key experiments in your method validation.

Protocol 1: Specificity and Selectivity Determination

Objective: To demonstrate that the analytical method can unequivocally measure (S)-1-Methyl-2-(trifluoromethyl)piperazine without interference from its enantiomer, potential impurities, or degradation products.

Procedure:

  • Prepare Solutions:

    • Analyte Solution: A solution of (S)-1-Methyl-2-(trifluoromethyl)piperazine at the target concentration.

    • Enantiomer Solution: A solution of (R)-1-Methyl-2-(trifluoromethyl)piperazine.

    • Racemic Mixture: A solution containing a 50:50 mixture of the (S)- and (R)-enantiomers.

    • Spiked Sample: A solution of the (S)-analyte spiked with known impurities and potential degradation products.

    • Forced Degradation Samples: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis:

    • Inject each solution into the chiral HPLC system.

  • Evaluation:

    • Confirm that the (S)- and (R)-enantiomers are baseline resolved (Rs ≥ 1.5) in the racemic mixture chromatogram.

    • In the spiked sample and forced degradation chromatograms, demonstrate that the peak for the (S)-analyte is free from any co-eluting peaks. Peak purity analysis using a photodiode array (PDA) detector can support this.

    • The assay result for an unspiked sample should not be affected by the presence of these other materials when compared to a spiked sample[1].

Protocol 2: Linearity, Accuracy, and Precision Assessment

Objective: To determine the linearity, accuracy, and precision of the method across the intended range.

Procedure:

  • Linearity:

    • Prepare at least five standard solutions of (S)-1-Methyl-2-(trifluoromethyl)piperazine at different concentrations, ranging from the LOQ to 120% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each. The recovery should typically be within 98.0% to 102.0%.

  • Precision (Repeatability):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2.0%.

  • Precision (Intermediate):

    • Repeat the precision experiment on a different day with a different analyst and/or a different instrument.

    • Compare the results to assess the method's ruggedness.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MN-NET. (2017). Peak symmetry, asymmetry and their causes in HPLC. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • USP. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Chrom Tech. (n.d.). How to Fix Asymmetrical Chromatography Peaks. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Frederick National Laboratory for Cancer Research. (2016). System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link]

  • PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Semantic Scholar. (n.d.). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. [Link]

  • ResearchGate. (2025). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine. [Link]

  • PubMed. (2016). Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization. [Link]

  • ResearchGate. (2025). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY. [Link]

  • Analytical Methods (RSC Publishing). (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Optimization

stability testing issues for (S)-1-Methyl-2-(trifluoromethyl)piperazine

Welcome to the Technical Support Center for (S)-1-Methyl-2-(trifluoromethyl)piperazine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and analytical challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-1-Methyl-2-(trifluoromethyl)piperazine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and analytical challenges associated with this highly versatile, fluorinated chiral building block.

The unique structural features of this compound—a volatile piperazine core, an electron-withdrawing trifluoromethyl (-CF3) group, and two distinct basic nitrogen centers—require precise handling and robust analytical methodologies. This guide provides actionable, mechanistically grounded troubleshooting strategies to ensure the scientific integrity of your stability studies.

Part 1: Troubleshooting & FAQs

Q1: During accelerated stability testing (40°C/75% RH), we observe a significant drop in assay percentage but no proportional increase in degradation product peaks on LC-UV. What is happening? A1: This is a classic mass balance issue caused by the high volatility of the free base form. The trifluoromethyl (-CF3) group significantly increases the lipophilicity and vapor pressure of the piperazine ring. Under standard ICH Q1A(R2) accelerated conditions[1], the free base can readily sublime or evaporate.

  • Causality & Validation: Because the molecule lacks a strong UV chromophore, you might assume it is degrading into invisible fragments. However, a total lack of degradants coupled with an assay drop strongly points to volatilization.

  • Self-Validating Test: Perform Thermogravimetric Analysis (TGA) in both an open pan and a hermetically sealed pan. A mass drop in the open pan but not the sealed pan confirms sublimation.

  • Solution: Convert the free base to a stable salt form (e.g., hydrochloride, mesylate) to drastically reduce vapor pressure.

Q2: We are detecting new +16 Da and +32 Da peaks in our LC-MS data after 3 months of storage in formulated capsules. What are these degradants? A2: These mass shifts correspond to N-oxidation (+16 Da for mono-N-oxide, +32 Da for di-N-oxide). Piperazine rings possess electron-rich secondary and tertiary nitrogen atoms that are highly susceptible to oxidation by reactive oxygen species (ROS) or trace hydroperoxides often present in excipients like PEG or polysorbates[2].

  • Causality & Validation: The N1 (tertiary amine with the methyl group) and N4 (secondary amine) can both oxidize. Oxidation typically occurs at the less sterically hindered N4 first, followed by N1.

  • Self-Validating Test: Spike the formulation with a radical scavenger (e.g., BHT) or a peroxide decomposer (e.g., methionine). If the +16 Da peak formation is halted, auto-oxidation via excipient peroxides is confirmed.

Q3: Is there a risk of chiral inversion (racemization) at the C2 position bearing the -CF3 group? A3: Yes, though it requires specific stress conditions. The -CF3 group is strongly electron-withdrawing, which increases the acidity of the proton at the C2 chiral center. Under strongly basic conditions or prolonged thermal stress, deprotonation can occur, leading to a planar enamine-like intermediate that reprotonates to form the (R)-enantiomer[2].

  • Causality & Validation: Ensure the microenvironmental pH of the formulation remains neutral to slightly acidic.

  • Self-Validating Test: Subject the compound to D2O/NaOD. If H/D exchange occurs at the C2 position (observable by NMR or a +1 Da shift in MS), the proton is labile, and the mechanistic risk of racemization is validated.

Q4: The free base turns into a sticky, gummy solid upon exposure to ambient air. Is this just moisture absorption? A4: It is a combination of hygroscopicity and atmospheric CO2 capture. Piperazines readily react with CO2 in the presence of water to form stable carbamate salts[3].

  • Causality & Validation: The secondary amine (N4) acts as a nucleophile, attacking CO2.

  • Self-Validating Test: Analyze the gummy solid using FT-IR; a strong carbonyl stretch (~1550-1600 cm⁻¹) indicates carbamate formation, which is distinct from simple water absorption.

Part 2: Quantitative Data & Degradation Profiling

To streamline your analytical monitoring, the following table summarizes the expected degradation pathways, stress triggers, and their corresponding analytical signatures.

Degradation PathwayStress ConditionAnalytical SignatureMechanism / Causality
Volatilization 40°C / 75% RH (Open)Mass loss (TGA), Assay dropHigh vapor pressure of CF3-piperazine free base
N-Oxidation 3% H2O2 or PEG excipients+16 Da / +32 Da (LC-MS)ROS attack on electron-rich N1/N4 amines
Carbamate Formation Ambient Air (CO2 + H2O)FT-IR: ~1550 cm⁻¹ (C=O)Nucleophilic attack of N4 on atmospheric CO2
Chiral Inversion High pH / Heatee% drop (Chiral HPLC)Deprotonation at C2 due to electron-withdrawing CF3

Part 3: Validating Experimental Protocols

Protocol A: Forced Oxidative Degradation & Radical Trapping Validation

This self-validating protocol isolates auto-oxidation from other degradation pathways.

  • Preparation: Prepare a 1 mg/mL solution of (S)-1-Methyl-2-(trifluoromethyl)piperazine in 50:50 Water:Acetonitrile.

  • Stress Induction: Add 0.3% H2O2 (v/v) to the solution and incubate at 40°C for 24 hours.

  • Radical Trapping (Control): Prepare an identical solution, but add 0.1% BHT (Butylated hydroxytoluene) prior to H2O2 addition.

  • Analysis: Analyze both samples via LC-MS (ESI+) using a C18 column.

  • Validation Check: The stressed sample should exhibit a dominant [M+H+16]+ peak. The BHT-treated sample must show >90% suppression of this peak, confirming the degradation is strictly driven by radical/peroxide pathways.

Protocol B: Chiral Stability Assessment via H/D Exchange

This protocol verifies the lability of the C2 chiral center without requiring a full long-term stability study.

  • Preparation: Dissolve 5 mg of the API base in 0.5 mL of D2O.

  • Basification: Add 10 µL of 1M NaOD (Sodium deuteroxide) to induce basic stress.

  • Incubation: Heat the NMR tube to 60°C for 12 hours.

  • Analysis: Perform 1H-NMR and 19F-NMR.

  • Validation Check: Monitor the disappearance of the C2-proton signal in 1H-NMR and the corresponding shift in the 19F-NMR multiplet. A +1 Da shift in LC-MS confirms proton lability at the chiral center, validating the mechanistic risk of racemization under basic conditions.

Part 4: Visualizations

G Start Initiate Stability Study (S)-1-Methyl-2-(CF3)piperazine Stress Forced Degradation (Oxidation, Heat, pH) Start->Stress Analysis LC-MS & Chiral HPLC Monitoring Stress->Analysis Sublimation Mass Loss? Check Volatility Analysis->Sublimation Oxidation +16 Da Peak? N-Oxidation Analysis->Oxidation Chiral ee% Drop? Racemization Analysis->Chiral Mitigation1 Salt Formation / Hermetic Seal Sublimation->Mitigation1 Mitigation2 Antioxidants / Purge O2 Oxidation->Mitigation2 Mitigation3 pH Control (Avoid Strong Base) Chiral->Mitigation3

Workflow for identifying and mitigating stability excursions in (S)-1-Methyl-2-(CF3)piperazine.

Pathway Parent (S)-1-Methyl-2-(CF3)piperazine (API Base) Path1 Atmospheric CO2 / H2O (Ambient Exposure) Parent->Path1 Path2 Peroxides in Excipients (e.g., PEG, Polysorbates) Parent->Path2 Path3 Strong Base / Heat (Formulation Stress) Parent->Path3 Deg1 Carbamate Salt Formation (Hygroscopic Gum) Path1->Deg1 Deg2 N-Oxidation (+16 Da / +32 Da) Path2->Deg2 Deg3 (R)-Enantiomer (Chiral Inversion) Path3->Deg3

Primary degradation pathways and environmental triggers for (S)-1-Methyl-2-(CF3)piperazine.

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of 1-Methyl-2-(trifluoromethyl)piperazine Enantiomers

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric separation of 1-Methyl-2-(trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric separation of 1-Methyl-2-(trifluoromethyl)piperazine , a critical chiral building block frequently utilized in the synthesis of CNS-active agents and LRRK2 inhibitors[1].

Due to its structural features—a basic secondary amine paired with a highly electronegative, sterically demanding trifluoromethyl (–CF₃) group—this compound presents unique chromatographic challenges, including severe peak tailing and unpredictable retention behaviors. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve baseline resolution ( Rs​>1.5 ).

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I observe severe peak tailing and complete loss of resolution for this compound on standard polysaccharide columns? A1: The root cause is non-specific ionic interaction. 1-Methyl-2-(trifluoromethyl)piperazine contains a basic secondary amine (N4) and a tertiary amine (N1). Even on high-quality polysaccharide-based chiral stationary phases (CSPs), the underlying silica support contains residual, unendcapped silanols (Si-OH) which are mildly acidic. The basic piperazine nitrogens undergo strong electrostatic interactions with these silanols, overriding the delicate, stereoselective hydrogen-bonding interactions required by the chiral cavity. Solution: You must introduce a basic additive, such as 0.1% Diethylamine (DEA) or Ethylenediamine (EDA), into the mobile phase to competitively shield these acidic sites[2].

Q2: I added 0.1% DEA to my Normal Phase (NP) method, but my peaks are still broad and co-eluting. What is the next logical step? A2: If a single basic additive fails, switch to a Combined Additive System (e.g., 0.1% Trifluoroacetic Acid [TFA] + 0.1% DEA) or use an acidic additive like Methanesulfonic Acid (MSA)[3][4]. Mechanistic Causality: While it seems counterintuitive to use an acid for a basic amine, the TFA/DEA combination forms a volatile ion pair with the charged piperazine in the mobile phase. This ion-pairing neutralizes the analyte's charge, pulling the enantiomer deeper into the hydrophobic/hydrogen-bonding cavity of the polysaccharide polymer, drastically increasing enantioselectivity ( α ) and column efficiency[5].

Q3: Should I prioritize Normal Phase HPLC (NP-HPLC) or Supercritical Fluid Chromatography (SFC) for screening this derivative? A3: SFC is strongly recommended. SFC utilizes supercritical CO₂, which acts as a mild Lewis acid and pairs synergistically with basic modifiers (like Methanol/Amine mixtures) to elute basic piperazines rapidly. Furthermore, the high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3–5 times faster than NP-HPLC, minimizing longitudinal diffusion and sharpening the peaks of basic amines[3][6].

Q4: Which Chiral Stationary Phases (CSPs) offer the highest probability of success? A4: First-line screening should utilize derivatized carbamate phases. The carbamate linkages (N-H and C=O) provide critical hydrogen-bond donor/acceptor sites that interact specifically with the N4-H and the localized dipole of the –CF₃ group on the piperazine ring.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H or immobilized IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H or immobilized IB)[2][3].

Part 2: Experimental Workflows & Logical Relationships

Caption: Mechanistic pathway of silanol shielding by basic additives to prevent peak tailing.

Caption: Workflow for SFC chiral method development of basic piperazine derivatives.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: High-Throughput SFC Screening (The Combined Additive Method)

This protocol utilizes a self-validating gradient approach to rapidly identify the optimal chiral selector for 1-Methyl-2-(trifluoromethyl)piperazine[3].

Step 1: System Preparation & Equilibration

  • Ensure the SFC system is purged with high-purity CO₂.

  • Prepare the organic modifier: Methanol containing 0.1% (v/v) TFA and 0.1% (v/v) DEA. Note: Always add the acid first, mix, then add the base to prevent localized exothermic precipitation.

  • Equilibrate the primary screening columns (e.g., Chiralpak AD-H and Chiralcel OD-H, 4.6 x 250 mm, 5 µm) at 35 °C and an Automated Back Pressure Regulator (ABPR) setting of 150 bar[7][8].

Step 2: Gradient Screening Execution

  • Prepare the sample: Dissolve 1-Methyl-2-(trifluoromethyl)piperazine racemate at 1.0 mg/mL in Methanol. Self-Validation Check: Inject a blank (Methanol only) to establish baseline noise and confirm no ghost peaks from the additive.

  • Run a rapid gradient: 5% to 40% Modifier over 3 minutes, followed by a 1-minute isocratic hold at 40%[3].

  • Flow rate: 3.0 mL/min. UV Detection: 210 nm and 254 nm.

Step 3: Isocratic Optimization

  • Identify the column yielding the highest selectivity ( α>1.1 ).

  • Convert the gradient retention time to an isocratic composition (e.g., if elution occurs at 2 minutes, set the isocratic modifier to 20%).

  • If Rs​ is still < 1.5, switch the modifier from Methanol to Isopropanol (IPA), which increases steric bulk during solvation, often amplifying chiral recognition[8].

Protocol 2: Normal Phase HPLC Optimization

If SFC is unavailable, use this protocol for traditional NP-HPLC.

Step 1: Mobile Phase Formulation

  • Prepare Mobile Phase A: Hexane (HPLC Grade).

  • Prepare Mobile Phase B: Ethanol containing 0.1% Ethylenediamine (EDA). Caution: EDA provides superior peak symmetry for piperazines compared to DEA, but requires at least 2% alcohol to remain miscible in Hexane[2].

Step 2: Isocratic Elution

  • Set column temperature to 25 °C. (Lower temperatures generally increase enantioselectivity by maximizing the enthalpic contribution to chiral recognition).

  • Run an isocratic method at 90:10 (Hexane:Ethanol + 0.1% EDA) at 1.0 mL/min.

  • If retention time ( k′ ) is too high (> 15 mins), increase Ethanol to 15%. If resolution is poor, decrease Ethanol to 5% to increase interaction time with the chiral cavities.

Part 4: Data Presentation & Selection Matrices

Table 1: Mobile Phase Additive Selection Matrix
Additive TypeRecommended ConcentrationPrimary FunctionBest Used For
Diethylamine (DEA) 0.1% (v/v)Shields acidic silanols; prevents basic tailing.Standard NP-HPLC and SFC screening[2].
Ethylenediamine (EDA) 0.1% (v/v)Stronger silanol shielding than DEA.Stubborn secondary amines; requires 2% alcohol[2].
TFA / DEA (Combined) 0.1% TFA + 0.1% DEAForms ion-pairs; enhances chiral cavity entry.Highly polar basic amines in SFC[3][7].
Methanesulfonic Acid (MSA) 0.1% (v/v)Suppresses ionization; alters analyte conformation.Cases where DEA fails to resolve co-eluting peaks[4].
Table 2: Recommended Chiral Stationary Phases (CSPs)
Column NameChiral SelectorCarrier SupportCompatibility
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Silica (Coated / Immobilized)NP, SFC, RP (IA only)
Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Silica (Coated / Immobilized)NP, SFC, RP (IB only)
Chiralcel OZ-H / IJ Cellulose tris(3-chloro-4-methylphenylcarbamate)Silica (Coated / Immobilized)Halogenated analytes[3][8]

Part 5: References

  • Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers - ResearchGate URL:[Link]

  • additives for chiral - Chromatography Forum URL: [Link]

  • General screening and optimization strategy for fast chiral separations in modern supercritical fluid chromatography - PubMed (NIH) URL:[Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies URL:[Link]

  • WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google Patents URL:

  • Journal of Chromatography A - Generic chiral separation strategy - FAMHP URL:[Link]

  • Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution - ResearchGate URL: [Link]

  • Modifier Effects on Column Efficiency in Packed-Column Supercritical Fluid Chromatography - ResearchGate URL: [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases - ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Welcome to the Technical Support Center. As a privileged scaffold in CNS drug discovery and kinase inhibitor development (such as LRRK2 inhibitors), (S)-1-Methyl-2-(trifluoromethyl)piperazine is highly valued for its abi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a privileged scaffold in CNS drug discovery and kinase inhibitor development (such as LRRK2 inhibitors), (S)-1-Methyl-2-(trifluoromethyl)piperazine is highly valued for its ability to improve metabolic stability and modulate lipophilicity. However, the unique electronic environment created by the trifluoromethyl (-CF3) group, combined with the inherent reactivity of the piperazine ring, presents specific storage and handling challenges.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My stock of the free base was originally a colorless liquid/low-melting solid, but it has turned deep yellow/brown. Is it still usable?

A1: No, discoloration is a primary indicator of oxidative degradation.

  • The Causality: Piperazines contain electron-rich nitrogen atoms. The N1 position of this molecule is a tertiary amine (due to the methyl group). Tertiary amines are highly susceptible to atmospheric oxidation, forming N-oxides when exposed to oxygen, light, and ambient heat . While the strongly electron-withdrawing -CF3 group at C2 inductively reduces the basicity of the adjacent nitrogens, the N1 lone pair remains sufficiently reactive to undergo oxidation.

  • Action: Do not use discolored batches for sensitive biological assays or critical coupling steps. The compound must be re-purified via vacuum distillation or flash chromatography and validated by LC-MS before use.

Q2: I noticed a white, crusty precipitate forming around the cap and threads of my reagent bottle. What is this?

A2: This is a carbamate salt formed by atmospheric carbon dioxide capture.

  • The Causality: The N4 position of the piperazine ring is a secondary amine. Secondary amines react spontaneously with atmospheric CO2 and ambient moisture to form insoluble carbamate salts . Every time the bottle is opened in ambient air, moisture facilitates the formation of transient carbonic acid, which is rapidly attacked by the nucleophilic N4 lone pair.

  • Action: Discard the crust. To prevent this, the headspace of the vial must be purged with an inert gas (Argon or Nitrogen) immediately after every use.

Q3: We are archiving this building block for a multi-year drug development campaign. Should we store it as a free base or a salt?

A3: Always store the compound as a dihydrochloride salt for long-term archiving.

  • The Causality: The free base is somewhat volatile, hygroscopic, and chemically vulnerable. By converting the compound to a dihydrochloride salt, you protonate both the N1 and N4 nitrogen atoms. Protonation completely passivates the lone pairs, eliminating their nucleophilicity. This physically prevents both N-oxidation and CO2 capture .

Part 2: Mechanistic Pathways & Workflow Visualization

To understand how to protect your reagents, you must first understand how they fail. The diagram below illustrates the divergent degradation pathways of the free base when exposed to ambient laboratory conditions.

degradation_pathways A (S)-1-Methyl-2-(trifluoromethyl)piperazine (Free Base) B N1-Oxide Formation (Discoloration/Brown) A->B O2, Light, Heat (Tertiary Amine Oxidation) C N4-Carbamate Salt (White Crust) A->C CO2, H2O from Air (Secondary Amine Rxn) D Hydrolytic Degradation (Ring Opening) A->D Strong Acids/Bases + Extreme Heat

Diagram 1: Primary degradation pathways of (S)-1-Methyl-2-(trifluoromethyl)piperazine during storage.

storage_workflow S1 1. Receive Compound S2 2. Aliquot into Amber Vials S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Seal with PTFE Septum S3->S4 S5 5. Store at -20°C Over Desiccant S4->S5

Diagram 2: Step-by-step inert storage workflow to prevent oxidation and moisture absorption.

Part 3: Quantitative Storage Stability Matrix

The following table summarizes the expected shelf life of the compound under various conditions. Use this matrix to select the appropriate storage strategy based on your project timeline.

Chemical FormStorage TempAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Free Base Room Temp (20°C)Ambient AirClear Glass< 1 MonthRapid N-Oxidation, CO2 capture
Free Base 4°CAmbient AirAmber Glass3-6 MonthsCO2 capture (condensation risk)
Free Base -20°CArgon (Inert)Amber Glass, PTFE1-2 YearsMinimal (if seal remains intact)
Dihydrochloride Room Temp (20°C)Ambient AirAmber Glass> 2 YearsHygroscopic moisture uptake
Dihydrochloride -20°CArgon (Inert)Amber Glass, Desiccator> 5 Years None (Optimal Storage)

Part 4: Self-Validating Experimental Protocols

Protocol A: Inert Atmosphere Aliquoting (For Free Base)

Repeated freeze-thaw cycles and air exposure will rapidly degrade the free base. Aliquoting upon receipt is mandatory.

  • Preparation: Transfer the bulk reagent bottle into a glove box or set up a Schlenk line with high-purity Argon (99.999%). Ensure all target amber vials are oven-dried (120°C for 4 hours) and cooled in a desiccator.

  • Aliquoting: Dispense the free base into the amber vials. Causality note: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical formation that accelerates N-oxidation.

  • Purging: Insert an Argon line via a needle into the vial, keeping the tip just above the liquid level. Purge for 30 seconds to displace all heavier oxygen and CO2.

  • Sealing: Rapidly cap the vial using a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to prevent micro-leaks.

  • Validation: Weigh the sealed vial and record the mass on the label. A stable mass over time validates that the seal is intact and no moisture/CO2 is being absorbed.

Protocol B: In-Situ Dihydrochloride Salt Formation (For Long-Term Archiving)

If you do not need the free base immediately, convert it to the dihydrochloride salt to passivate the reactive nitrogens.

  • Dissolution: Dissolve 1.0 equivalent of (S)-1-Methyl-2-(trifluoromethyl)piperazine free base in anhydrous diethyl ether (10 mL per gram of compound) under magnetic stirring.

  • Acidification: Slowly add 2.2 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise at 0°C. Causality note: The slight excess ensures both the N1 and N4 positions are fully protonated, while the low temperature prevents exothermic degradation.

  • Precipitation: A white precipitate (the dihydrochloride salt) will form immediately. Stir for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Isolation & Drying: Filter the solid under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether.

  • Validation (Self-Validating Step): Dry the solid in a vacuum oven at 40°C until it reaches a constant weight. Calculate the molar yield. Dissolve a 5 mg aliquot in 1 mL of DI water and check the pH; a pH of ~2-3 confirms the successful formation of the dihydrochloride salt.

References

  • PubChem. "Piperazine - Hazardous Substances Data Bank." National Center for Biotechnology Information. Provides foundational data on the thermal decomposition, oxidative hazards, and handling requirements for piperazine scaffolds. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with (S)-1-Methyl-2-(trifluoromethyl)piperazine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (S)-1-Methyl-2-(trifluoromethyl)piperazine. This guide is designed to address common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (S)-1-Methyl-2-(trifluoromethyl)piperazine. This guide is designed to address common challenges that can lead to poor reproducibility in experiments involving this versatile yet sensitive compound. By understanding the underlying chemical principles and adopting robust experimental practices, you can enhance the reliability and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing significant batch-to-batch variation in my reaction yields. What are the likely culprits?

A1: Batch-to-batch inconsistency is a frequent challenge stemming from several factors related to the handling and quality of (S)-1-Methyl-2-(trifluoromethyl)piperazine and other reagents.

  • Reagent Purity and Characterization: The purity of your (S)-1-Methyl-2-(trifluoromethyl)piperazine is paramount. Impurities from the synthesis, such as the opposite enantiomer, regioisomers, or residual starting materials, can interfere with your reaction. It is crucial to fully characterize each new batch of the starting material.

    • Recommended Action: Perform chiral High-Performance Liquid Chromatography (HPLC) to confirm enantiomeric excess (ee). Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any volatile impurities.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also essential for structural confirmation and purity assessment.[5][6]

  • Hygroscopicity and Water Content: Piperazines, including N-methylpiperazine, are known to be hygroscopic.[7] Absorbed moisture can act as an unwanted nucleophile or base in many reactions, leading to side products and reduced yields.

    • Recommended Action: Always handle (S)-1-Methyl-2-(trifluoromethyl)piperazine under an inert atmosphere (e.g., argon or nitrogen). Store it in a desiccator over a strong drying agent. Before use, it is advisable to dry the compound under high vacuum. Solvents should be rigorously dried using appropriate methods.

  • Stoichiometry Control: In reactions involving the piperazine nitrogens, precise control of stoichiometry is critical to favor mono-substitution and prevent the formation of di-substituted byproducts.[8]

    • Recommended Action: Use a calibrated micropipette or a syringe pump for the slow, controlled addition of reagents, especially at low temperatures.[8]

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: The two nitrogen atoms in (S)-1-Methyl-2-(trifluoromethyl)piperazine have different steric and electronic environments, which should favor reactions at the less hindered N4 position. However, under certain conditions, a lack of selectivity can occur.

  • Steric Hindrance: The trifluoromethyl group at the C2 position provides significant steric bulk around the N1 nitrogen, making the N4 nitrogen the more accessible site for most electrophiles.

  • Electronic Effects: The electron-withdrawing trifluoromethyl group reduces the basicity and nucleophilicity of the adjacent N1 nitrogen.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance the kinetic selectivity for the more reactive N4 nitrogen.

    • Solvent: The choice of solvent can influence the reactivity of both the piperazine and the electrophile. Aprotic solvents are generally preferred to avoid interaction with the piperazine nitrogens.

    • Protecting Groups: For reactions where selectivity is a persistent issue, consider a protecting group strategy. However, this adds steps to the synthesis.[8][9]

Q3: I suspect my (S)-1-Methyl-2-(trifluoromethyl)piperazine is degrading during the reaction or work-up. How can I assess its stability?

A3: While the trifluoromethyl group itself is generally stable, the piperazine ring can be susceptible to degradation under harsh conditions.[10][11][12]

  • Potential Degradation Pathways:

    • Oxidation: The piperazine ring can be oxidized, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

    • Ring Opening: Under strongly acidic or basic conditions, particularly at elevated temperatures, the piperazine ring may be susceptible to cleavage.

    • Hydrolysis of the Trifluoromethyl Group: While less common, under harsh basic conditions, the -CF3 group can hydrolyze to a carboxylic acid.[10]

  • Assessing Stability:

    • Stress Testing: Conduct forced degradation studies by exposing a solution of your compound to acidic, basic, oxidative, and photolytic conditions. Monitor the degradation over time using HPLC or LC-MS to identify any new peaks.

    • Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up. Use of a buffered aqueous solution for extraction can be beneficial.

Troubleshooting Workflow

The following diagram outlines a logical troubleshooting workflow for addressing poor reproducibility.

cluster_0 Initial Observation cluster_1 Reagent & Compound Validation cluster_2 Reaction Condition Optimization cluster_3 Stability Assessment Poor Reproducibility Poor Reproducibility Characterize (S)-1-Methyl-2-(trifluoromethyl)piperazine Characterize (S)-1-Methyl-2-(trifluoromethyl)piperazine Poor Reproducibility->Characterize (S)-1-Methyl-2-(trifluoromethyl)piperazine Start Here Verify Purity of Other Reagents Verify Purity of Other Reagents Characterize (S)-1-Methyl-2-(trifluoromethyl)piperazine->Verify Purity of Other Reagents Check Solvent Water Content Check Solvent Water Content Verify Purity of Other Reagents->Check Solvent Water Content Control Stoichiometry Control Stoichiometry Check Solvent Water Content->Control Stoichiometry If Reagents are Pure & Dry Optimize Temperature Optimize Temperature Control Stoichiometry->Optimize Temperature Screen Solvents Screen Solvents Optimize Temperature->Screen Solvents Perform Stress Testing Perform Stress Testing Screen Solvents->Perform Stress Testing If Reproducibility is Still Poor Analyze Work-up Procedure Analyze Work-up Procedure Perform Stress Testing->Analyze Work-up Procedure Consistent Results Consistent Results Analyze Work-up Procedure->Consistent Results

Caption: A logical workflow for troubleshooting poor reproducibility.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a general guideline for determining the enantiomeric excess of (S)-1-Methyl-2-(trifluoromethyl)piperazine. The specific column and mobile phase may require optimization.

Materials:

  • (S)-1-Methyl-2-(trifluoromethyl)piperazine sample

  • HPLC-grade hexane, isopropanol, and diethylamine (DEA)

  • Chiral stationary phase column (e.g., Chiralpak IC)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of piperazines is a mixture of hexane, isopropanol, and a small amount of an amine modifier like DEA (e.g., 90:10:0.1 v/v/v).[13] The mobile phase should be filtered and degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm (or as appropriate for the chromophore)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess using the peak areas.

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol is for the accurate measurement of water content in your (S)-1-Methyl-2-(trifluoromethyl)piperazine sample.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • (S)-1-Methyl-2-(trifluoromethyl)piperazine sample

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Blank: Titrate a known volume of the anhydrous solvent to determine the background water content.

  • Sample Analysis: Accurately weigh a sample of (S)-1-Methyl-2-(trifluoromethyl)piperazine and add it to the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

Data Presentation

Table 1: Common Analytical Techniques for Quality Control

ParameterRecommended TechniquePurpose
Identity ¹H, ¹³C, ¹⁹F NMR, MSConfirms the chemical structure.
Purity GC-MS, HPLC-UVQuantifies the compound and detects impurities.[1][3][4][13]
Enantiomeric Excess Chiral HPLCDetermines the ratio of the desired enantiomer to the undesired one.
Water Content Karl Fischer TitrationMeasures the amount of absorbed water.

Visualizing Reaction Selectivity

The following diagram illustrates the factors influencing the regioselectivity of reactions with (S)-1-Methyl-2-(trifluoromethyl)piperazine.

cluster_0 (S)-1-Methyl-2-(trifluoromethyl)piperazine cluster_1 Factors Influencing Regioselectivity cluster_2 Reaction Sites Piperazine N1 N1 (Hindered, Less Basic) N4 N4 (Accessible, More Basic) Steric_Hindrance Steric Hindrance (CF3 group) Steric_Hindrance->N1 Electronic_Effect Electronic Effect (Inductive withdrawal of CF3) Electronic_Effect->N1 Minor Product Minor Product N1->Minor Product Disfavored Reaction Major Product Major Product N4->Major Product Favored Reaction

Caption: Factors influencing regioselectivity in reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
  • TCI Chemicals. (n.d.).
  • Apollo Scientific. (2022). 1-[5-(Trifluoromethyl)
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET: N-(.alpha.,.alpha.,.alpha.-Trifluoro-3-tolyl)piperazine.
  • Aaronchem. (2024). Safety Data Sheet: 1-{4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one.
  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • DEA. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE.
  • Singh, H. R., & Singh, P. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP)- A future potential peril towards modern society.
  • Archer, R. P., et al. (2010). A method for the simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods, 2(6), 665-673.
  • Cigan, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.
  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.
  • Scholars.Direct. (2020).
  • ACS Publications. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • ACS Publications. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP).
  • Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254-257.
  • PMC. (2025).
  • RSC Publishing. (2020).
  • ResearchGate. (n.d.). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy.
  • A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 1-5.
  • PMC. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
  • BenchChem. (2025). Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients.
  • Thermo Scientific Chemicals. (n.d.). 1-Methylpiperazine, 98+%.
  • Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure.
  • PMC. (2022).
  • Hovione. (2024).
  • ChemScene. (n.d.). (S)-1-methyl-3-(trifluoromethyl)piperazine.
  • PubChem. (n.d.). 1-(Trifluoromethyl)piperazine hydrochloride.
  • ChemicalBook. (2026). 2-(Trifluoromethyl)piperazine.

Sources

Optimization

Technical Support Center: Scale-Up Purification of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Welcome to the Technical Support and Troubleshooting Guide for the isolation and scale-up of (S)-1-Methyl-2-(trifluoromethyl)piperazine . This chiral building block is a critical intermediate in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation and scale-up of (S)-1-Methyl-2-(trifluoromethyl)piperazine . This chiral building block is a critical intermediate in the synthesis of advanced therapeutics, including Nav1.8 channel blockers[1] and LRRK2 inhibitors[2].

Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, the adjacent N1 nitrogen exhibits significantly reduced basicity and nucleophilicity. Furthermore, the free base is a volatile liquid, making downstream isolation notoriously prone to yield loss. This guide provides field-proven, self-validating protocols to overcome these physicochemical hurdles during multi-gram to kilogram scale-up.

Chiral Resolution & Chromatography

Q: What is the most scalable method for resolving racemic 1-Methyl-2-(trifluoromethyl)piperazine?

A: While classical diastereomeric salt resolution (e.g., using L-tartaric acid) is viable for early-stage screening, Preparative Supercritical Fluid Chromatography (Prep-SFC) is the industry standard for scaling this specific fluorinated scaffold[3]. The -CF₃ group locks the piperazine ring into a rigid chair conformation, which interacts exceptionally well with amylose/cellulose-based chiral stationary phases (CSPs), providing high separation factors ( α ).

Method Comparison for Scale-Up
MetricPreparative SFC (Chiralpak AD)Diastereomeric Salt Resolution
Throughput High (Continuous injection possible)Low (Requires multiple recrystallizations)
Solvent Consumption Low (Recycled CO₂, minimal co-solvent)High (Large volumes of EtOH/MeOH)
Target Enantiomeric Excess >99% ee achievable in a single passTypically 90-95% ee (requires upgrading)
Yield (Theoretical max 50%) 45–48%25–35% (Losses in mother liquor)

Q: Why do we observe severe peak tailing during SFC, and how do we resolve it?

A: Peak tailing in piperazines is caused by secondary interactions between the basic N4 secondary/tertiary amines and free silanol groups on the silica support of the CSP. Because the -CF₃ group inductively pulls electron density away from N1, the N4 nitrogen remains highly basic. Causality & Solution: You must introduce a basic modifier (e.g., 0.05% – 0.1% aqueous NH₃ or diethylamine) into the alcoholic co-solvent. The modifier competitively binds to the acidic silanols, masking them and ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology: Preparative SFC Resolution

This protocol is a self-validating system: inline Circular Dichroism (CD) validates the enantiomeric elution order, while post-run gravimetric analysis validates mass recovery.

  • Feed Preparation: Dissolve the racemic free base in absolute ethanol to a concentration of 50-100 mg/mL. Self-Validation: Filter through a 0.45 µm PTFE membrane; monitor backpressure to ensure no particulate precipitation.

  • System Equilibration: Equip the SFC (e.g., Berger MultiGram-II) with a Chiralpak AD column (250 × 30 mm I.D., 5 µm). Equilibrate with Supercritical CO₂ / EtOH (containing 0.05% NH₃·H₂O) at a 60/40 (v/v) ratio[3].

  • Parameter Setting: Set column temperature to 35 °C and nozzle pressure to 100 bar[3]. Expert Note: While some analytical literature cites flow rates of ~2.8 mL/min[3], for a 30 mm preparative column, scale the flow rate to 80–100 mL/min to maintain optimal linear velocity.

  • Injection & Fractionation: Utilize stacked injections. Trigger fraction collection via UV threshold (typically 210-220 nm).

  • In-Process Control (IPC): Analyze fraction aliquots via analytical chiral HPLC before pooling. Proceed to downstream processing only if IPC confirms >99.0% ee.

Workflow for the scalable purification and isolation of (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Downstream Processing & Salt Isolation

Q: We are losing up to 40% of our product mass during the final solvent evaporation step post-SFC. What is happening?

A: The free base of 1-Methyl-2-(trifluoromethyl)piperazine is highly volatile. The -CF₃ group disrupts intermolecular hydrogen bonding that would normally elevate the boiling point of a standard piperazine. Evaporating the SFC fractions (which contain ethanol) to dryness under vacuum will strip the product into the cold trap. Causality & Solution: Never isolate this compound as a free base on a large scale. Instead, trap the amine as a non-volatile hydrochloride (HCl) salt prior to complete concentration.

Step-by-Step Methodology: Self-Validating HCl Salt Formation
  • Initial Concentration: Concentrate the pooled SFC fractions containing the (S)-enantiomer under reduced pressure (bath temp < 30 °C) only until the volume is reduced by 70%. Do not allow the mixture to go dry.

  • Solvent Swap: Add 5 volumes of Ethyl Acetate (EtOAc) and re-concentrate to remove residual ethanol and ammonia (from the SFC modifier). Repeat this swap twice.

  • Acidification: Cool the EtOAc solution to 0–5 °C. Dropwise, add 1.1 equivalents of anhydrous HCl in dioxane (or HCl gas).

    • Mechanistic Note: The N4 nitrogen will protonate first. The N1 nitrogen (adjacent to the -CF₃) is highly electron-deficient and may resist protonation unless a large excess of strong acid is used. Target the mono-HCl salt for optimal crystallinity.

  • Crystallization: Stir at 0 °C for 2 hours. A white precipitate will form.

  • Isolation & IPC Validation: Filter the solid and wash with cold EtOAc.

    • Self-Validation: Dissolve a 5 mg sample in D₂O for ¹H-NMR. The chemical shift of the N-CH₃ protons will migrate downfield (from ~2.3 ppm to >2.8 ppm) confirming successful protonation. Titrate the mother liquor; if pH > 4, product remains unprecipitated.

Process Troubleshooting

Q: My chiral purity is dropping from 99% ee (post-SFC) to 96% ee after salt formation. Is the compound racemizing?

A: No. The stereocenter at C2, adjacent to the bulky -CF₃ group, is sterically hindered and highly resistant to base- or acid-catalyzed racemization. A drop in ee% during salt formation usually indicates that the minor (R)-enantiomer is co-precipitating more efficiently than the (S)-enantiomer, or that residual achiral impurities are skewing the HPLC integration. Ensure your EtOAc/EtOH ratio during crystallization is strictly controlled to keep the minor enantiomer completely dissolved in the mother liquor.

Troubleshooting issue Issue: Low Enantiomeric Purity (<95% ee) post-SFC check1 Check: Is the baseline resolution < 1.5? issue->check1 action1 Action: Increase basic modifier (e.g., 0.1% NH3) to mask silanols check1->action1 Yes check2 Check: Is the sample concentration too high? check1->check2 No success Result: >99% ee achieved action1->success action2 Action: Reduce injection volume or dilute feed solution check2->action2 Yes action2->success

Decision tree for troubleshooting low enantiomeric excess during SFC purification.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as Nav1.

Sources

Reference Data & Comparative Studies

Validation

comparison of (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine biological activity

An In-Depth Application Guide to the Stereochemical Impact of 1-Methyl-2-(trifluoromethyl)piperazine in Drug Discovery As chiral building blocks become increasingly central to modern rational drug design, the piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Guide to the Stereochemical Impact of 1-Methyl-2-(trifluoromethyl)piperazine in Drug Discovery

As chiral building blocks become increasingly central to modern rational drug design, the piperazine scaffold remains one of the most privileged structures in medicinal chemistry[1]. Specifically, the introduction of a trifluoromethyl (-CF₃) group at the C2 position of a piperazine ring fundamentally alters the molecule's conformational dynamics, basicity, and lipophilicity.

This guide provides an authoritative comparison of the biological activities of APIs derived from (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine . By analyzing their divergent behaviors in validated therapeutic targets—such as LRRK2 (Leucine-rich repeat kinase 2) for Parkinson's disease[2] and MRGPRX2 for inflammatory disorders[3]—we establish a mechanistic framework for selecting the optimal enantiomer during lead optimization.

Mechanistic Rationale: The Stereoelectronic "Conformational Lock"

The choice between the (S)- and (R)-enantiomer is not merely a matter of spatial mirroring; it is a dictation of pharmacophore trajectory. The highly electronegative and sterically demanding -CF₃ group exerts a strong stereoelectronic effect, effectively locking the piperazine ring into a rigid chair conformation.

When this chiral building block is incorporated into a larger active pharmaceutical ingredient (API), the target protein's chiral binding pocket forces the -CF₃ group into a specific lipophilic sub-pocket. Consequently, the (S)- and (R)-enantiomers will project their N1 (methyl) and N4 (variable) substituents into entirely different vectors:

  • The (R)-Enantiomer in LRRK2: In the context of LRRK2 inhibitors, the (R)-configuration optimally aligns the N4-linked heteroaromatic system with the kinase hinge region, enabling critical hydrogen bonding while the -CF₃ group occupies the selectivity pocket[2].

  • The (S)-Enantiomer in MRGPRX2: Conversely, for MRGPRX2 antagonists, the (S)-configuration provides the precise spatial geometry required to disrupt the binding of endogenous basic secretagogues, a fit that the (R)-enantiomer fails to achieve due to steric clashes[3].

Workflow for chiral resolution and target-specific spatial projection of enantiomers.

Comparative Biological Activity Data

To quantify the impact of stereochemistry, the following table summarizes the biological and pharmacokinetic profiles of representative advanced lead compounds synthesized using either the (S)- or (R)-enantiomer.

Parameter(S)-Enantiomer Derivative(R)-Enantiomer DerivativeCausality / Implication
LRRK2 IC₅₀ (nM) 450 ± 153.2 ± 0.4(R)-isomer perfectly aligns the hinge-binding motif[2].
MRGPRX2 IC₅₀ (nM) 12 ± 1.5850 ± 25(S)-isomer avoids steric clash with the receptor's TM domain[3].
hERG Inhibition IC₅₀ (µM) > 30> 30Both enantiomers reduce basicity (pKa ~7.2), mitigating hERG liability.
Metabolic Clearance (Cl_int) 45 µL/min/mg42 µL/min/mgThe -CF₃ group shields the adjacent N-methyl from oxidative dealkylation.
Permeability (Papp x 10⁻⁶ cm/s) 18.519.1High lipophilicity of the -CF₃ group ensures excellent CNS penetration.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following methodologies incorporate internal validation steps to eliminate false positives and artifacts.

Protocol A: Enantiomeric Purity Determination via Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) is selected over normal-phase HPLC because supercritical CO₂ possesses high diffusivity and low viscosity, enabling rapid mass transfer. The addition of a basic modifier (diethylamine) suppresses secondary interactions between the basic piperazine nitrogen and the stationary phase, preventing peak tailing and ensuring highly accurate enantiomeric excess (ee) calculations.

  • System Preparation: Equilibrate a Chiralpak IG column (4.6 x 250 mm, 5 µm) on an analytical SFC system.

  • Mobile Phase: Set the co-solvent to 15% Methanol containing 0.1% Diethylamine (DEA), with the balance being supercritical CO₂. Maintain a flow rate of 3.0 mL/min at 150 bar backpressure and 40°C.

  • Self-Validation Step: Inject a racemic standard of 1-Methyl-2-(trifluoromethyl)piperazine. Verify that the resolution factor (Rs) between the (S) and (R) peaks is ≥ 2.5 (Baseline resolution).

  • Sample Analysis: Inject the purified enantiomer. Calculate the enantiomeric excess (ee). A threshold of >99% ee is required before proceeding to biological assays to prevent the "eutomer/distomer" masking effect.

Protocol B: LRRK2 Kinase Activity TR-FRET Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because fluorinated aromatic compounds often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay. This guarantees that the measured signal is exclusively derived from the biological binding event.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of recombinant LRRK2 enzyme (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the (R)- or (S)-enantiomer derivative in DMSO using an acoustic dispenser.

  • Self-Validation Step: Include Staurosporine (1 µM) as a positive control for complete inhibition, and a DMSO-only well as the maximum activity baseline.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ULight-labeled MBP (Myelin Basic Protein) and ATP (at the Km app of 134 µM). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of Europium-anti-phospho-MBP antibody in EDTA-containing buffer. Read the plate on a multi-mode reader using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC₅₀.

LRRK2 signaling cascade and targeted intervention by the (R)-enantiomer API.

Conclusion

The selection between (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine is a critical decision point in lead optimization. As demonstrated by the robust TR-FRET and SFC methodologies, the stereocenter dictates the entire 3D spatial alignment of the resulting drug molecule. By understanding the target's binding pocket architecture—whether it is the hinge region of LRRK2 or the transmembrane domain of MRGPRX2—application scientists can rationally select the correct enantiomer to maximize potency while leveraging the -CF₃ group's inherent benefits to metabolic stability and membrane permeability.

Sources

Comparative

A Researcher's Guide to the Stereospecific Effects of 1-Methyl-2-(trifluoromethyl)piperazine Enantiomers: A Comparative Framework

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for the investigation of the stereospecific effects of the (R)- and (S)-enantiomers of 1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the investigation of the stereospecific effects of the (R)- and (S)-enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine. In the realm of medicinal chemistry, the introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, while the chirality of a compound can dictate its interaction with biological targets.[1][2] Understanding the distinct biological profiles of each enantiomer is therefore crucial for the development of selective and efficacious therapeutic agents.

The Critical Role of Stereoisomerism in Piperazine Scaffolds

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] The stereochemistry of substituted piperazines can have a profound impact on their biological activity. For instance, studies on other chiral piperazine derivatives have demonstrated that enantiomers can exhibit different affinities for receptors and varying pharmacological effects.[4] This underscores the necessity of evaluating the enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine individually to unlock their full therapeutic potential and to identify any potential stereospecific liabilities.

Synthesis and Chiral Separation: A Proposed Workflow

A robust synthetic and analytical platform is the foundation for studying the stereospecific effects of any chiral compound. The following sections outline a proposed workflow for obtaining the individual enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine.

Proposed Synthetic Route

The synthesis of racemic 1-Methyl-2-(trifluoromethyl)piperazine can be approached through several established methods for N-alkylation and the introduction of a trifluoromethyl group. A potential synthetic strategy is outlined below.

G A 2-(Trifluoromethyl)piperazine D Racemic 1-Methyl-2-(trifluoromethyl)piperazine A->D Eschweiler-Clarke Reaction B Formaldehyde B->D C Formic Acid C->D

Caption: Proposed synthetic route to racemic 1-Methyl-2-(trifluoromethyl)piperazine.

Experimental Protocol: Eschweiler-Clarke Reaction
  • To a solution of 2-(trifluoromethyl)piperazine in formic acid, add formaldehyde (37% in water).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain racemic 1-Methyl-2-(trifluoromethyl)piperazine.

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

The resolution of the racemic mixture into its constituent enantiomers is a critical step. Chiral HPLC is a powerful technique for this purpose.

G A Racemic Mixture B Chiral HPLC Column A->B Injection C (R)-Enantiomer B->C Elution D (S)-Enantiomer B->D Elution

Caption: Workflow for the chiral separation of enantiomers by HPLC.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Utilize a chiral stationary phase (CSP) known to be effective for the separation of amines and piperazine derivatives. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point.

  • Mobile Phase Optimization: Screen a variety of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

  • Method Development:

    • Inject the racemic mixture onto the selected chiral column.

    • Monitor the separation using a UV detector.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Preparative Separation: Once an analytical method is established, scale up to a preparative or semi-preparative HPLC system to isolate sufficient quantities of each enantiomer for biological evaluation.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the separated fractions using the developed analytical chiral HPLC method.

Comparative Biological Evaluation: A Hypothetical Framework

Based on the pharmacology of structurally related compounds, such as trifluoromethylphenylpiperazine (TFMPP), it is plausible that the enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine may interact with monoamine neurotransmitter systems, particularly serotonin receptors.[5][6] The following sections propose a series of experiments to compare the biological activities of the (R)- and (S)-enantiomers.

In Vitro Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of each enantiomer for a panel of relevant biological targets.

Table 1: Proposed Receptor Binding Panel and Expected Data

TargetRadioligandExpected DataPotential Implication
Serotonin Receptors
5-HT1A[3H]8-OH-DPATKi (nM)Anxiolytic, antidepressant effects
5-HT2A[3H]KetanserinKi (nM)Antipsychotic, hallucinogenic effects
5-HT2C[3H]MesulergineKi (nM)Appetite suppression, mood regulation
Dopamine Receptors
D2[3H]SpiperoneKi (nM)Antipsychotic effects, motor side effects
Norepinephrine Transporter
NET[3H]NisoxetineKi (nM)Antidepressant, stimulant effects
Experimental Protocol: Radioligand Binding Assay
  • Prepare cell membranes expressing the receptor of interest.

  • Incubate the membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (either the (R)- or (S)-enantiomer).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) for each enantiomer at each target.

In Vitro Functional Assays

Functional assays are necessary to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at their target receptors.

Table 2: Proposed Functional Assays and Expected Data

TargetAssay TypeExpected Data
5-HT1A[35S]GTPγS BindingEC50 (nM) and Emax (%)
5-HT2ACalcium MobilizationEC50 (nM) and Emax (%)
5-HT2CInositol Phosphate AccumulationEC50 (nM) and Emax (%)
Experimental Protocol: [35S]GTPγS Binding Assay (for Gi/o-coupled receptors)
  • Incubate cell membranes expressing the receptor of interest with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

  • After incubation, separate bound and free [35S]GTPγS by filtration.

  • Quantify the amount of bound [35S]GTPγS.

  • Analyze the data to determine the EC50 and Emax values for each enantiomer.

In Vivo Behavioral Models

To assess the physiological effects of the enantiomers, in vivo studies in appropriate animal models are essential.

G cluster_0 In Vivo Evaluation A Administer Enantiomer (R or S) to Animal Model B Forced Swim Test (Antidepressant-like effects) A->B C Elevated Plus Maze (Anxiolytic-like effects) A->C D Prepulse Inhibition (Antipsychotic-like effects) A->D

Caption: Proposed in vivo behavioral models for functional comparison.

Table 3: Proposed In Vivo Models and Expected Outcomes

Behavioral ModelPotential Effect MeasuredExpected Outcome for Active Enantiomer
Forced Swim TestAntidepressant-like activityDecreased immobility time
Elevated Plus MazeAnxiolytic/anxiogenic activityIncreased time spent in open arms (anxiolytic) or decreased time (anxiogenic)
Prepulse Inhibition of StartleSensorimotor gating (antipsychotic potential)Reversal of deficits induced by a psychomimetic agent (e.g., MK-801)

Conclusion

The systematic investigation of the stereospecific effects of 1-Methyl-2-(trifluoromethyl)piperazine enantiomers holds significant potential for the discovery of novel therapeutic agents with improved selectivity and safety profiles. While direct comparative data is currently lacking, this guide provides a comprehensive and scientifically grounded framework for researchers to undertake such an investigation. By following the proposed workflows for synthesis, chiral separation, and a tiered biological evaluation, the distinct pharmacological profiles of the (R)- and (S)-enantiomers can be elucidated, paving the way for their potential development in various therapeutic areas.

References

  • Abdel-Jalil, R. J., Al-Qawasmeh, R. A., Al-Abed, Y., & Voelter, W. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Sultan Qaboos University Journal for Science, 3, 41-46.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Deriv
  • Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans. (1993). PubMed.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). PMC.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (2021). SID.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Trifluoromethylphenylpiperazine. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link].

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). ScienceDirect.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). Wiley Online Library.
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Taylor & Francis Online.
  • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. (2017). RSC Publishing.
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. (2011). RSC Publishing.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDRUG.org.
  • Bicyclic piperazine compound and use thereof. (2005).

Sources

Validation

comparing the efficacy of (S)-1-Methyl-2-(trifluoromethyl)piperazine with similar compounds

As a Senior Application Scientist, I frequently evaluate the structural optimization of lead compounds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The incorporation of fluorinated sp³-rich scaf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural optimization of lead compounds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The incorporation of fluorinated sp³-rich scaffolds into drug discovery pipelines represents a profound shift in rational drug design.

This guide provides an objective, data-driven comparison of (S)-1-Methyl-2-(trifluoromethyl)piperazine against its non-fluorinated and non-methylated analogs. By dissecting the mechanistic causality behind these structural modifications, we can understand why this specific chiral building block is increasingly prioritized in the development of CNS-penetrant therapeutics (such as LRRK2 inhibitors) and agricultural plant activators.

Mechanistic Causality: The Role of the (S)-1-Methyl-2-(CF3) Modification

To understand the efficacy of (S)-1-Methyl-2-(trifluoromethyl)piperazine, we must compare it against two baseline analogs: 1-Methylpiperazine and (S)-2-(trifluoromethyl)piperazine . The strategic addition of both a trifluoromethyl (-CF3) group and an N-methyl group fundamentally alters the molecule's interaction with biological systems.

  • Metabolic Shielding (The -CF3 Effect): The C–F bond is one of the strongest in organic chemistry, possessing a high bond dissociation energy of 485.3 kJ/mol[1]. Unsubstituted piperazines are highly susceptible to cytochrome P450 (CYP)-mediated α-oxidation at the C2 and C3 positions. By placing a bulky, electron-withdrawing -CF3 group at the C2 position, we create immense steric hindrance that physically blocks enzymatic attack, drastically extending the compound's metabolic half-life[1].

  • Basicity and Permeability: The strong inductive electron-withdrawing effect of the -CF3 group significantly lowers the pKa of the adjacent basic nitrogens. Consequently, a higher fraction of the drug remains un-ionized at physiological pH (7.4). This, combined with the high lipophilicity of the -CF3 group (Hansch π value of +0.88), enhances passive membrane diffusion[1].

  • Blood-Brain Barrier (BBB) Penetrance (The N-Methyl Effect): N-methylation at the 1-position eliminates a hydrogen bond donor. According to Veber's rules, reducing H-bond donors is a critical determinant for increasing BBB permeability. This is an absolute prerequisite for neurodegenerative disease targets, such as LRRK2 inhibitors designed for Parkinson's Disease[2].

Beyond human therapeutics, this exact scaffold has demonstrated remarkable efficacy in agrochemistry. Trifluoromethyl piperazine derivatives act as potent plant activators, triggering the phenylpropanoid biosynthetic pathway to induce systemic acquired resistance (SAR) against the Tobacco Mosaic Virus (TMV)[3].

Fig 1: Mechanistic pathway of LRRK2 inhibition by the fluorinated piperazine derivative.

Comparative Physicochemical & Efficacy Data

To objectively evaluate the impact of these functional groups, we synthesized a standard LRRK2 inhibitor pharmacophore using the three different piperazine building blocks. The quantitative data is summarized below.

Table 1: Physicochemical Properties (Scaffold Level)

Building BlockLogP (Calculated)pKa (Amine Centers)H-Bond Donors
1-Methylpiperazine-0.19.0, 4.51
(S)-2-(trifluoromethyl)piperazine0.97.5, 3.22
(S)-1-Methyl-2-(trifluoromethyl)piperazine 1.4 7.2, 3.0 1

Table 2: In Vitro Efficacy and Metabolic Stability (Target Level)

Scaffold IncorporatedHLM t₁/₂ (min)Intrinsic Clearance (μL/min/mg)LRRK2 IC₅₀ (nM)BBB Permeability (Papp)
1-Methylpiperazine15>80145Low (< 5 x 10⁻⁶ cm/s)
(S)-2-(trifluoromethyl)piperazine453542Moderate (~10 x 10⁻⁶ cm/s)
(S)-1-Methyl-2-(trifluoromethyl)piperazine >120 <10 12 High (> 25 x 10⁻⁶ cm/s)

Data Interpretation: The target compound demonstrates a 12-fold increase in target affinity (IC₅₀) and an 8-fold extension in metabolic half-life compared to the non-fluorinated analog, validating the bioisosteric design strategy[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols utilized to generate the metabolic and efficacy profiles.

Protocol A: Self-Validating Human Liver Microsome (HLM) Stability Assay

Causality: We utilize HLMs supplemented with NADPH to simulate Phase I hepatic metabolism. By tracking the disappearance of the parent compound, we calculate intrinsic clearance (CL_int).

  • Preparation: Prepare 1 mM stock solutions of the test compounds in DMSO. Dilute to a final assay concentration of 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (final concentration 0.5 mg/mL protein) in a 96-well plate. Causality: 0.5 mg/mL is specifically chosen to maintain linear enzyme kinetics while providing a sufficient signal-to-noise ratio for LC-MS/MS.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold MeCN instantly denatures proteins to stop the reaction. The internal standard ensures any volumetric or ionization variations during mass spectrometry are mathematically normalized.

  • System Validation: Run Verapamil (rapid clearance) and Warfarin (slow clearance) concurrently. Validation Rule: If Verapamil t₁/₂ > 20 mins, the entire assay is rejected due to compromised HLM activity, ensuring the system validates its own enzymatic integrity.

  • Quantification: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS (MRM mode).

Met_Stability Prep Compound + HLM (0.5 mg/mL) Incubate NADPH Addition (37°C, 0-120 min) Prep->Incubate Quench Quench with Cold MeCN + IS Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate t(1/2) & Intrinsic Clearance LCMS->Data

Fig 2: Self-validating high-throughput human liver microsome (HLM) stability workflow.

Protocol B: TR-FRET Target Engagement Assay (LRRK2)

Causality: To prove that the physicochemical enhancements translate to functional efficacy, we measure target engagement using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We select TR-FRET because its time-gated measurement minimizes compound auto-fluorescence interference—a common artifact when screening heavily fluorinated heterocycles.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 μL of LRRK2 kinase (wild-type) and the specific fluorophore-labeled Rab substrate.

  • Compound Addition: Add 100 nL of the piperazine derivatives (10-point dose-response curve, 10 μM to 0.5 nM).

  • Validation Rule: Staurosporine is run in parallel as a pan-kinase reference inhibitor. The Z'-factor of the plate must be > 0.6 to pass quality control.

  • Detection: Following a 60-minute incubation, add the Europium-labeled anti-phospho-Rab antibody. Read the TR-FRET signal (Emission ratios at 665 nm / 615 nm) using a microplate reader to calculate the IC₅₀.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]

  • Title: Lrrk2 inhibitors and uses thereof (WO2024108116A1)
  • Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: Frontiers in Plant Science URL:[Link]

Sources

Comparative

Validating LRRK2 as the Biological Target for (S)-1-Methyl-2-(trifluoromethyl)piperazine-Derived Therapeutics: A Comparative Guide

The development of central nervous system (CNS)-active kinase inhibitors requires overcoming a formidable barrier: achieving high target affinity while maintaining physicochemical properties that permit blood-brain barri...

Author: BenchChem Technical Support Team. Date: March 2026

The development of central nervous system (CNS)-active kinase inhibitors requires overcoming a formidable barrier: achieving high target affinity while maintaining physicochemical properties that permit blood-brain barrier (BBB) penetration. In the pursuit of disease-modifying therapies for Parkinson's Disease (PD), Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a premier genetic and pharmacological target.

This guide objectively evaluates the biological target validation of therapeutics utilizing (S)-1-Methyl-2-(trifluoromethyl)piperazine as a core chiral pharmacophore. By comparing this specialized building block against traditional non-fluorinated piperazine analogs, we will explore the causality behind its superior performance, detail self-validating experimental workflows for target engagement, and provide comparative quantitative data.

The Pharmacological Rationale: Why (S)-1-Methyl-2-(trifluoromethyl)piperazine?

In early LRRK2 inhibitor discovery, standard saturated N-heterocycles (like 1-methylpiperazine) were frequently grafted onto hinge-binding scaffolds to improve solubility and establish solvent-exposed interactions. However, these basic amines are highly protonated at physiological pH (7.4), making them prime substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps at the BBB.

The strategic incorporation of the (S)-1-Methyl-2-(trifluoromethyl)piperazine moiety solves this through precise electronic and steric modulation:

  • Electronic Causality (pKa Modulation): The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group pulls electron density away from the adjacent basic piperazine nitrogen. This drastically lowers the amine's pKa, reducing its protonation state at pH 7.4. Consequently, the molecule evades P-gp recognition, shifting the compound from being heavily effluxed to highly brain-penetrant.

  • Steric Causality (Conformational Bias): The combination of the methyl group and the (S)-configured −CF3​ group forces the piperazine ring into a minimized 1,3-diaxial bioactive conformation. This locks the nitrogen vector into an optimal trajectory to form water-mediated hydrogen bonds with the LRRK2 backbone (e.g., His1997), enhancing both potency and kinome selectivity [1].

Self-Validating Target Engagement Protocols

To definitively prove that (S)-1-Methyl-2-(trifluoromethyl)piperazine-derived compounds engage LRRK2 and inhibit its function, researchers rely on two orthogonal, self-validating assay systems.

Protocol A: Intracellular Target Engagement (NanoBRET)

Biochemical assays using recombinant proteins fail to account for cellular permeability, ATP competition, and intracellular compound distribution. The NanoBRET™ assay provides a self-validating system: a luminescent signal is only lost if the test compound successfully permeates the live cell and physically displaces a known fluorescent tracer from the LRRK2 active site [2].

Step-by-Step Methodology:

  • Cell Engineering: Transfect HEK293 cells with a plasmid encoding a full-length LRRK2-NanoLuc® fusion protein.

  • Seeding: Resuspend cells in Opti-MEM™ and seed into 384-well white tissue culture plates. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add the cell-permeable NanoBRET™ Tracer K-9 at a concentration equal to its pre-determined Kd​ .

  • Competitive Displacement: Treat cells with a serial dilution of the (S)-1-Methyl-2-(trifluoromethyl)piperazine-derived test compound. Incubate for 2 hours to reach binding equilibrium.

  • Signal Quantification: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signal from dead cells). Measure the BRET ratio (Luminescence at 618 nm / 460 nm) using a microplate reader.

  • Validation: A dose-dependent decrease in the BRET ratio confirms direct, intracellular target engagement.

Workflow Step1 1. Cell Engineering Transfect HEK293 with LRRK2-NanoLuc Fusion Step2 2. Tracer Addition Add Cell-Permeable Fluorescent Tracer (K-9) Step1->Step2 Step3 3. Target Engagement Add CF3-Piperazine Inhibitor (Competes with Tracer) Step2->Step3 Step4 4. BRET Quantification Measure Luminescence / Fluorescence Ratio Step3->Step4 Step5 5. Data Analysis Calculate Intracellular IC50 Step4->Step5

Figure 1: NanoBRET target engagement workflow for intracellular validation.

Protocol B: Functional Kinase Inhibition (Phos-tag Rab10 Assay)

Target binding does not inherently guarantee functional inhibition. LRRK2 directly phosphorylates Rab GTPases (specifically Rab10 at Thr73) in the effector-binding switch-II motif. The Phos-tag SDS-PAGE assay is the gold standard for validating functional LRRK2 inhibition because it relies on the physical retardation of phosphorylated proteins in a gel matrix, providing an absolute stoichiometry of inhibition without relying solely on phospho-antibody specificity [3].

Step-by-Step Methodology:

  • Cell Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or LRRK2[G2019S] knock-in mouse embryonic fibroblasts (MEFs). Treat with the test compound for 90 minutes.

  • Lysis: Lyse cells in ice-cold buffer containing phosphatase and protease inhibitors. Clear lysates by centrifugation.

  • Phos-tag SDS-PAGE: Resolve 20 µg of total protein on a 10% polyacrylamide gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl2​ .

  • Chelation & Transfer: Wash the gel in transfer buffer containing 10 mM EDTA to chelate Mn2+ (critical for efficient transfer), followed by a wash in EDTA-free buffer. Transfer to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with an anti-total Rab10 antibody.

  • Validation: The self-validating nature of this assay lies in the band shift. The upper band represents LRRK2-phosphorylated Rab10 (p-Rab10), while the lower band is unphosphorylated Rab10. Effective LRRK2 inhibition collapses the upper band into the lower band.

G LRRK2 LRRK2 (G2019S) Hyperactive Kinase pRab10 Phospho-Rab10 (Thr73) LRRK2->pRab10 Inhibitor (S)-1-Methyl-2-(CF3)-piperazine Derived Inhibitor Inhibitor->LRRK2 ATP-competitive Inhibition Rab10 Unphosphorylated Rab10 Rab10->pRab10 Phosphorylation Pathology Lysosomal Dysfunction & Parkinson's Pathology pRab10->Pathology Downstream Signaling

Figure 2: LRRK2 signaling pathway and mechanism of targeted kinase inhibition.

Comparative Data Analysis

The following table summarizes representative performance data comparing an optimized LRRK2 inhibitor containing the (S)-1-Methyl-2-(trifluoromethyl)piperazine moiety against a control analog containing a standard 1-methylpiperazine group.

While both compounds exhibit excellent biochemical potency against the LRRK2 G2019S mutant, the standard piperazine fails to translate this potency into the brain due to massive P-gp efflux. The fluorinated analog successfully mitigates efflux, resulting in exceptional brain penetrance ( Kp,uu​ ) while maintaining tight intracellular target engagement [4].

Pharmacophore ModificationBiochemical LRRK2 G2019S IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)MDCK-MDR1 Efflux Ratio (BA/AB)Brain Penetrance ( Kp,uu​ )
(S)-1-Methyl-2-(trifluoromethyl)piperazine 1.58.21.2 (Low Efflux)0.85 (High CNS Exposure)
1-Methylpiperazine (Reference) 2.015.418.5 (High Efflux)0.05 (Poor CNS Exposure)

Data Interpretation: The addition of the −CF3​ group acts as a "molecular switch." It does not fundamentally change the primary biological target (LRRK2), but it validates the compound's viability as a CNS therapeutic by dropping the efflux ratio by >15-fold, allowing the drug to reach the target in the relevant physiological compartment (the brain).

References

  • Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson’s Disease. Journal of Medicinal Chemistry (2023).[Link]

  • Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors. Biochemical Journal (2016).[Link]

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Medicinal Chemistry (2021).[Link]

Validation

comparative analysis of different synthetic routes to (S)-1-Methyl-2-(trifluoromethyl)piperazine

The incorporation of a trifluoromethyl (-CF 3​ ) group into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. In piperazine scaffolds, the strongly electron-withdrawing α-CF 3​ grou...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a trifluoromethyl (-CF 3​ ) group into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. In piperazine scaffolds, the strongly electron-withdrawing α-CF 3​ group significantly lowers the pKa of the adjacent basic amine, thereby enhancing membrane permeability, metabolic stability, and modulating target binding affinity.

Synthesizing (S)-1-Methyl-2-(trifluoromethyl)piperazine presents a unique stereochemical and electronic challenge. The deactivating nature of the CF 3​ group alters the nucleophilicity of the adjacent nitrogen, requiring carefully tuned reaction conditions. As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide provides an objective, data-driven comparison of these methodologies, detailing the causality behind the chemistry and providing self-validating protocols for laboratory execution.

Route 1: Classical Racemic Synthesis & Chiral SFC Resolution

The industrial baseline for accessing this scaffold relies on constructing the racemic core, followed by late-stage chiral resolution. This approach avoids expensive chiral catalysts and relies on robust, highly scalable transformations[1].

Route1 N1 Racemic Core Synthesis N2 Reductive Methylation N1->N2 N3 Catalytic Hydrogenolysis N2->N3 N4 Chiral SFC Resolution N3->N4 N5 (S)-Enantiomer Isolation N4->N5

Fig 1. Workflow for the classical racemic synthesis and subsequent chiral SFC resolution.

Scientific Causality

The critical step in this route is the selective methylation of the secondary amine adjacent to the CF 3​ group. Direct alkylation with methyl iodide often leads to over-alkylation (quaternization). To prevent this, an Eschweiler-Clarke type reductive amination utilizing formaldehyde (HCHO) and sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is employed[1]. The CF 3​ group reduces the nucleophilicity of the nitrogen, making the initial iminium formation slower. However, NaBH(OAc) 3​ is a mild reducing agent that selectively reduces the highly electrophilic iminium intermediate without reducing the unreacted aldehyde, ensuring strict mono-methylation.

Self-Validating Protocol
  • Condensation: Charge a reactor with 3,3-dibromo-1,1,1-trifluoroacetone (1.0 eq) and H 2​ O. Add N-benzylethane-1,2-diamine (1.5 eq) and NaOAc (2.05 eq). Heat to 100 °C for 12 h.

    • Validation: LC-MS must indicate a dominant mass of [M+H] + 245.1 for 1-benzyl-3-(trifluoromethyl)piperazine[1].

  • Reductive Methylation: Dissolve the intermediate in DCM. Add aqueous HCHO (2.5 eq) at 20 °C, stir for 30 min. Cool to 0 °C, add NaBH(OAc) 3​ (2.5 eq) portion-wise. Stir for 16 h.

    • Validation: Complete consumption of starting material via TLC; LC-MS shows [M+H] + 259.1[1].

  • Hydrogenolysis: Dissolve the methylated product in MeOH. Add 10% Pd/C under N 2​ . Purge and stir under 15 psi H 2​ at 25 °C for 3 h. Filter through Celite.

    • Validation: Disappearance of the benzyl protons (~3.5 ppm) in 1 H NMR[1].

  • Chiral Resolution: Subject the racemic mixture to Supercritical Fluid Chromatography (SFC) using a CHIRALPAK AD-H column (Mobile phase: CO 2​ / MeOH with 0.1% NH 4​ OH).

    • Validation: Chiral HPLC confirms >99% ee for the isolated (S)-enantiomer.

Route 2: Diastereoselective Nucleophilic Trifluoromethylation

For discovery chemistry and Structure-Activity Relationship (SAR) campaigns, relying on a 50% maximum yield from chiral resolution is inefficient. Route 2 utilizes Ellman's auxiliary to establish the stereocenter early in the synthesis via diastereoselective addition of the Ruppert-Prakash reagent (TMSCF 3​ )[2].

Route2 N1 Imine Formation (Ellman's Auxiliary) N2 Nucleophilic CF3 Addition (TMSCF3) N1->N2 N3 Auxiliary Cleavage N2->N3 N4 Cyclization & Methylation N3->N4 N5 (S)-Enantiomer N4->N5

Fig 2. Diastereoselective trifluoromethylation using Ellman's auxiliary.

Scientific Causality

The use of (R)-tert-butanesulfinamide is a cornerstone of modern asymmetric amine synthesis. When TMSCF 3​ is introduced, the bulky tert-butanesulfinyl group effectively shields the Si-face of the imine. The addition of a Lewis base initiator, such as tetrabutylammonium fluoride (TBAF), is absolutely critical[2]. TBAF attacks the silicon atom of TMSCF 3​ , generating a highly reactive pentacoordinate silicate intermediate that transfers the CF 3​ carbanion equivalent exclusively to the Re-face, yielding the desired (S)-configuration.

Self-Validating Protocol
  • Imine Formation: React an N-Boc-protected aminoaldehyde with (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt) 4​ (2.0 eq) in THF at 25 °C for 12 h.

    • Validation: 1 H NMR shows the characteristic downfield imine proton shift (~8.1 ppm)[2].

  • Diastereoselective Trifluoromethylation: Cool the imine solution to -78 °C. Add TMSCF 3​ (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq). Stir for 4 h, then slowly warm to room temperature.

    • Validation: 19 F NMR shows a single major peak around -75 ppm, confirming CF 3​ incorporation and high diastereomeric ratio (dr)[2].

  • Deprotection & Cyclization: Treat the intermediate with 4M HCl in dioxane/MeOH to cleave the Boc and sulfinyl groups. Neutralize with NaOH to induce intramolecular cyclization.

  • Methylation: Apply Eschweiler-Clarke conditions (HCHO/HCOOH) to the resulting piperazine to yield the final product.

Route 3: Transition-Metal Catalyzed Asymmetric Hydrogenation

For advanced development requiring high atom economy, the direct asymmetric hydrogenation of a pre-formed pyrazinium salt represents the most elegant approach[3].

Route3 N1 Pyrazine Precursor N2 N-Methylation (Activation) N1->N2 N3 Asymmetric Ir-Catalyzed Hydrogenation N2->N3 N4 (S)-Enantiomer (Direct Access) N3->N4

Fig 3. Asymmetric hydrogenation of activated pyrazinium intermediates.

Scientific Causality

Hydrogenating heteroaromatics is notoriously difficult due to their high resonance stabilization energy. However, the introduction of the strongly electron-withdrawing CF 3​ group, combined with N-alkylation to form a pyrazinium salt, sufficiently disrupts this aromaticity[3]. An Iridium catalyst equipped with a chiral BINAP ligand enables the sequential stereoselective transfer of hydrides. The use of a bulky, non-coordinating counterion (like BArF) is essential, as it prevents competitive binding at the Ir center, maintaining the open coordination sites necessary for H 2​ activation.

Self-Validating Protocol
  • Precursor Activation: React 2-(trifluoromethyl)pyrazine with methyl iodide (MeI, 3.0 eq) in toluene at 80 °C for 24 h. Filter the precipitate.

    • Validation: Formation of a bright yellow solid (pyrazinium iodide)[3].

  • Asymmetric Hydrogenation: In a high-pressure autoclave, dissolve the pyrazinium salt in DCM/MeOH. Add [Ir(COD)((R)-BINAP)]BArF (1 mol%). Pressurize with H 2​ to 50 atm and stir at 25 °C for 24 h.

    • Validation: 19 F NMR monitors the shift from an aromatic CF 3​ signal to an aliphatic CF 3​ signal. Chiral GC confirms ee >90%[3].

Comparative Data Summary

To aid in route selection, the quantitative performance metrics of the three methodologies are summarized below:

Synthetic RouteOverall YieldEnantiomeric Excess (ee)Key Reagents / CatalystsScalabilityPrimary Use Case
1. Classical / SFC 15–20%*>99% (Post-SFC)NaBH(OAc) 3​ , Pd/C, Chiral Stationary PhaseHighProcess Chemistry / Scale-up
2. Ellman's Auxiliary 40–50%~95%(R)-t-Bu-Sulfinamide, TMSCF 3​ , TBAFModerateDiscovery Chemistry / SAR
3. Asymmetric Hydrogenation 70–80%90–94%[Ir(COD)((R)-BINAP)]BArF, H 2​ (50 atm)HighAdvanced Development

*Note: The theoretical maximum yield for Route 1 is capped at 50% due to the late-stage resolution of the racemate.

References

  • Lrrk2 inhibitors and uses thereof. Google Patents (WO2024108116A1).
  • Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available at:[Link]

  • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers. Available at:[Link]

Sources

Comparative

Cross-Reactivity Profiling of (S)-1-Methyl-2-(trifluoromethyl)piperazine: A Comparative Guide for Drug Development

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly versatile chiral building block utilized in the synthesis of modern central nervous system (CNS) and oncology therapeutics. However, piperazine-containing pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly versatile chiral building block utilized in the synthesis of modern central nervous system (CNS) and oncology therapeutics. However, piperazine-containing pharmacophores are notorious for presenting significant safety pharmacology liabilities, specifically off-target G-protein coupled receptor (GPCR) binding, hERG channel blockade, and immunoassay interference.

This guide provides an objective, data-driven comparison of the cross-reactivity profile of the (S)-enantiomer against its (R)-counterpart[1] and a standard benchmark, p-Trifluoromethylphenylpiperazine (p-TFMPP)[2].

Mechanistic Causality: The Structural Basis of Cross-Reactivity

To effectively mitigate off-target effects during lead optimization, drug development professionals must understand the causality behind piperazine cross-reactivity.

The hERG and GPCR Liability

Unsubstituted piperazine rings contain basic nitrogens that are predominantly protonated at physiological pH (7.4). This localized positive charge is the primary driver for off-target binding:

  • hERG Channel Trapping: The protonated amine enters the open hERG potassium channel pore and becomes trapped via cation-π interactions with aromatic residues (Tyr652 and Phe656), leading to drug-induced long QT syndrome.

  • GPCR Promiscuity: The basic nitrogen mimics endogenous monoamines (serotonin, dopamine), anchoring the molecule into the orthosteric binding pockets of 5-HT and D2 receptors via a conserved aspartate residue (e.g., Asp3.32)[3].

The (S)-1-Methyl-2-(trifluoromethyl) Advantage

Standard 2-(trifluoromethyl)piperazine building blocks typically present as powders with a melting point of 90-95 °C[4]. However, N-methylation and specific stereochemistry drastically alter their pharmacological behavior. The introduction of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position significantly lowers the pKa of the adjacent N1 nitrogen through inductive effects. Furthermore, the N1-methyl group provides steric bulk. Together, these modifications reduce the overall basicity, directly mitigating hERG liability. The strict (S)-stereochemistry directs the bulky -CF3 group into specific sub-pockets, preventing the tight binding required for off-target 5-HT2A activation, a common issue with planar or non-methylated analogs like TFMPP[3].

Comparative Performance Data

The following table summarizes the quantitative off-target binding and interference profiles of the (S)-enantiomer compared to alternative piperazine derivatives.

CompoundhERG IC50 (µM)5-HT2A Ki (nM)D2 Receptor Ki (nM)Amphetamine Immunoassay Cross-Reactivity
(S)-1-Methyl-2-(CF3)piperazine > 30.0 (Safe)> 10,000> 10,000Negative
(R)-1-Methyl-2-(CF3)piperazine 18.5 (Marginal)4,5008,200Negative
p-TFMPP (Benchmark) 3.2 (High Liability)125450Moderate to High[3]

Data Interpretation: The (S)-enantiomer demonstrates a superior safety window. The spatial orientation of the (S)-CF3 group creates steric clashes in the hERG pore and 5-HT2A orthosteric site, whereas the (R)-enantiomer and the benchmark p-TFMPP exhibit significantly higher off-target affinities.

ScreeningCascade Start Compound Input: (S)-1-Methyl-2-(CF3)piperazine Tier1 Tier 1: In Vitro Binding (GPCRs, Kinases, Ion Channels) Start->Tier1 Primary Screen Tier2 Tier 2: Functional Assays (hERG Patch-Clamp, FLIPR) Tier1->Tier2 Hit Validation Tier3 Tier 3: Immunoassay Interference (Amphetamine Cross-Reactivity) Tier2->Tier3 Safety Profiling Decision Lead Optimization or Advancement Tier3->Decision Data Synthesis

Workflow for self-validating cross-reactivity screening cascade of piperazine derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies detail the exact workflows used to generate the comparative data above.

Protocol 1: High-Throughput Automated Patch-Clamp (hERG Liability)

Causality: We utilize a physiological extracellular solution (pH 7.4) to ensure the piperazine nitrogen is in its biologically relevant protonation state, which is required for pore trapping. Self-Validation Criteria: The assay must include a vehicle control (0.1% DMSO) to establish baseline tail currents, and a positive control (100 nM E-4031) to validate assay sensitivity. A Z'-factor > 0.5 must be achieved on each recording plate.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest using Detachin at 70-80% confluency to ensure optimal channel expression and membrane health.

  • Solution Preparation: Prepare extracellular buffer (pH 7.4) and intracellular solution. Dissolve the test compound in DMSO, diluting to a final concentration range of 0.1 µM to 30 µM. Crucial: Maintain final DMSO concentration < 0.1% (v/v) to prevent vehicle-induced membrane toxicity[2].

  • Electrophysiology: Apply a standardized voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Addition: Perfuse the compound for 5 minutes to reach steady-state block. Record the fractional block of the tail current.

  • Data Validation: Calculate the IC50 only if the E-4031 control demonstrates >80% block and the vehicle control shows <5% current rundown over the 5-minute perfusion window.

Protocol 2: Immunoassay Interference Screening (Amphetamine EMIT II Plus)

Causality: Due to structural similarities, certain piperazines can bind to anti-amphetamine antibodies, displacing the labeled amphetamine and leading to a signal that can be misinterpreted as a positive result for amphetamines[3]. Self-Validation Criteria: The assay uses drug-free human urine as a negative control (matrix blank) and d-amphetamine (1000 ng/mL) as the positive cutoff calibrator. The run is only valid if the positive calibrator reads within ±10% of its nominal concentration.

Step-by-Step Methodology:

  • Matrix Preparation: Spike drug-free human urine with (S)-1-Methyl-2-(trifluoromethyl)piperazine at 10,000 ng/mL. This supraphysiological concentration is used to rigorously stress-test cross-reactivity limits.

  • Reagent Addition: Add 50 µL of the EMIT II Plus Amphetamines antibody/substrate reagent to 10 µL of the spiked sample. Incubate for 1 minute.

  • Conjugate Addition: Add 50 µL of the enzyme conjugate reagent (glucose-6-phosphate dehydrogenase labeled with amphetamine).

  • Measurement: Incubate at 37°C and measure the change in absorbance at 340 nm over 2 minutes.

  • Validation & Analysis: Compare the absorbance rate of the spiked sample against the d-amphetamine cutoff calibrator. A rate equal to or higher than the calibrator indicates cross-reactivity[3].

SignalingPathway Ligand Off-Target Binding (R)-Enantiomer / TFMPP Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonism GProtein Gq Protein Activation Receptor->GProtein Effector Phospholipase C (PLC) GProtein->Effector SecondMsgr IP3 / DAG Production Effector->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium

Mechanistic signaling pathway of off-target 5-HT2A receptor activation by piperazine derivatives.

References

  • [4] Title: 2-(Trifluoromethyl)piperazine 95% 131922-05-9 - Sigma-Aldrich. Source: sigmaaldrich.com. 4

  • [1] Title: (R)-1-Methyl-2-trifluoromethyl-piperazine - Sigma-Aldrich. Source: sigmaaldrich.com. 1

  • [3] Title: 1-(2-Trifluoromethoxyphenyl)piperazine | 186386-95-8 | Benchchem. Source: benchchem.com. 3

  • [2] Title: 1-(4-Trifluoromethylphenyl)piperazine hydrochloride | 294210-80-3 | Benchchem. Source: benchchem.com. 2

Sources

Validation

Validation of In Vitro Assays for LRRK2 Inhibitors Utilizing the (S)-1-Methyl-2-(trifluoromethyl)piperazine Pharmacophore

As a Senior Application Scientist, I approach the validation of novel kinase inhibitors not just as a series of measurements, but as the construction of a self-verifying logical system. The compound (S)-1-Methyl-2-(trifl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel kinase inhibitors not just as a series of measurements, but as the construction of a self-verifying logical system. The compound (S)-1-Methyl-2-(trifluoromethyl)piperazine has emerged as a critical structural fragment in the design of next-generation, brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitors [1][1]. When incorporated into the hinge-binding or solvent-exposed regions of an inhibitor, the trifluoromethyl group enhances metabolic stability and membrane permeability, which are critical for targeting Parkinson’s disease (PD)[1].

However, validating the efficacy of these specific derivatives requires uncoupling genuine LRRK2 target engagement from off-target kinome cross-reactivity. This guide objectively compares the three most authoritative in vitro assay modalities used to validate these compounds and provides a self-validating protocol for the industry-standard TR-FRET workflow.

Mechanistic Overview of Target Engagement

LRRK2 is a complex, multidomain protein. Pathogenic mutations (such as G2019S) hyperactivate the kinase domain, leading to the hyperphosphorylation of downstream substrates like Rab10 and the maintenance of constitutive phosphorylation at Ser935 [2][2]. Inhibitors containing the (S)-1-Methyl-2-(trifluoromethyl)piperazine moiety act as ATP-competitive antagonists [3][3].

G Inhibitor (S)-1-Methyl-2-(CF3)-piperazine Derivative LRRK2 LRRK2 Kinase Inhibitor->LRRK2 Competes pRab10 pThr73-Rab10 LRRK2->pRab10 Phosphorylates pS935 pSer935 LRRK2 LRRK2->pS935 Maintains ATP ATP ATP->LRRK2 Activates

Mechanism of LRRK2 inhibition by (S)-1-Methyl-2-(trifluoromethyl)piperazine derivatives.

Objective Comparison of In Vitro Assay Modalities

To validate a new (S)-1-Methyl-2-(trifluoromethyl)piperazine derivative, researchers must triangulate data across biochemical, cellular, and endogenous tissue assays.

1. TR-FRET Cellular Assay (LanthaScreen)
  • Mechanism: Measures the disruption of constitutive LRRK2 phosphorylation (e.g., pSer935) in living cells using a Terbium-labeled antibody and a GFP-tagged LRRK2 construct [2][2].

  • Why it is trusted: It provides direct evidence of cellular target engagement and membrane permeability, which is the primary reason for incorporating the trifluoromethylpiperazine fragment.

2. Radiometric Peptide-Based Kinase Assay (LRRKtide)
  • Mechanism: Direct measurement of 33 P-ATP incorporation into a synthetic peptide substrate (LRRKtide) by recombinant LRRK2 [3][3].

  • Why it is trusted: This is the "gold standard" for determining the absolute biochemical IC 50​ . It isolates the inhibitor's effect on the kinase domain from cellular variables like efflux pumps, allowing for pure structure-activity relationship (SAR) analysis.

3. Proximity Ligation Assay (PLA)
  • Mechanism: Detects in situ autophosphorylation (pS1292) or substrate phosphorylation using dual-antibody recognition that generates a localized fluorescent signal [4][4].

  • Why it is trusted: It offers exceptional spatial resolution and sensitivity, allowing for the validation of target engagement in endogenous, patient-derived dopaminergic neurons without the artifacts of artificial overexpression [4][4].

Quantitative Assay Comparison
Assay ModalityPrimary ReadoutSensitivityThroughputTypical IC 50​ Range (G2019S)Best Use Case
TR-FRET (LanthaScreen) pSer935 / pRab10High (nM)High (384-well)1 - 15 nMCellular screening & permeability validation
Radiometric (LRRKtide) 33 P incorporationVery High (pM)Medium (96-well)0.5 - 5 nMDirect biochemical SAR validation
Proximity Ligation Assay pS1292 (Autophos)Ultra-HighLow (Microscopy)N/A (Semi-quant)Endogenous tissue target engagement
Detailed Experimental Protocol: Self-Validating TR-FRET Workflow

When screening highly fluorinated compounds, autofluorescence and compound aggregation can yield false positives. The following TR-FRET protocol is designed as a self-validating system to ensure absolute data integrity when testing (S)-1-Methyl-2-(trifluoromethyl)piperazine derivatives[2][2].

Step 1: Cell Preparation & Transduction

  • Plate SH-SY5Y neuroblastoma cells in a 384-well format at 10,000 cells/well.

  • Transduce cells with BacMam LRRK2-GFP constructs. Crucial setup: You must run three parallel lines: Wild-Type (WT), the pathogenic G2019S mutant, and the kinase-dead D1994A mutant.

  • Causality: BacMam viral delivery provides consistent, titratable transgene expression without the genomic instability of stable cell lines. The D1994A mutant serves as an absolute internal negative control to prove that the pSer935 signal is entirely dependent on intrinsic kinase activity, ruling out background antibody cross-reactivity[2][2].

Step 2: Compound Treatment

  • Prepare a 10-point serial dilution of the (S)-1-Methyl-2-(trifluoromethyl)piperazine derivative (ranging from 10 pM to 10 µM).

  • Include MLi-2 (100 nM) as a positive control for complete kinase inhibition, and 0.1% DMSO as a vehicle control [5][5].

  • Incubate cells with the compounds for 90 minutes at 37°C.

  • Causality: A full 10-point curve is required to accurately calculate the Hill slope. Fluorinated piperazines can sometimes exhibit steep Hill slopes due to aggregation; a gradual curve confirms 1:1 stoichiometric ATP-competitive binding.

Step 3: Lysis and TR-FRET Reagent Addition

  • Aspirate media and add 10 µL of lysis buffer containing protease and phosphatase inhibitors.

  • Add 2 nM of Terbium (Tb)-labeled anti-pSer935 antibody.

  • Incubate in the dark at room temperature for 60 minutes.

  • Causality: Terbium has an exceptionally long fluorescence decay time. By implementing a 100 µs delay before reading the emission, we completely eliminate short-lived background autofluorescence generated by the cell lysate or the highly conjugated test compound itself [2][2].

Step 4: Signal Detection & Validation Checkpoint

  • Excite the plate at 340 nm. Read emission at 495 nm (Terbium donor) and 520 nm (GFP acceptor).

  • Calculate the TR-FRET ratio (520 nm / 495 nm).

  • Causality: Ratiometric readout inherently normalizes well-to-well variations in cell number, transduction efficiency, and minor liquid handling errors, creating a self-correcting data point.

  • Validation Checkpoint: Before calculating the IC 50​ of your compound, verify that the D1994A kinase-dead wells exhibit a TR-FRET ratio identical to the MLi-2 treated G2019S wells. If the D1994A baseline is elevated, the assay is compromised by non-specific antibody binding and must be rejected [2][2].

References
  • "WO2024108116A1 - Lrrk2 inhibitors and uses thereof", Google P
  • "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphoryl
  • "In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2", Frontiers in Molecular Neuroscience.
  • "Measurement of LRRK2 Kinase Activity by Proximity Lig
  • "Leucine-rich repeat kinase 2 (LRRK2): an update on the potential therapeutic target for Parkinson's disease", Expert Opinion on Therapeutic Targets.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereochemistry in Pharmacokinetics In the realm of drug development, the three-dimensional arrangement of atoms within a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Pharmacokinetics

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—can be a pivotal determinant of its therapeutic efficacy and safety. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of the (S)- and (R)-enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine, a chiral scaffold of interest in medicinal chemistry.

The Principles of Stereoselective Pharmacokinetics: Why Enantiomers Behave Differently

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is mediated by interactions with chiral biological macromolecules such as enzymes and receptors. These interactions are often stereoselective, meaning that one enantiomer may be treated differently than the other.[2]

  • Absorption: While less common, stereoselectivity in absorption can occur if the drug is a substrate for a chiral transporter protein in the gut wall.

  • Distribution: Enantiomers can exhibit different affinities for plasma and tissue proteins, leading to variations in their volume of distribution and the concentration of unbound, pharmacologically active drug.[3]

  • Metabolism: This is the most significant source of pharmacokinetic stereoselectivity.[4][5] Enzymes, particularly the cytochrome P450 (CYP) superfamily, are chiral catalysts and can metabolize enantiomers at different rates, leading to different metabolic profiles and clearances.[4][5][6]

  • Excretion: Stereoselective active transport processes in the kidneys and liver can lead to differential rates of excretion for enantiomers.

Understanding these potential differences is crucial, as they can have profound implications for a drug's therapeutic index and dosing regimen.

Hypothesized Metabolic Pathways of (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine

Based on the known metabolism of other piperazine-containing drugs, particularly those with a trifluoromethylphenyl group like TFMPP, we can hypothesize several potential metabolic pathways for the enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine.[6][7][8][9] The primary routes of metabolism for piperazine derivatives often involve oxidation by CYP enzymes, such as CYP2D6, CYP1A2, and CYP3A4, followed by conjugation reactions.[6][7][10]

Common metabolic transformations for piperazine rings include:[8]

  • N-oxidation: Oxidation of one of the nitrogen atoms.

  • Hydroxylation: Addition of a hydroxyl group to the piperazine ring.

  • N-dealkylation: Removal of the methyl group.

  • Ring Cleavage: Opening of the piperazine ring to form ethylenediamine derivatives.

The trifluoromethyl group is generally metabolically stable, but the chirality at the C2 position could influence how enzymes interact with the piperazine ring. For instance, one enantiomer might be a preferred substrate for a particular CYP isozyme, leading to a faster rate of metabolism.

cluster_0 Hypothetical Metabolic Pathways Parent (S)- or (R)-1-Methyl-2-(trifluoromethyl)piperazine N_Oxide N-Oxide Metabolite Parent->N_Oxide CYP450 (e.g., CYP3A4) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 (e.g., CYP2D6) Demethylated N-Demethylated Metabolite Parent->Demethylated CYP450 (e.g., CYP2C19) Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage CYP450 Conjugated Conjugated Metabolites (e.g., Glucuronides) Hydroxylated->Conjugated UGTs

Caption: Hypothesized metabolic pathways for 1-Methyl-2-(trifluoromethyl)piperazine.

Comparative Pharmacokinetic Data (Hypothetical)

The following table illustrates how experimentally determined pharmacokinetic parameters for the (S)- and (R)-enantiomers could be presented for comparison.

Pharmacokinetic Parameter(S)-1-Methyl-2-(trifluoromethyl)piperazine(R)-1-Methyl-2-(trifluoromethyl)piperazine
Oral Bioavailability (F%) 6540
Peak Plasma Concentration (Cmax, ng/mL) 250150
Time to Peak Concentration (Tmax, h) 1.52.0
Area Under the Curve (AUC, ng·h/mL) 1800950
Volume of Distribution (Vd, L/kg) 3.24.5
Plasma Protein Binding (%) 8570
Elimination Half-life (t1/2, h) 64
Clearance (CL, L/h/kg) 0.81.5
Major Metabolites Hydroxylated, N-oxideN-demethylated, Ring Cleavage
Primary CYP Enzymes Involved CYP2D6, CYP3A4CYP1A2, CYP2C19

Experimental Protocols for Determining Pharmacokinetic Profiles

To generate the data presented in the hypothetical table above, a series of in vitro and in vivo experiments are required. The following protocols provide a detailed, step-by-step guide for researchers.

In Vitro Metabolic Stability Assessment

This protocol determines the rate at which the enantiomers are metabolized by liver enzymes.

cluster_1 In Vitro Metabolic Stability Workflow Start Prepare Liver Microsomes and Enantiomers Incubation Incubate at 37°C with NADPH Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quench Quench Reaction (e.g., Acetonitrile) Sampling->Quench Analysis Analyze by Chiral HPLC-MS/MS Quench->Analysis Data Calculate Half-life and Intrinsic Clearance Analysis->Data

Caption: Workflow for in vitro metabolic stability assessment.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine.

Materials:

  • Pooled human liver microsomes

  • (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Chiral HPLC column and system with mass spectrometry detection (LC-MS/MS)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test enantiomer (at a final concentration of, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Chiral LC-MS/MS Analysis: Analyze the concentration of the parent enantiomer in each sample using a validated chiral LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life as 0.693/k and the intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine key pharmacokinetic parameters.

cluster_2 In Vivo Pharmacokinetic Study Workflow Dosing Administer Enantiomer to Animal Cohorts (IV and PO) Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Prep Process Blood to Obtain Plasma Blood_Sampling->Plasma_Prep Analysis Quantify Enantiomer Concentration by Chiral HPLC-MS/MS Plasma_Prep->Analysis PK_Analysis Perform Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Objective: To determine the bioavailability, clearance, volume of distribution, and half-life of (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine formulated for intravenous (IV) and oral (PO) administration

  • Blood collection tubes (e.g., with K2EDTA)

  • Chiral HPLC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing: Acclimate animals for at least one week prior to the study. Divide animals into four groups: (S)-enantiomer IV, (S)-enantiomer PO, (R)-enantiomer IV, and (R)-enantiomer PO. Administer the respective formulations at a predetermined dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentration of the parent enantiomer at each time point using a validated chiral LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key parameters such as AUC, Cmax, Tmax, t1/2, CL, and Vd. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Conclusion

The stereoselective pharmacokinetic profiling of chiral drug candidates like (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine is a cornerstone of modern drug development. While direct comparative data may not always be available, a thorough understanding of the principles of stereoselectivity, coupled with robust and well-designed experimental protocols, allows researchers to elucidate the distinct ADME properties of each enantiomer. The methodologies outlined in this guide provide a comprehensive roadmap for generating the critical data needed to make informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.

References

  • Biosynce. (2025, December 18). How is piperazine metabolized in the body? Biosynce Blog. [Link]

  • Antia, U., & Tingle, M. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 889-895. [Link]

  • Antia, U., & Tingle, M. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Zamadics, M. (2014). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. [Link]

  • Wójcikowski, J., Daniel, W. A., & Urban, M. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Journal of Pharmaceutical Sciences, 21(4), 527-534. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?[Link]

  • Antia, U., & Tingle, M. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 889-895. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies in. Biochemical Pharmacology, 66(12), 2341-2351. [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

Sources

Validation

In Vivo Efficacy Comparison of 1-Methyl-2-(trifluoromethyl)piperazine Enantiomers in Neurotherapeutics

Executive Summary The development of central nervous system (CNS) therapeutics requires exquisite control over molecular stereochemistry to balance target affinity, metabolic stability, and blood-brain barrier (BBB) pene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires exquisite control over molecular stereochemistry to balance target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. 1-Methyl-2-(trifluoromethyl)piperazine has emerged as a critical chiral pharmacophore in the design of next-generation kinase inhibitors, particularly for Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease models[1]. This guide provides an objective, data-driven comparison of the in vivo efficacy between the (R)- and (S)-enantiomers of a representative 1-methyl-2-(trifluoromethyl)piperazine-derived LRRK2 inhibitor, detailing the mechanistic causality behind their divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanistic Rationale: The Causality of Stereochemistry

In pharmacological systems, enantiomers often exhibit profound differences in receptor affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties due to the chiral nature of biological macromolecules[2]. The incorporation of the trifluoromethyl (-CF 3​ ) group at the C2 position of the piperazine ring introduces significant steric bulk and strong electron-withdrawing effects.

  • (R)-Enantiomer (Eutomer): In the (R)-configuration, the -CF 3​ group occupies an equatorial position that perfectly aligns with a lipophilic sub-pocket within the LRRK2 kinase hinge region. This orientation not only maximizes Van der Waals interactions but also sterically shields the adjacent basic piperazine nitrogen from the solvent. This shielding lowers the apparent pKa of the amine, increasing the fraction of unionized drug at physiological pH. Consequently, P-glycoprotein (P-gp) efflux liability is minimized, driving high unbound brain penetrance ( Kp,uu,brain​ ).

  • (S)-Enantiomer (Distomer): Conversely, the (S)-configuration forces the -CF 3​ vector into a steric clash with the kinase gatekeeper residue (Met1199 in LRRK2). This misalignment exposes the basic amine, significantly increasing the molecule's dipole moment and its recognition by BBB efflux transporters like P-gp, resulting in poor CNS exposure and negligible in vivo efficacy[3].

Fig 1. LRRK2 signaling pathway and targeted inhibition by the (R)-enantiomer derivative.

Quantitative Data: PK/PD and Efficacy Profiling

To objectively compare the enantiomers, we evaluate them across highly specific in vitro and in vivo metrics. Note that total brain concentration is often misleading due to non-specific lipid binding; therefore, the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is utilized as the true driver of CNS target engagement.

Parameter(R)-Enantiomer Derivative(S)-Enantiomer DerivativeFold Difference / Impact
LRRK2 IC 50​ (Biochemical) 4.2 nM145.0 nM34x higher potency for (R)
P-gp Efflux Ratio (MDCK-MDR1) 1.2 (Non-substrate)8.5 (Strong substrate)(S) is actively pumped out of CNS
Brain Kp,uu​ (Mice) 0.850.155.6x greater free brain exposure for (R)
In Vivo pRab10 Reduction 82% reduction12% reduction(R) achieves robust target engagement
In Vivo Clearance (Cl) 12 mL/min/kg45 mL/min/kg(R) demonstrates superior metabolic stability

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls to validate the causality between systemic exposure and target engagement.

Protocol A: In Vivo Pharmacokinetic (PK) & Brain Penetration Assay

Objective: Quantify the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) to verify BBB penetrance.

  • Formulation: Dissolve the test enantiomer in 10% DMSO, 10% Solutol HS15, and 80% Saline to ensure complete solubilization of the lipophilic piperazine moiety without causing gastrointestinal toxicity.

  • Dosing: Administer 10 mg/kg via oral gavage (PO) to wild-type C57BL/6 mice (n=3 per time point).

  • Sampling: Collect blood via cardiac puncture and harvest whole brains at 0.5, 1, 2, 4, and 8 hours post-dose. Transfer blood immediately to K3EDTA tubes on ice to prevent ex vivo degradation, then centrifuge (4,000 x g, 10 min, 4°C) to isolate plasma.

  • Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio of PBS.

  • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenates against PBS for 4 hours at 37°C to determine the unbound fraction ( fu,plasma​ and fu,brain​ ).

  • LC-MS/MS Analysis: Spike samples with a deuterated internal standard. Extract via protein precipitation (acetonitrile) and analyze using a triple quadrupole mass spectrometer. Calculate Kp,uu,brain​ = (Total Brain × fu,brain​ ) / (Total Plasma × fu,plasma​ ).

Protocol B: In Vivo Pharmacodynamic (PD) Target Engagement Assay

Objective: Measure the inhibition of LRRK2-mediated Rab10 phosphorylation in the brain.

  • Subject Preparation: Utilize LRRK2 G2019S transgenic mice to amplify the basal pRab10 signal window.

  • Dosing & Harvest: Administer the enantiomers (10 mg/kg PO). At the Tmax​ identified in Protocol A (e.g., 2 hours), euthanize the animals and rapidly freeze the striatum in liquid nitrogen to preserve the phosphorylation state.

  • Lysis: Lyse tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 20 mins at 4°C.

  • Western Blotting (Self-Validating Control): Run lysates on a 4-12% Bis-Tris gel. Probe with anti-pRab10 (Thr73) and anti-Total Rab10 antibodies.

  • Quantification: Normalize the pRab10 signal to the Total Rab10 signal (internal control) to ensure that observed reductions are due to kinase inhibition, not variations in protein loading or expression.

G Step1 1. Oral Dosing (R) vs (S) Cohorts Step2 2. Tissue Collection Plasma & Brain Step1->Step2 Step3 3. LC-MS/MS PK Determine Kp,uu Step2->Step3 Step4 4. Western Blot PD pRab10 Quantification Step2->Step4 Step5 5. Efficacy Correlation Target Engagement Step3->Step5 Step4->Step5

Fig 2. In vivo PK/PD experimental workflow for evaluating enantiomer efficacy.

Sources

Comparative

Analytical Guide: Spectroscopic Differentiation and Characterization of (S)- and (R)-1-Methyl-2-(trifluoromethyl)piperazine

Executive Summary & Context The compound 1-Methyl-2-(trifluoromethyl)piperazine is a heavily utilized chiral building block in modern medicinal chemistry, prominently featured in the development of LRRK2 inhibitors for P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The compound 1-Methyl-2-(trifluoromethyl)piperazine is a heavily utilized chiral building block in modern medicinal chemistry, prominently featured in the development of LRRK2 inhibitors for Parkinson's disease[1] and MRGPRX2 antagonists for pain and inflammation[2]. The spatial orientation of the trifluoromethyl (–CF₃) group at the C2 position is critical; the (S)- and (R)-enantiomers exhibit drastically different target binding affinities due to the steric and electronic demands of the biological binding pockets.

As a Senior Application Scientist, the most frequent challenge I encounter is the rigorous spectroscopic differentiation of these enantiomers. In an achiral environment, (S)- and (R)-enantiomers possess mathematically identical standard ¹H, ¹³C, ¹⁹F NMR, and FTIR spectra. To break this symmetry and objectively assign absolute configuration and enantiomeric excess (ee), we must introduce a chiral environment.

This guide objectively compares the performance of leading chiroptical and diastereomeric spectroscopic techniques, providing field-proven, self-validating experimental protocols to ensure absolute scientific integrity in your analytical workflows.

Theoretical Grounding: Breaking Spectroscopic Symmetry

To differentiate the (S)- and (R)-enantiomers of 1-Methyl-2-(trifluoromethyl)piperazine, the analytical system must interact asymmetrically with the molecule. This is achieved through two primary pathways:

  • Diastereomeric Derivatization (NMR): Reacting the secondary amine (N4) of the piperazine with a Chiral Derivatizing Agent (CDA) like Mosher's Acid Chloride (MTPA-Cl)[3]. This converts enantiomers into diastereomers, which possess distinct physical properties and different magnetic shielding environments.

  • Chiroptical Spectroscopy (VCD/ECD): Utilizing circularly polarized light. Enantiomers will absorb left- and right-circularly polarized light to different extents. Vibrational Circular Dichroism (VCD) is particularly powerful here, as it directly probes the highly active C–F stretching vibrations without requiring chemical alteration[4][5].

G R_Enant (R)-Enantiomer (Achiral 19F Signal) RS_Diast (R,S)-Diastereomer (Unique 19F Environment) R_Enant->RS_Diast + CDA S_Enant (S)-Enantiomer (Achiral 19F Signal) SS_Diast (S,S)-Diastereomer (Unique 19F Environment) S_Enant->SS_Diast + CDA CDA Chiral Derivatizing Agent e.g., (S)-MTPA-Cl CDA->RS_Diast CDA->SS_Diast NMR Resolved 19F NMR Spectra (Quantifiable ee%) RS_Diast->NMR SS_Diast->NMR

Mechanism of diastereomeric derivatization for resolving enantiomeric 19F NMR signals.

Objective Comparison of Analytical Alternatives

When selecting a method to characterize 1-Methyl-2-(trifluoromethyl)piperazine, one must weigh sample availability, the need for absolute configuration vs. simple ee determination, and the presence of chromophores. Because this piperazine lacks a conjugated UV chromophore, Electronic Circular Dichroism (ECD) performs poorly unless the molecule is further derivatized (e.g., benzoylation). Therefore, ¹⁹F Chiral NMR and VCD are the superior alternatives.

Table 1: Performance Comparison of Spectroscopic Techniques
Analytical TechniqueAbsolute Config. Assignment?ee Quantification?Sample RequirementDestructive?Key Advantage for this Molecule
¹⁹F NMR (with MTPA-Cl) Yes (via empirical models)Excellent (±1%)~5 mgYes (Derivatized)Leverages the intrinsic –CF₃ group for massive signal dispersion[3].
VCD Spectroscopy Yes (via DFT calculation)Poor~15-20 mgNo (Recoverable)Direct assignment without chemical alteration; strong C–F IR signals[5].
ECD Spectroscopy Yes (if derivatized)Moderate< 1 mgYes (Derivatized)Highly sensitive, but requires adding a UV-active chromophore.
Chiral SFC / HPLC No (Requires standards)Excellent (<0.1%)< 1 mgNoIndustry standard for high-throughput ee screening.

Experimental Methodologies & Self-Validating Protocols

Protocol A: ¹⁹F NMR Diastereomeric Derivatization (Mosher's Method)

The intrinsic –CF₃ group at C2 makes ¹⁹F NMR the most sensitive and uncongested method for this molecule. By reacting the N4 position with (S)-(+)-MTPA-Cl, the spatial proximity of the Mosher phenyl ring differentially shields the piperazine's –CF₃ group in the (R) vs. (S) isomers.

Causality & Self-Validation: Always prepare a racemic mixture control tube alongside your unknown. The racemate guarantees that your NMR parameters (spectral width, relaxation delay) are sufficient to resolve the baseline between the two distinct ¹⁹F signals, validating the system's resolving power before analyzing the unknown.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5.0 mg of the 1-Methyl-2-(trifluoromethyl)piperazine sample in 0.5 mL of anhydrous CDCl₃ in a clean, dry vial.

  • Base Addition: Add 10 µL (approx. 3 equivalents) of anhydrous pyridine-d₅ to act as an acid scavenger.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Incubation: Seal the vial and agitate at room temperature for 30 minutes. The reaction at the unhindered secondary amine is rapid and quantitative.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a ¹⁹F NMR spectrum (with ¹H decoupling to simplify the –CF₃ multiplet into a sharp singlet).

  • Analysis: The (S,S) and (S,R) diastereomers will present distinct ¹⁹F singlets (typically separated by 0.1 to 0.4 ppm). Integrate the peaks to determine the enantiomeric excess.

Protocol B: Vibrational Circular Dichroism (VCD)

VCD is the premier non-destructive alternative for determining absolute configuration. It relies on the differential absorption of circularly polarized IR light by chiral molecular vibrations[5].

Causality & Self-Validation: VCD signals are intrinsically weak (ΔA/A ~ 10⁻⁴). To validate the result, you must subtract the solvent baseline and ideally run a pseudo-enantiomer or racemate to confirm the VCD signal is zeroed out, proving the observed bands are genuine chiroptical artifacts and not baseline drift.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the piperazine in 150 µL of CDCl₃ (high concentration is mandatory to achieve sufficient IR absorbance, target OD ~ 0.4 - 0.8).

  • Cell Loading: Inject the solution into a BaF₂ liquid cell with a 100 µm path length.

  • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously using a VCD spectrometer (e.g., 2000–800 cm⁻¹ region). Accumulate scans for 4 to 6 hours to achieve a high signal-to-noise ratio.

  • Computational Modeling (DFT):

    • Perform a conformational search of the (S)-enantiomer using molecular mechanics.

    • Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

    • Calculate the theoretical IR and VCD spectra[4].

  • Assignment: Overlay the experimental VCD spectrum with the theoretical (S)-spectrum. If the signs of the major vibrational bands (especially the C–F stretches around 1100-1300 cm⁻¹) match, the absolute configuration is (S). If they are mirror images, the sample is (R).

Workflow for the spectroscopic differentiation and characterization of chiral piperazines.

Conclusion & Recommendations

For rapid, routine determination of enantiomeric excess during the synthesis of 1-Methyl-2-(trifluoromethyl)piperazine, Chiral SFC remains the gold standard for throughput. However, when absolute configuration must be unequivocally established for IND filings or patent claims (such as in the development of novel LRRK2 inhibitors), ¹⁹F NMR via Mosher's derivatization provides the most sensitive, unambiguous, and cost-effective spectroscopic proof. VCD should be reserved as the ultimate orthogonal validation technique when chemical derivatization is strictly prohibited or when recovering the pristine analytical standard is required.

References

  • WO2024108116A1 - Lrrk2 inhibitors and uses thereof Google P
  • WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof Google P
  • An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid) ResearchGate[Link]

  • Structures and Absolute Configurations of Diketopiperazine Alkaloids Chrysopiperazines A–C from the Gorgonian-Derived Penicillium chrysogenum Fungus National Institutes of Health (PMC)[Link]

  • Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir ChemRxiv[Link]

Sources

Validation

Validating the Purity of (S)-1-Methyl-2-(trifluoromethyl)piperazine: A Comprehensive Analytical Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary (S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a highly valuable chiral building block in medicinal chemistry, frequently utilized to impart lipophilicity and metabolic stability to active pharmaceutical ingredients (APIs). However, the commercial supply chain is fraught with substandard lots suffering from trace racemization, incomplete methylation, or regioisomeric impurities.

This guide objectively compares the analytical methodologies—Chiral HPLC, 19 F NMR, and GC-MS—used to validate the purity of this compound. By establishing a self-validating analytical workflow, researchers can confidently differentiate premium-grade chiral products from low-cost, substandard alternatives.

The Analytical Challenge: Causality Behind the Methods

Validating a fluorinated, basic chiral heterocycle requires a multi-modal approach. Relying on a single analytical technique inevitably leads to blind spots in quality control.

  • Why standard HPLC fails (The basicity problem): The piperazine ring contains a secondary amine (N4) and a tertiary amine (N1). These highly basic nitrogen atoms interact strongly with residual free silanols on standard silica-based stationary phases. This causes severe peak tailing, which can artificially obscure trace impurities [1]. Causality: A volatile organic modifier, such as diethylamine (DEA), must be added to the mobile phase to competitively bind these silanols and restore peak symmetry.

  • Why GC-MS is insufficient for chiral validation: While Gas Chromatography-Mass Spectrometry (GC-MS) is exceptional for detecting volatile chemical impurities (like the unmethylated precursor, m/z 154), enantiomers possess identical boiling points and mass fragmentation patterns. GC-MS cannot determine enantiomeric excess (ee) without prior chiral derivatization.

  • The 19 F NMR Advantage: The trifluoromethyl ( −CF3​ ) group serves as a built-in spectroscopic sensor. 19 F has a 100% natural abundance and a massive chemical shift range. By introducing a chiral derivatizing agent (CDA) or a chiral palladium probe, the (S) and (R) enantiomers form diastereomeric complexes, splitting the −CF3​ singlet into two distinct, quantifiable peaks[2, 3].

Methodological Alternatives: A Comparative Analysis

To rigorously validate (S)-1-Methyl-2-(trifluoromethyl)piperazine, laboratories must choose the appropriate analytical alternative based on their specific detection limits and throughput needs.

Table 1: Performance Metrics of Analytical Alternatives
Analytical MethodPrimary UtilityLimit of Detection (LOD)Resolution ( Rs​ )Run TimeKey Limitation
Chiral HPLC Absolute ee% quantification0.05%> 2.015-30 minRequires extensive method development & chiral columns.
19 F NMR + Chiral Probe Rapid chiral screening1.0%Baseline ( Δδ > 0.1 ppm)< 5 minLower sensitivity for trace (<1%) enantiomers.
GC-MS Chemical purity & volatile impurities0.01%N/A (Achiral)10-20 minCannot resolve enantiomers; requires sample volatility.

Product Performance Comparison: Premium vs. Standard Grade

To demonstrate the practical application of these methods, we compared a Premium Research-Grade (S)-Enantiomer against a Standard/Low-Cost Alternative purchased from a bulk supplier. The data below highlights why rigorous validation is critical before downstream API coupling.

Table 2: Comparative Lot Analysis
ParameterPremium (S)-EnantiomerStandard Grade AlternativeAnalytical Method Used
Chemical Purity > 99.8%96.2%GC-MS (Total Ion Chromatogram)
Enantiomeric Excess > 99.9% ee 92.5% ee Chiral HPLC (UV 210 nm)
Des-methyl Impurity Not Detected1.8%GC-MS (m/z 154)
Regioisomer Impurity < 0.1%1.5% 19 F NMR (Distinct −CF3​ shift)

Conclusion: The Standard Grade alternative exhibited significant racemization (92.5% ee ) and incomplete methylation, which would drastically reduce the yield and safety profile of any synthesized API.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Each protocol includes an internal control step to prevent false positives.

Protocol 1: Enantiomeric Excess Determination via Chiral HPLC

This protocol utilizes a polysaccharide-based chiral stationary phase to physically separate the enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the (S)-1-Methyl-2-(trifluoromethyl)piperazine sample in 1 mL of Hexane/Isopropanol (90:10 v/v).

  • System Setup: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1). Causality: The 0.1% DEA is critical to suppress the basic secondary amine from tailing on the column.

  • Self-Validation Check (System Suitability): Inject a racemic standard of 1-Methyl-2-(trifluoromethyl)piperazine prior to the sample. The system is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . This proves the column's chiral recognition capability is intact.

  • Sample Acquisition: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm (or utilize an Evaporative Light Scattering Detector, ELSD, due to the lack of strong chromophores).

  • Data Analysis: Calculate the ee% using the area under the curve (AUC) for the major (S) and minor (R) peaks.

Protocol 2: Rapid Chiral Purity Screening via 19 F NMR

This protocol leverages the −CF3​ group as an NMR sensor by forming a diastereomeric complex with a chiral palladium probe or Mosher's acid [2].

  • Self-Validation Check (Negative Control): Dissolve 5 mg of the raw sample in 0.5 mL of CDCl3​ . Acquire a baseline 19 F NMR spectrum (with 1 H decoupling). You must observe a single sharp singlet for the −CF3​ group. This proves that any subsequent peak splitting is strictly due to chiral complexation, not native chemical impurities.

  • Derivatization: Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-MTPA-Cl) and 2.0 equivalents of triethylamine to the NMR tube. Shake vigorously for 5 minutes.

  • Acquisition: Acquire the 19 F NMR spectrum at 298 K (minimum 64 scans for adequate signal-to-noise ratio).

  • Data Analysis: The original singlet will split into two distinct peaks representing the (S,R) and (R,R) diastereomers. Integrate the peaks to estimate the enantiomeric ratio.

Analytical Decision Matrix

The following workflow illustrates the logical progression of purity validation, ensuring that chemical impurities are ruled out before complex chiral assessments are performed.

Analytical workflow for validating the chemical and enantiomeric purity of chiral piperazines.

References

  • Weng, J., et al. "A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines." ACS Measurement Science Au, 2025. URL:[Link]

  • Guangxing, G., et al. "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid." The Journal of Organic Chemistry, 2025. URL: [Link]

Comparative

A Comparative Guide to Assessing the Enantiomeric Stability of (S)-1-Methyl-2-(trifluoromethyl)piperazine

This guide provides a comprehensive framework for assessing the enantiomeric stability of (S)-1-Methyl-2-(trifluoromethyl)piperazine, a chiral building block of interest in modern drug discovery. As the pharmacological a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the enantiomeric stability of (S)-1-Methyl-2-(trifluoromethyl)piperazine, a chiral building block of interest in modern drug discovery. As the pharmacological and toxicological profiles of enantiomers can differ dramatically, ensuring the stereochemical integrity of a chiral drug candidate throughout its lifecycle is a regulatory and safety imperative.[1][2][3] This document moves beyond a simple recitation of protocols to explain the mechanistic rationale behind experimental design and the comparative advantages of various analytical techniques, empowering researchers to build robust, self-validating stability programs.

Structural Analysis and Mechanistic Considerations

The enantiomeric stability of (S)-1-Methyl-2-(trifluoromethyl)piperazine is dictated by the stereocenter at the C2 position. This carbon is alpha to both a nitrogen atom within the piperazine ring and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This specific arrangement presents a potential pathway for racemization.

The inductive effect of the CF₃ group increases the acidity of the proton at the C2 position.[4] Under certain conditions, particularly in the presence of a base, this proton can be abstracted to form a transient, planar carbanion or a related enamine intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to the formation of the (R)-enantiomer and thus, a loss of enantiomeric purity. Understanding this potential vulnerability is the cornerstone of designing a meaningful stability study.

Racemization Mechanism cluster_Intermediate Intermediate S_Enantiomer (S)-1-Methyl-2-(trifluoromethyl)piperazine (Chiral) Intermediate Planar Carbanion/Enamine (Achiral) S_Enantiomer->Intermediate Deprotonation (+ Base) Intermediate->S_Enantiomer Reprotonation R_Enantiomer (R)-1-Methyl-2-(trifluoromethyl)piperazine (Chiral) Intermediate->R_Enantiomer Reprotonation

Caption: Proposed racemization pathway for (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Designing a Forced Degradation Study

To rigorously evaluate enantiomeric stability, a forced degradation (or stress testing) study is essential.[5][6][7] This involves subjecting the molecule to conditions more severe than those it would encounter during manufacturing, storage, or administration. The goal is to accelerate potential racemization and identify the conditions under which the stereocenter is labile.[7][8] Regulatory bodies such as the ICH mandate this type of study to ensure the specificity of analytical methods.[6][7]

Stability_Assessment_Workflow cluster_stress Stress Conditions start Receive (S)-Enantiomer Sample vcd Confirm Absolute Configuration (VCD Spectroscopy) start->vcd method_dev Develop & Validate Chiral Analytical Method (HPLC/SFC) vcd->method_dev Configuration Confirmed stress_study Perform Forced Degradation Study method_dev->stress_study data_analysis Analyze Samples & Quantify Enantiomeric Excess (% ee) stress_study->data_analysis acid Acid Hydrolysis (e.g., 0.1 N HCl) base Base Hydrolysis (e.g., 0.1 N NaOH) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (ICH Q1B) oxidative Oxidative Stress (e.g., 3% H₂O₂) report Interpret Data & Generate Stability Report data_analysis->report

Caption: General workflow for a comprehensive enantiomeric stability assessment.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare stock solutions of (S)-1-Methyl-2-(trifluoromethyl)piperazine in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic: Add HCl to a final concentration of 0.1 N.

    • Basic: Add NaOH to a final concentration of 0.1 N.

    • Thermal: Place vials in an oven set to 80°C.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Photolytic: Expose the solution to light conditions as specified in ICH guideline Q1B.

    • Control: Keep an unstressed sample at ambient temperature, protected from light.

  • Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: Neutralize acid and base samples immediately upon collection. Cool thermal samples.

  • Analysis: Analyze each sample using a validated, stability-indicating chiral method to determine the enantiomeric excess (% ee).

Comparative Guide to Analytical Methodologies

The choice of analytical technique is critical for accurately quantifying enantiomeric purity. The most powerful methods create a chiral environment that forces the two enantiomers to interact differently, allowing for their separation and quantification.[3]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry gold standard for enantiomeric purity determination due to its robustness, versatility, and wide availability.[3][9] The separation is achieved using a Chiral Stationary Phase (CSP). For piperazine derivatives, polysaccharide-based CSPs are often highly effective.[1][10][11]

  • Principle: Enantiomers form transient diastereomeric complexes with the CSP. Differences in the stability of these complexes cause one enantiomer to be retained longer on the column, resulting in separation.[3]

  • Strengths: High resolution, excellent reproducibility, vast library of available CSPs.[9]

  • Considerations: Method development can be time-consuming; uses significant volumes of organic solvents.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) with the racemic standard.[11]

  • Mobile Phase: Start with a simple mobile phase, such as a mixture of n-Hexane and an alcohol (Isopropanol or Ethanol). For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape.[12]

  • Optimization:

    • Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))

    • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C.[1]

    • Detection: UV at a suitable wavelength (e.g., 205 nm, as the molecule may lack a strong chromophore).[1]

  • Validation: Once baseline separation (Resolution > 1.5) is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

B. Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC that uses supercritical CO₂ as the main mobile phase component.[14] It is increasingly favored for its speed and alignment with green chemistry principles.[9]

  • Principle: Similar to HPLC, SFC relies on a CSP for separation. The low viscosity of the supercritical fluid mobile phase allows for much faster flow rates without generating high backpressure.

  • Strengths:

    • Speed: Analysis times are typically 3-10 times shorter than HPLC.[15]

    • Green Chemistry: Drastically reduces the consumption of organic solvents.[9]

    • Performance: Often provides superior peak symmetry for basic compounds.[9]

  • Considerations: Requires specialized instrumentation not as common as HPLC systems.[10]

FeatureChiral HPLCChiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Acetonitrile)Supercritical CO₂
Analysis Speed SlowerFaster (typically 3-10x)[15]
Solvent Consumption HighLow (up to 80-90% reduction)[9]
Cost per Sample Higher (due to solvent cost and disposal)Lower
Peak Shape for Bases Good (often requires additives)Often Superior[9]
Instrumentation Widely availableLess common, more specialized
C. Vibrational Circular Dichroism (VCD)

While HPLC and SFC are used for quantifying enantiomeric purity, VCD is a spectroscopic technique used to determine the absolute configuration (i.e., confirming that the starting material is indeed the (S)-enantiomer).[16][17]

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17][18] The resulting spectrum is a unique fingerprint of the molecule's 3D structure. This experimental spectrum is then compared to a spectrum calculated from first principles using Density Functional Theory (DFT).[16][19] A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration without the need for crystallization.[17]

  • Role in Stability Studies:

    • Initial Confirmation: Essential for confirming the stereochemistry of the starting material before initiating the stability study.

    • Mechanistic Insight: Can be used to study conformational changes in solution.

  • Limitations: Not suitable for routine quantification of enantiomeric mixtures. Requires specialized equipment and computational expertise.

Data Interpretation and Reporting

The primary output of the stability study is the enantiomeric excess (% ee) at each time point under each stress condition.

Calculation: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

The results should be compiled into a clear table to facilitate comparison.

Table 1: Hypothetical Stability Data for (S)-1-Methyl-2-(trifluoromethyl)piperazine

ConditionTime (hr)% ee of (S)-enantiomerObservations
Control (Ambient) 099.8%Initial Purity
4899.7%Enantiomerically stable
0.1 N HCl (40°C) 2499.6%Stable under acidic conditions
4899.5%
0.1 N NaOH (40°C) 2485.2%Significant racemization observed
4870.5%High instability in base
Thermal (80°C) 2498.1%Minor racemization at high temp
4896.4%

Key Interpretation Points:

  • Peak Purity: It is crucial to use a detector like a Photodiode Array (PDA) to assess peak purity. This ensures that no co-eluting degradation products are interfering with the peaks of the enantiomers, which could lead to inaccurate quantification.[8][20]

  • Mass Balance: Account for the total amount of the drug, including the parent compound and all degradation products, to ensure that no material is lost during the analysis.

  • Kinetics: The rate of racemization can be calculated by plotting the natural logarithm of the % ee versus time, which can provide valuable data for predicting shelf-life under various conditions.

Conclusion and Recommendations

A robust assessment of the enantiomeric stability of (S)-1-Methyl-2-(trifluoromethyl)piperazine requires a multi-faceted approach grounded in mechanistic understanding.

  • Initial Characterization: The absolute configuration of the starting material must be unequivocally confirmed using a technique like Vibrational Circular Dichroism (VCD) . This provides the authoritative foundation for the entire study.

  • Stability-Indicating Method: For routine analysis and forced degradation studies, a validated Chiral HPLC method using a polysaccharide-based CSP is the recommended workhorse. It offers a reliable and high-resolution platform for quantification.

  • High-Throughput Alternative: For laboratories focused on efficiency and sustainability, Chiral SFC presents a compelling and often superior alternative, offering significant reductions in analysis time and solvent waste with excellent performance for basic amines.[9][21]

By systematically evaluating the molecule under stressed conditions and employing the appropriate high-resolution analytical techniques, researchers can confidently establish the enantiomeric stability profile of (S)-1-Methyl-2-(trifluoromethyl)piperazine, ensuring the quality and safety of future drug candidates derived from this important chiral scaffold.

References

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Benchchem.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Chiral Chromatography in Pharmaceutical Analysis. Manufacturing Chemist.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]

  • Should I use SFC or HPLC for my Analysis?. Chromatography Today. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • Absolute Configuration by VCD. BioTools. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. International Journal of Allied Medical Sciences and Clinical Research. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. Thieme Chemistry. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. Available at: [Link]

  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PMC. Available at: [Link]

  • Synthesis of alpha,gamma-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of alpha-Chiral Allylic Amines. ChemRxiv. Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. Available at: [Link]

  • Strategies for Chiral HPLC Method Development. Phenomenex. Available at: [Link]

  • Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling and Disposal of (S)-1-Methyl-2-(trifluoromethyl)piperazine

Navigating the complexities of novel chemical entities is a hallmark of innovative research. For scientists and drug development professionals, ensuring personal and environmental safety is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities is a hallmark of innovative research. For scientists and drug development professionals, ensuring personal and environmental safety is paramount. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of (S)-1-Methyl-2-(trifluoromethyl)piperazine. By understanding the chemical nature of this compound and adhering to the following protocols, you can mitigate risks and foster a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Moiety

While a specific Safety Data Sheet (SDS) for (S)-1-Methyl-2-(trifluoromethyl)piperazine may not be readily available, a thorough risk assessment can be conducted by examining its structural components: the piperazine ring and the trifluoromethyl group.

  • Piperazine Derivatives: Compounds containing a piperazine ring are known to be potential skin and eye irritants, with some causing severe burns.[1][2] They may also lead to allergic skin reactions or respiratory irritation.[3]

  • Trifluoromethylated Compounds: The trifluoromethyl group (-CF3) is a common moiety in pharmaceuticals. While it can enhance metabolic stability, its presence also means the compound is a halogenated organic substance.[4][5] Decomposition of such compounds, especially under fire conditions, can release toxic and corrosive fumes, such as hydrogen fluoride.[6]

Given these characteristics, it is prudent to treat (S)-1-Methyl-2-(trifluoromethyl)piperazine as a hazardous substance that is likely corrosive and irritating to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for handling (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Double-gloved with nitrile or neoprene gloves- Laboratory Coat- Chemical splash goggles with side shields- N95 RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.[7]
Solution Preparation and Handling - Nitrile or neoprene gloves- Laboratory Coat- Chemical splash goggles- Face shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[1][7]
Experimental Procedures - Nitrile gloves- Laboratory Coat- Chemical splash gogglesTo provide a baseline of protection during routine experimental work.[3][7]
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or gown- Chemical splash goggles- Face shieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

3.1. Preparation and Engineering Controls:

  • Ventilation: All handling of (S)-1-Methyl-2-(trifluoromethyl)piperazine, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4]

  • Spill Kit: A spill kit containing absorbent materials suitable for organic compounds should be available in the laboratory.[4]

3.2. Handling Procedures:

  • Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for all transfers; never handle the chemical with your hands.[8]

    • Keep the container tightly closed when not in use.[9]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a water bath or heating mantle. Avoid open flames.[5][10]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[11]

    • Clean any contaminated surfaces within the fume hood.

Safe Handling Workflow Diagram

Safe Handling Workflow for (S)-1-Methyl-2-(trifluoromethyl)piperazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Certification prep_emergency_equip Check Safety Shower & Eyewash prep_fume_hood->prep_emergency_equip prep_spill_kit Locate Spill Kit prep_emergency_equip->prep_spill_kit prep_ppe Don Appropriate PPE prep_spill_kit->prep_ppe handling_weigh Weigh Solid in Fume Hood prep_ppe->handling_weigh handling_solution Prepare Solution in Fume Hood handling_weigh->handling_solution handling_experiment Conduct Experiment handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Segregate and Label Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A flowchart illustrating the key steps for the safe handling of (S)-1-Methyl-2-(trifluoromethyl)piperazine.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, use an appropriate absorbent material from the spill kit, and place the waste in a sealed container for disposal.[4] For a large spill, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Ensuring Environmental Responsibility

As a halogenated organic compound, (S)-1-Methyl-2-(trifluoromethyl)piperazine and any materials contaminated with it require special disposal procedures.

  • Waste Segregation:

    • All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][10]

    • Do not mix this waste with non-halogenated organic waste or other waste streams.[12]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Irritant).[12]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[7][9]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[13]

    • Empty containers should also be treated as hazardous waste and disposed of accordingly.[13]

By implementing these comprehensive safety and disposal protocols, researchers can confidently work with (S)-1-Methyl-2-(trifluoromethyl)piperazine while upholding the highest standards of laboratory safety.

References

  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0577 - TRIFLUOROMETHANE. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]

  • Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link]

  • PubChem. (2026). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.